N-(2-Hydroxyethyl)acrylamide
Descripción
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
N-(2-hydroxyethyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c1-2-5(8)6-3-4-7/h2,7H,1,3-4H2,(H,6,8) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUORTJUPDJJXST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
28156-60-7 | |
| Details | Compound: (2-Hydroxyethyl)acrylamide homopolymer | |
| Record name | (2-Hydroxyethyl)acrylamide homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28156-60-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID80997843 | |
| Record name | N-(2-Hydroxyethyl)-2-propenamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80997843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7646-67-5 | |
| Record name | (2-Hydroxyethyl)acrylamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7646-67-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Hydroxyethyl)-2-propenamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80997843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-Hydroxyethyl)acrylamide (stabilized with MEHQ) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of N-(2-Hydroxyethyl)acrylamide
For Researchers, Scientists, and Drug Development Professionals
N-(2-Hydroxyethyl)acrylamide (HEAA) is a hydrophilic monomer increasingly utilized in the development of advanced biomaterials, drug delivery systems, and medical devices. Its unique combination of properties, including excellent water solubility and biocompatibility, makes it a valuable building block for creating functional polymers and hydrogels. This technical guide provides a comprehensive overview of the core physicochemical properties of HEAA, complete with experimental methodologies and a visual representation of its synthesis.
Core Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound. This data is essential for researchers designing and conducting experiments involving this monomer.
| Property | Value | Reference(s) |
| Molecular Formula | C5H9NO2 | [1][2][3][4] |
| Molecular Weight | 115.13 g/mol | [1][2][3][4] |
| Appearance | Colorless to light yellow liquid | [2][5][6] |
| Boiling Point | 129-130 °C | [5][7][8] |
| 328.476 °C at 760 mmHg | [1] | |
| 124-126°C (at 0.013kPa) | [2] | |
| Melting Point/Freezing Point | -13.7 °C | [9] |
| No congelation below -30°C | [2] | |
| Density | 1.111 g/mL at 25 °C | [5][7][8] |
| 1.05 g/cm³ | [1] | |
| Solubility | Soluble in water and common organic solvents.[2][5][10][11] Insoluble in n-hexane.[2] | [2][5][10][11] |
| pKa | 14.10 ± 0.46 (Predicted) | [1][5][10] |
| LogP | -0.32820 | [1][12] |
| -0.73 at 20°C and pH 7 | [10][13] | |
| Refractive Index (n20/D) | 1.505 | [1][5][7] |
| Flash Point | 110 °C | [5][7][8] |
| 148 °C (Closed-cup) | [2][9] | |
| 189 °C (Cleveland open-cup) | [2] | |
| Vapor Pressure | 1.41E-05 mmHg at 25°C | [1][12] |
| 0.021 Pa at 25°C | [5][7][10] | |
| Viscosity | 280 mPa·s (25°C) | [2] |
| Glass Transition Temp. (Tg) | 98°C | [2] |
Experimental Protocols
Detailed methodologies are crucial for the accurate determination and verification of physicochemical properties. Below are generalized protocols for key experiments.
Determination of Boiling Point
The boiling point of this compound can be determined using standard laboratory distillation apparatus.
-
Apparatus Setup: A round-bottom flask is fitted with a distillation head, a condenser, and a collection flask. A thermometer is placed in the distillation head with the bulb positioned just below the side arm leading to the condenser to ensure accurate temperature reading of the vapor.
-
Procedure: A sample of HEAA is placed in the round-bottom flask along with boiling chips to ensure smooth boiling. The apparatus is heated gently. The temperature is recorded when the liquid begins to boil and a steady stream of condensate is collected in the receiving flask. For vacuum distillation to determine boiling points at reduced pressures, a vacuum pump is connected to the system.
Determination of Density
The density of liquid HEAA can be measured using a pycnometer or a digital density meter.
-
Using a Pycnometer:
-
The pycnometer is first cleaned, dried, and weighed empty.
-
It is then filled with distilled water of a known temperature, and the weight is recorded.
-
The pycnometer is emptied, dried, and then filled with the HEAA sample at the same temperature.
-
The weight of the pycnometer with the sample is recorded.
-
The density is calculated using the formula: Density of sample = (mass of sample / mass of water) * density of water.
-
-
Using a Digital Density Meter:
-
The instrument is calibrated according to the manufacturer's instructions, typically with dry air and distilled water.
-
The sample is introduced into the measuring cell.
-
The instrument provides a direct reading of the density at the specified temperature.
-
Determination of Solubility
A common method for determining the solubility of a substance is the shake-flask method.
-
Procedure: An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol) in a sealed container.
-
Equilibration: The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium (typically 24-48 hours).
-
Analysis: After equilibration, the mixture is allowed to stand to let undissolved solute settle. A sample of the supernatant is carefully removed, filtered, and the concentration of the dissolved HEAA is determined using a suitable analytical technique such as UV-Vis spectroscopy, HPLC, or by gravimetric analysis after solvent evaporation.
Synthesis of this compound
A common laboratory-scale synthesis of this compound involves the acylation of 2-aminoethanol. The following diagram illustrates a typical workflow for this synthesis.
Caption: Workflow for the synthesis of this compound.
This guide provides foundational knowledge on the physicochemical properties of this compound, intended to support researchers in their material science and drug development endeavors. For specific applications, it is recommended to consult the primary literature and perform lot-specific characterization.
References
- 1. This compound|lookchem [lookchem.com]
- 2. HEAA™(this compound)ï½Productsï½KJ Chemicals Corporation [kjchemicals.co.jp]
- 3. medchemexpress.com [medchemexpress.com]
- 4. scbt.com [scbt.com]
- 5. This compound, HEAA CAS#: 7646-67-5 [m.chemicalbook.com]
- 6. CAS 7646-67-5: (2-Hydroxyethyl)acrylamide | CymitQuimica [cymitquimica.com]
- 7. This compound, HEAA | 7646-67-5 [amp.chemicalbook.com]
- 8. N-Hydroxyethyl acrylamide [chembk.com]
- 9. This compound, HEAA - Safety Data Sheet [chemicalbook.com]
- 10. This compound, HEAA Four Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 11. This compound 7646-67-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 12. Page loading... [wap.guidechem.com]
- 13. This compound, HEAA | 7646-67-5 [chemicalbook.com]
N-(2-Hydroxyethyl)acrylamide: A Comprehensive Technical Guide for Researchers
CAS Number: 7646-67-5 Molecular Formula: C₅H₉NO₂
This technical guide provides an in-depth overview of N-(2-Hydroxyethyl)acrylamide (HEAA), a versatile monomer increasingly utilized in the fields of biomaterials, drug delivery, and tissue engineering. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and applications, with a focus on experimental protocols and the current understanding of its biological interactions.
Core Properties and Specifications
This compound is a hydrophilic monomer characterized by the presence of both an acrylamide functional group and a primary hydroxyl group. This dual functionality imparts unique properties, making it a valuable building block for the synthesis of advanced functional polymers.
| Property | Value | Reference |
| CAS Number | 7646-67-5 | [1][2][3] |
| Molecular Formula | C₅H₉NO₂ | [1][2][3] |
| Molecular Weight | 115.13 g/mol | [1][2][3] |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | 129-130 °C | |
| Density | 1.111 g/mL at 25 °C | |
| Solubility | Soluble in water and various organic solvents | [1] |
| Storage | 2-8°C, often stabilized with MEHQ | [3] |
Synthesis and Polymerization
HEAA can be synthesized through various chemical routes, and its polymerization can be controlled to produce a range of materials with tailored properties.
Synthesis of this compound
A common method for the synthesis of HEAA involves the reaction of acrylic anhydride with monoethanolamine.
Experimental Protocol: Synthesis of HEAA
-
Reaction Setup: In a reaction flask equipped with a stirrer and cooling system, add monoethanolamine (0.75 mol), acetonitrile (100 mL), and polymerization inhibitors such as phenothiazine (0.3 g) and TEMPO (0.15 g).
-
Addition of Reactant: While stirring and maintaining the temperature between 25-35°C with a cold water bath, slowly add acrylic anhydride (0.75 mol) dropwise to the mixture.
-
Reaction Completion: After the addition is complete, heat the mixture to 50°C and maintain it for 2 hours to ensure the reaction goes to completion.
-
Purification: First, remove the acetonitrile solvent by atmospheric distillation. Subsequently, purify the product by vacuum distillation to obtain this compound.
Polymerization of HEAA
HEAA can be polymerized and copolymerized using various techniques, most commonly free radical polymerization, to form hydrogels.
Experimental Protocol: Preparation of Poly(HEAA-co-Acrylic Acid) Hydrogel
This protocol describes the synthesis of a pH-sensitive hydrogel.
-
Monomer Solution Preparation: In an ice bath, dissolve sodium hydroxide (0.2042 g) in deionized water (1.5 mL). Gradually add acrylic acid (AA) (0.8 mL) to the sodium hydroxide solution, followed by this compound (HEAA) (1.2 mL). The molar ratio of HEAA to AA can be varied to tune the hydrogel properties.
-
Initiation and Crosslinking: Add a radical initiator, such as ammonium persulfate, and a crosslinker, like N,N'-bis(acryloyl) cystamine (BAC), to the monomer solution.
-
Polymerization: Allow the reaction to proceed to form the crosslinked hydrogel network. The resulting hydrogel will exhibit pH-sensitive swelling behavior.
Applications in Research and Drug Development
The unique properties of HEAA-based polymers, particularly their hydrophilicity and biocompatibility, make them excellent candidates for various biomedical applications.
Hydrogels for Drug Delivery
HEAA is a key component in the formulation of "intelligent" or stimuli-responsive hydrogels. These hydrogels can undergo reversible swelling and deswelling cycles in response to environmental changes such as pH.[1] This property is highly desirable for the controlled release of therapeutic agents. For instance, poly(HEAA-co-acrylic acid) hydrogels have been shown to exhibit significant swelling at basic pH, making them suitable for targeted drug release in specific physiological environments.[1]
| Hydrogel Composition | Swelling Ratio (pH 1.68) | Swelling Ratio (pH 9.18) |
| Poly(HEAA-co-AA) (2:2 molar ratio) | 11.36 g/g | 112.79 g/g |
Biocompatible Coatings
Polymers derived from HEAA have demonstrated excellent antifouling properties, resisting non-specific protein adsorption and bacterial attachment.[4] This makes them ideal for coating biomedical devices and implants to improve their biocompatibility and reduce the foreign body response.[2][3] Copolymers of HEAA and N-(3-methoxypropyl)acrylamide have shown significantly better biocompatibility compared to standard materials like polyethylene glycol.[2][3]
Thermoresponsive Polymers
HEAA can be copolymerized with other monomers to create thermoresponsive polymers. These materials exhibit a lower critical solution temperature (LCST), meaning they undergo a phase transition from soluble to insoluble as the temperature increases. This property is being explored for applications in injectable drug delivery systems and tissue engineering scaffolds.
Biological Interactions and Signaling Pathways
While specific signaling pathways directly modulated by the HEAA monomer are not extensively documented, the broader class of acrylamides has been studied for its toxicological effects. It is important to note that the following information pertains to acrylamide and may not be directly representative of the biological effects of HEAA, which is generally considered to be more biocompatible. The hydroxyl group in HEAA may alter its reactivity and metabolic fate compared to the parent acrylamide molecule.
Acrylamide is known to be a neurotoxin, and its toxicity is linked to its ability to act as a soft electrophile, reacting with nucleophilic groups in proteins and peptides, such as glutathione (GSH).[5] This can lead to cellular oxidative stress and inflammation.
Nrf2-ARE Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway is a primary cellular defense mechanism against oxidative stress. Electrophiles like acrylamide can potentially activate this pathway by modifying Keap1, a repressor of Nrf2, leading to the transcription of antioxidant and detoxification genes. However, some studies suggest that acrylamide itself may be an insufficient inducer of the ARE pathway in neuronal cells, which could contribute to their vulnerability to its toxic effects.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation. Acrylamide has been shown to activate the NF-κB pathway, leading to the production of pro-inflammatory cytokines. There is evidence of crosstalk between the Nrf2 and NF-κB pathways, where the activation of one can influence the other.
Below is a generalized diagram of the acrylamide-induced stress response pathways.
Caption: Generalized signaling pathways for acrylamide-induced cellular stress.
Experimental Workflows
The synthesis and application of HEAA-based materials follow structured experimental workflows. The following diagram illustrates a typical workflow for the synthesis and characterization of a HEAA-based hydrogel for drug delivery studies.
References
- 1. Effects of acrylamide on protein degradation pathways in human liver-derived cells and the efficacy of N-acetylcysteine and curcumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ROLE OF THE Nrf2-ARE PATHWAY IN ACRYLAMIDE NEUROTOXICITY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reactivity of Acrylamides Causes Cytotoxicity and Activates Oxidative Stress Response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acrylamide Decreases Cell Viability, and Provides Oxidative Stress, DNA Damage, and Apoptosis in Human Colon Adenocarcinoma Cell Line Caco-2 [mdpi.com]
A Comprehensive Technical Guide to the Synthesis and Purification of N-(2-Hydroxyethyl)acrylamide (HEAA) Monomer
For Researchers, Scientists, and Drug Development Professionals
N-(2-Hydroxyethyl)acrylamide (HEAA) is a hydrophilic, amphiphilic monomer increasingly utilized in the development of advanced biomaterials. Its unique properties make it a valuable component in the synthesis of hydrogels, drug delivery systems, and antifouling coatings. This guide provides an in-depth overview of the primary synthesis and purification methods for HEAA, complete with experimental protocols and quantitative data.
Synthesis of this compound
The synthesis of HEAA can be achieved through several routes, primarily involving the reaction of an acrylic acid derivative with 2-aminoethanol (ethanolamine). The most common methods include reactions with acrylic acid, acrylic anhydride, or alkyl acrylates.
1.1. Synthesis from Acrylic Acid and 2-Aminoethanol
A straightforward and common method for synthesizing HEAA is the direct amidation of acrylic acid with 2-aminoethanol. This reaction is typically performed under mild conditions and can achieve high yields.
A Japanese patent describes a method where acrylic acid is reacted with 2-aminoethanol, often under cooling, to control the exothermic reaction. The water produced as a by-product is then removed under reduced pressure to drive the reaction to completion. This method has been reported to achieve yields as high as 95-96%.[1][2]
1.2. Synthesis from Alkyl Acrylates and 2-Aminoethanol
Another prevalent method involves the aminolysis of an alkyl acrylate, such as methyl acrylate, with 2-aminoethanol. This transesterification-like reaction produces HEAA and the corresponding alcohol as a by-product. The removal of the volatile alcohol by-product (e.g., methanol) under reduced pressure helps to shift the equilibrium towards the product. A patent discloses that this reaction can proceed without a catalyst, near room temperature, and in the presence of air, yielding the desired product.[1] High yields of up to 97% have been reported for the analogous reaction with methyl methacrylate.[1]
1.3. Synthesis from Acrylic Anhydride and 2-Aminoethanol
A less common but effective method utilizes acrylic anhydride as the acylating agent. This reaction is advantageous due to the high reactivity of the anhydride, allowing the reaction to proceed under gentle, low-temperature conditions.[3] The primary by-product is acrylic acid, which can be separated from the final product by distillation.[3] A reported procedure using this method in acetonitrile as a solvent, followed by distillation, resulted in a 76% yield with 97% purity.[3]
Table 1: Comparison of HEAA Synthesis Methods
| Starting Material (Acryl Source) | Co-reactant | Key Conditions | Reported Yield | Purity | Reference |
| Acrylic Acid | 2-Aminoethanol | Cooling, then removal of water under vacuum | 95-96% | Not specified | [1][2] |
| Methyl Acrylate | 2-Aminoethanol | Room temperature, removal of methanol under vacuum | Up to 97% (analogous reaction) | Not specified | [1] |
| Acrylic Anhydride | 2-Aminoethanol | Low temperature (25-35°C), then 50°C | 76% | 97% (GC) | [3] |
Purification of this compound
The purification of HEAA is crucial to remove unreacted starting materials, by-products, and any polymers that may have formed during synthesis. The choice of purification method depends on the synthesis route and the nature of the impurities.
2.1. Distillation
Vacuum distillation is a common method for purifying HEAA, which is a liquid at room temperature.[4] This technique is effective for separating HEAA from less volatile impurities, such as salts or polymerization inhibitors, and more volatile by-products like solvents.[3] For instance, after synthesis using acrylic anhydride, the solvent (acetonitrile) is first removed by distillation, followed by vacuum distillation to separate the HEAA from the acrylic acid by-product.[3]
2.2. Recrystallization
For solid acrylamide derivatives, recrystallization is a standard purification technique.[5] This involves dissolving the crude product in a suitable solvent at an elevated temperature and then cooling the solution to allow the purified product to crystallize. While HEAA is a liquid, this method is pertinent for analogous solid monomers and highlights a general purification strategy in acrylamide chemistry.[5]
2.3. Column Chromatography
For small-scale preparations or when high purity is required, column chromatography can be employed. In one instance, a disulfide-based diacrylate monomer was purified using a basic alumina column with dichloromethane (DCM) as the eluent, demonstrating the applicability of this technique for related acrylate compounds.[6]
Experimental Protocols
3.1. Protocol for Synthesis of HEAA from Acrylic Acid
-
Materials: Acrylic acid, 2-aminoethanol, polymerization inhibitor (e.g., MEHQ).
-
Procedure:
-
To a round-bottom flask equipped with a stirrer and dropping funnel, add a molar equivalent of acrylic acid.
-
Cool the flask in an ice bath.
-
Slowly add one molar equivalent of 2-aminoethanol dropwise while maintaining the temperature below a specified limit to control the exothermic reaction.
-
After the addition is complete, allow the mixture to stir for a designated period (e.g., 1 hour) at room temperature.
-
Remove the water by-product under reduced pressure to obtain the crude HEAA.
-
3.2. Protocol for Synthesis of HEAA from Acrylic Anhydride
-
Materials: 2-aminoethanol (0.75 mol), acetonitrile (100 mL), phenothiazine (0.3g), TEMPO (0.15g), acrylic anhydride (0.75 mol).[3]
-
Procedure:
-
In a reaction flask, combine 2-aminoethanol, acetonitrile, and the polymerization inhibitors.[3]
-
Cool the flask with cold water and begin stirring.[3]
-
Slowly add acrylic anhydride dropwise, maintaining the reaction temperature between 25-35°C.[3]
-
Once the addition is complete, heat the mixture to 50°C and hold for 2 hours.[3]
-
First, remove the acetonitrile solvent via atmospheric distillation.[3]
-
Then, purify the this compound product by vacuum distillation.[3]
-
Visualized Workflows
The following diagrams illustrate the general workflows for the synthesis and purification of this compound.
References
- 1. JPS6168454A - Method for producing N-2-hydroxyethyl acrylamide or N-2-hydroxyethyl methacrylamide - Google Patents [patents.google.com]
- 2. JPS60262805A - Poly-n-(2-hydroxyethyl)-methacrylamide or acrylamide - Google Patents [patents.google.com]
- 3. CN107245039A - A kind of method for preparing N hydroxyethyl acrylamides - Google Patents [patents.google.com]
- 4. This compound, HEAA CAS#: 7646-67-5 [m.chemicalbook.com]
- 5. US3324180A - Purification of acrylamide - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
Solubility Profile of N-(2-Hydroxyethyl)acrylamide (HEAA) in Aqueous and Organic Media: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of N-(2-Hydroxyethyl)acrylamide (HEAA), a versatile hydrophilic monomer crucial for the synthesis of polymers used in biomedical applications, including hydrogels, drug delivery systems, and specialty coatings. Understanding the solubility of HEAA in various solvents is fundamental for its effective polymerization, purification, and formulation.
Quantitative Solubility Data
The solubility of this compound has been determined in water and several organic solvents. The following table summarizes the available quantitative data to facilitate comparison.
| Solvent | Chemical Class | Solubility | Temperature (°C) |
| Water | Protic | 1000 g/L | 20 |
| Dimethyl Sulfoxide (DMSO) | Aprotic | 100 mg/mL (100 g/L) | Not Specified |
| Methanol | Alcohol (Protic) | ≥ 50 wt% | 30 |
| Ethanol | Alcohol (Protic) | 30 - 40 wt% | 30 |
| n-Hexane | Hydrocarbon (Nonpolar) | Insoluble | Not Specified |
| Acetone | Ketone (Aprotic) | Soluble | Not Specified |
| Other Alcohols | Alcohol (Protic) | Soluble | Not Specified |
Experimental Protocols for Solubility Determination
Accurate determination of solubility is critical for reproducible research and development. The following are standard methodologies for quantifying the solubility of HEAA.
Water Solubility Determination via OECD Test Guideline 105 (Flask Method)
The high solubility of HEAA in water is appropriately measured using the "Flask Method," as outlined in OECD Test Guideline 105.[1][3][4][5] This method is suitable for substances with solubilities greater than 10⁻² g/L.
Principle: A supersaturated solution of the solute in water is prepared and allowed to equilibrate. The concentration of the solute in the saturated aqueous phase is then determined by a suitable analytical method.
Detailed Methodology:
-
Sample Preparation: Add an excess amount of HEAA to a flask containing high-purity water. The presence of undissolved HEAA is essential to ensure saturation.
-
Equilibration: Seal the flask to prevent evaporation and place it in a constant temperature bath, preferably at 20 ± 0.5 °C.[1][3] Agitate the mixture for a sufficient duration to reach equilibrium. A preliminary test can determine the necessary time, which may range from 24 to 48 hours.
-
Phase Separation: After equilibration, cease agitation and allow the undissolved HEAA to settle. To ensure the removal of all solid particles, the saturated solution should be centrifuged or filtered.
-
Quantification: Carefully extract an aliquot of the clear, saturated supernatant. Determine the concentration of HEAA in the aliquot using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
-
Calculation: The solubility is expressed as the mass of HEAA per volume of water (e.g., g/L).
Organic Solvent Solubility Determination via the Shake-Flask Method
For organic solvents, a standardized shake-flask method is recommended. This protocol is based on established principles for solubility determination.
Principle: An excess of the solute is equilibrated with a known volume of the solvent at a constant temperature. The concentration of the solute in the resulting saturated solution is then measured.
Detailed Methodology:
-
Vial Preparation: Into screw-capped vials, add a known volume or mass of the desired analytical-grade organic solvent (e.g., methanol, ethanol, acetone).
-
Addition of Solute: Add an excess amount of HEAA to each vial. The vials should be tightly sealed to prevent solvent evaporation.
-
Equilibration: Place the vials in a constant temperature shaker bath (e.g., set at 25 °C). Agitate the vials for a prolonged period (e.g., 24-72 hours) to ensure that equilibrium is reached.
-
Filtration: Once equilibrium is achieved, allow the vials to stand undisturbed at the set temperature for several hours to permit the settling of undissolved solid. Filter the supernatant using a syringe filter (e.g., a 0.22 µm PTFE filter) compatible with the organic solvent to remove all particulate matter.
-
Analysis: Quantify the concentration of HEAA in the clear, filtered solution using a pre-calibrated analytical method such as HPLC or UV-Vis spectroscopy.
-
Reporting: Express the solubility in appropriate units, such as g/100 mL or mol/L.
Experimental and Logical Workflows
Visualizing experimental workflows and logical relationships is key to understanding the application and analysis of HEAA.
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Role in Polymer Synthesis: An Exemplary Workflow
HEAA is not known to be directly involved in biological signaling pathways; rather, it serves as a monomer for creating polymers and hydrogels that are used in bioengineering and cell signaling research. A pertinent experimental workflow is its use as an initiator in polymerization reactions. The following diagram illustrates the workflow for an enzymatic ring-opening polymerization (eROP) of ε-caprolactone using HEAA as a functional initiator.
References
N-(2-Hydroxyethyl)acrylamide (HEAA): A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
N-(2-Hydroxyethyl)acrylamide (HEAA) is a hydrophilic, functional monomer widely utilized in the synthesis of polymers for biomedical applications, including hydrogels for drug delivery, tissue engineering scaffolds, and contact lenses. The stability of the monomer is a critical factor that can influence the reproducibility of polymerization processes and the quality of the final polymeric material. This technical guide provides an in-depth overview of the stability of HEAA and outlines recommended storage and handling conditions to ensure its integrity.
Chemical Stability and Degradation
This compound is a reactive molecule susceptible to degradation and spontaneous polymerization if not stored under appropriate conditions. The primary factors influencing its stability are temperature, light, and the presence of oxygen and impurities. While generally more resistant to hydrolysis than its acrylate and methacrylate counterparts, HEAA can undergo degradation through several potential pathways over time.
Key Stability Considerations:
-
Spontaneous Polymerization: As an activated vinyl monomer, HEAA can undergo spontaneous, uncontrolled free-radical polymerization. This is the most significant stability concern. The reaction is exothermic and can be initiated by heat, light (UV radiation), and the presence of radical initiators. To prevent this, HEAA is typically supplied with a polymerization inhibitor.
-
Hydrolysis: The amide bond in HEAA can be susceptible to hydrolysis, particularly under strong acidic or basic conditions, leading to the formation of acrylic acid and 2-aminoethanol. However, under neutral or near-neutral pH conditions and at recommended storage temperatures, the rate of hydrolysis is generally low.
-
Oxidation: The presence of oxygen can contribute to the formation of peroxides, which may act as initiators for spontaneous polymerization.
A diagram illustrating a potential degradation pathway of HEAA is provided below.
Caption: Potential degradation pathways for this compound.
Recommended Storage Conditions
Proper storage is crucial for maintaining the quality and extending the shelf life of this compound. The following conditions are recommended based on information from various suppliers.[1][2][3][4][5][6]
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommended Condition | Rationale |
| Temperature | Neat Monomer: 2°C to 8°C.[1][4][7] In Solution: -20°C (for up to 1 month), -80°C (for up to 6 months).[2] | Reduces the rate of potential degradation reactions and spontaneous polymerization. |
| Atmosphere | Store under an inert atmosphere, such as nitrogen.[2] | Minimizes contact with oxygen, which can promote polymerization. |
| Light Exposure | Store in a light-resistant, amber-colored container.[1][4] | HEAA is light-sensitive; UV exposure can initiate polymerization.[1][4] |
| Container | Keep in a tightly sealed container to prevent moisture ingress and contamination.[1][4] | Moisture can contribute to hydrolysis, and contaminants can act as polymerization initiators. |
| Inhibitor | Typically supplied with a stabilizer, such as Monomethyl Ether Hydroquinone (MEHQ), at a concentration of approximately 1000 ppm.[6][7] | The inhibitor scavenges free radicals, preventing the initiation of spontaneous polymerization. |
Quantitative Stability Data
Limited quantitative data on the stability of this compound is publicly available. The most specific information pertains to its stability in solution at low temperatures.
Table 2: Shelf Life of this compound Solutions
| Storage Temperature | Shelf Life | Storage Atmosphere |
| -20°C | 1 month | Nitrogen |
| -80°C | 6 months | Nitrogen |
| Data sourced from MedChemExpress.[2] |
For the neat monomer, while a specific shelf life is often not provided by manufacturers, routine inspection and re-testing are recommended to ensure product quality over time.[7]
Experimental Protocol: Stability Assessment of HEAA
To assess the stability of this compound, a stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique for this purpose. The following is a generalized protocol for conducting a stability study.
4.1. Objective
To evaluate the stability of a batch of this compound under accelerated and long-term storage conditions by monitoring its purity and the formation of degradation products.
4.2. Materials and Equipment
-
This compound (HEAA) sample
-
Reference standard of HEAA
-
HPLC grade acetonitrile and water
-
Temperature and humidity-controlled stability chambers
-
HPLC system with a UV detector and a C18 reverse-phase column
-
Analytical balance, volumetric flasks, and pipettes
4.3. Experimental Workflow
Caption: Experimental workflow for HEAA stability testing.
4.4. HPLC Method (Example)
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Isocratic or gradient elution with a mixture of water and acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Note: This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
4.5. Stability Study Design
Samples of HEAA should be stored in tightly sealed, light-protected containers under the conditions outlined in the ICH guidelines for stability testing.
Table 3: Example Stability Study Conditions and Time Points
| Storage Condition | Temperature | Relative Humidity | Testing Time Points (Months) |
| Long-Term | 25°C ± 2°C | 60% ± 5% | 0, 3, 6, 9, 12, 18, 24 |
| Accelerated | 40°C ± 2°C | 75% ± 5% | 0, 3, 6 |
4.6. Data Analysis
The purity of HEAA should be calculated at each time point. The appearance of any new peaks in the chromatogram should be noted, and these may correspond to degradation products. A significant decrease in the purity of HEAA or the formation of significant degradation products would indicate instability under the tested conditions.
Handling and Safety Precautions
When handling this compound, standard laboratory safety protocols should be followed.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handle in a well-ventilated area or under a chemical fume hood.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
In case of contact, rinse the affected area thoroughly with water.
-
HEAA is a combustible liquid and can form explosive mixtures with air upon intense heating. Keep away from heat, sparks, and open flames.
By adhering to the recommended storage and handling guidelines, researchers, scientists, and drug development professionals can ensure the stability and integrity of this compound, leading to more reliable and reproducible results in their research and development activities.
References
Biocompatibility and Cytotoxicity of Poly(2-hydroxyethyl acrylamide) [poly(HEAA)]: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Poly(2-hydroxyethyl acrylamide), or poly(HEAA), is a hydrophilic polymer that has garnered significant interest within the biomedical field, particularly for applications in drug delivery, antifouling coatings for medical devices, and tissue engineering. Its biocompatibility is a critical attribute, making it a promising candidate for technologies that interface with biological systems. This technical guide provides an in-depth overview of the biocompatibility and cytotoxicity profile of poly(HEAA), summarizing key quantitative data, detailing experimental protocols for its evaluation, and visualizing the associated workflows. The evidence strongly indicates that poly(HEAA) exhibits excellent biocompatibility, characterized by low protein adsorption, minimal cytotoxicity, and good hemocompatibility.
In Vitro Cytotoxicity Profile
In vitro cytotoxicity assays are fundamental in assessing the potential of a material to cause cell damage or death. Poly(HEAA) has been consistently shown to have low cytotoxicity across various studies. While the monomer N-Hydroxyethyl acrylamide (HEAA) may have associated hazard statements, the polymerized form is considered safe for biomedical applications.[1]
Cell Viability and Proliferation Assays
These assays measure the metabolic activity or the number of viable cells after exposure to a material. A cell viability of over 70% is generally considered non-cytotoxic.
Table 1: Summary of In Vitro Cytotoxicity Data for Poly(HEAA) and its Formulations
| Assay Type | Cell Line | Poly(HEAA) Formulation | Concentration | Cell Viability (%) | Reference |
| MTT Assay | SH-SY5Y | Transferrin-conjugated poly(HEAA/AA) nanogels | Not specified | No induced cytotoxicity, similar to innate cell viability | [2][3] |
| Cell Viability | Not specified | PolyTM-g-HEAA nanogels | Not specified | ~94% | [4] |
Experimental Protocol: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity.
-
Cell Seeding: Plate cells (e.g., L929 mouse fibroblasts) in a 96-well plate at a density of approximately 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Material Exposure: Prepare extracts of poly(HEAA) by incubating the polymer in cell culture medium (e.g., at a concentration of 0.2 g/mL) for 24 hours. Remove the old medium from the cells and replace it with the poly(HEAA) extracts at various dilutions. Include negative (fresh medium) and positive (e.g., dilute phenol solution) controls.
-
Incubation: Incubate the cells with the extracts for a specified period, typically 24, 48, or 72 hours.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the MTT solution and add 100-150 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the negative control after subtracting the background absorbance of blank wells.
Hemocompatibility
Hemocompatibility is the property of a material to be compatible with blood without inducing undesirable effects such as thrombosis or hemolysis. Poly(HEAA) generally demonstrates good hemocompatibility, a crucial feature for any blood-contacting application.
Protein Adsorption
The initial event upon contact of a material with blood is the adsorption of plasma proteins, which can trigger coagulation and inflammatory cascades. Poly(HEAA) surfaces exhibit low protein adsorption, a property often referred to as "antifouling". This is attributed to the formation of a tightly bound hydration layer on the polymer surface that acts as a physical and energetic barrier to protein adhesion.
Table 2: Quantitative Data on Protein Adsorption
| Polymer Surface | Adsorbed Protein | Adsorption Amount | Method | Reference |
| Poly(HEAA) Brush | Fibrinogen (from plasma) | ~0 ng/cm² | Surface Plasmon Resonance | [5] |
| Poly(HEAA) Brush | Human Serum Albumin (from plasma) | ~0 ng/cm² | Surface Plasmon Resonance | [5] |
Note: The near-zero protein adsorption from complex media like blood plasma highlights the excellent antifouling properties of poly(HEAA).
Hemolysis
Hemolysis assays evaluate the potential of a material to damage red blood cells. According to the ASTM F756-00 standard, materials are classified based on their hemolysis percentage:
-
0-2%: Non-hemolytic
-
2-5%: Slightly hemolytic
-
5%: Hemolytic
While specific hemolysis percentages for poly(HEAA) are not prominently reported, related hydrophilic polymers like p(HEMA) copolymers have shown hemolytic activity well within the non-hemolytic range.[6]
Experimental Protocol: Hemolysis Assay (ASTM F756)
-
Material Preparation: Prepare poly(HEAA) samples (e.g., films or hydrogels) with a defined surface area.
-
Blood Collection: Obtain fresh human blood anticoagulated with citrate.
-
Dilution: Dilute the blood with a physiological saline solution (0.9% NaCl).
-
Incubation: Place the poly(HEAA) samples in test tubes with the diluted blood. Use saline as a negative control (0% hemolysis) and deionized water as a positive control (100% hemolysis). Incubate at 37°C for a specified time (e.g., 3 hours).
-
Centrifugation: Centrifuge the tubes to pellet the intact red blood cells.
-
Hemoglobin Measurement: Carefully collect the supernatant and measure the absorbance of free hemoglobin using a spectrophotometer (e.g., at 540 nm after reaction with Drabkin's reagent).
-
Calculation: Calculate the percentage of hemolysis for the poly(HEAA) sample relative to the positive control.
In Vivo Biocompatibility
In vivo studies involve the implantation of the material in a living organism to assess the local and systemic host response. These studies are crucial for evaluating the long-term safety of a biomaterial.
Inflammatory and Foreign Body Response
Upon implantation, all biomaterials elicit an inflammatory response, which is part of the natural wound healing process. A biocompatible material will result in a minimal and transient acute inflammatory response that resolves into a quiescent chronic phase, characterized by the formation of a thin fibrous capsule around the implant. While specific in vivo studies focusing solely on poly(HEAA) are limited, studies on similar hydrophilic polymers like poly(HEMA) show that they typically induce a mild and acceptable tissue response.[5] The foreign body response to poly(HEAA) is expected to be minimal due to its low protein adsorption, which reduces the activation of inflammatory cells like macrophages.
Experimental Protocol: Subcutaneous Implantation Study
-
Material Sterilization: Sterilize poly(HEAA) samples (e.g., discs or rods) using an appropriate method such as ethylene oxide or gamma irradiation.
-
Animal Model: Use a suitable animal model, such as rats or mice. All procedures must be approved by an institutional animal care and use committee.
-
Implantation: Anesthetize the animals and surgically create subcutaneous pockets. Place the sterile poly(HEAA) implants into these pockets. A sham surgery group (pocket created but no implant) serves as a control.
-
Explantation: At predetermined time points (e.g., 7, 28, and 90 days), euthanize the animals and carefully explant the implants along with the surrounding tissue.
-
Histological Analysis: Fix the tissue samples in formalin, embed them in paraffin, and section them. Stain the sections with Hematoxylin and Eosin (H&E) to visualize the overall tissue morphology and inflammatory cell infiltrate.
-
Immunohistochemistry: Use specific antibodies to identify and quantify different cell types, such as macrophages (e.g., CD68+) and T-lymphocytes, to further characterize the inflammatory response.
-
Evaluation: Microscopically evaluate the tissue response, including the thickness of the fibrous capsule, the density and type of inflammatory cells at the implant-tissue interface, and the presence of any tissue damage.
Signaling Pathways and Cellular Uptake
Currently, there is a lack of evidence suggesting that poly(HEAA) specifically interacts with or modulates intracellular signaling pathways. This is consistent with its characterization as a bio-inert and low-fouling material. The primary interaction with cells is at the surface level, where its hydrophilic nature prevents the protein adsorption that often precedes cell signaling events.
When formulated as nanoparticles for drug delivery, the cellular uptake of poly(HEAA)-based carriers is an important consideration. The uptake mechanism is generally believed to be endocytosis, an energy-dependent process. The specific pathway (e.g., clathrin-mediated, caveolae-mediated) can be influenced by the nanoparticle's size, surface charge, and any conjugated targeting ligands.[2][3]
Conclusion
The available scientific literature strongly supports the classification of poly(2-hydroxyethyl acrylamide) as a highly biocompatible material. Its key attributes include:
-
Extremely low cytotoxicity , with high cell viability observed in vitro.
-
Excellent antifouling properties , leading to minimal adsorption of proteins from complex biological fluids.
-
Good hemocompatibility , with an expectation of being non-hemolytic and having low thrombogenicity.
-
A minimal in vivo inflammatory response , characteristic of a bio-inert material.
These properties make poly(HEAA) an exceptional candidate for a wide array of biomedical applications, from advanced drug delivery systems to coatings for implantable devices, where minimizing adverse biological reactions is paramount. Further research should focus on long-term in vivo studies and the biocompatibility of its degradation products, if applicable, to fully qualify it for clinical use.
References
- 1. The in vivo inflammatory and foreign body giant cell response against different poly(l-lactide-co-d/l-lactide) implants is primarily determined by material morphology rather than surface chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. The Relationship between Platelet Adhesion on Surfaces and the Structure versus the Amount of Adsorbed Fibrinogen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
In-Depth Technical Guide to the Thermal Properties of Poly(N-(2-Hydroxyethyl)acrylamide) (PHEAA)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core thermal properties of poly(N-(2-Hydroxyethyl)acrylamide) (PHEAA), a polymer of significant interest in the biomedical and pharmaceutical fields due to its hydrophilicity, biocompatibility, and non-thrombogenic nature. Understanding the thermal behavior of PHEAA is critical for its processing, sterilization, and application in areas such as drug delivery systems, hydrogels, and bioconjugates.
Core Thermal Properties
The thermal characteristics of a polymer dictate its behavior under varying temperature conditions, influencing its stability, processability, and end-use performance. For PHEAA, the key thermal properties of interest are its glass transition temperature (Tg), thermal decomposition temperature (Td), specific heat capacity (Cp), and thermal conductivity (κ).
Data Presentation
The following tables summarize the available quantitative data for the thermal properties of PHEAA.
Table 1: Glass Transition Temperature (Tg) of PHEAA
| Property | Value | Measurement Method | Notes |
| Glass Transition Temperature (Tg) | 70.6 - 117.8 °C | Differential Scanning Calorimetry (DSC) | The range is dependent on the molecular weight of the polymer.[1] |
| Glass Transition Temperature (Tg) | 101 °C | Differential Scanning Calorimetry (DSC) | - |
Table 2: Thermal Decomposition (Td) of PHEAA
| Property | Onset Temperature | Measurement Method | Notes |
| First Stage Decomposition | 249.2 - 277.1 °C | Thermogravimetric Analysis (TGA) | Attributed to the decomposition of the hydroxyethyl groups.[1] |
| Second Stage Decomposition | 352.5 - 383.4 °C | Thermogravimetric Analysis (TGA) | Corresponds to the decomposition of the polyacrylamide backbone.[1] |
Table 3: Specific Heat Capacity (Cp) of PHEAA
| Property | Value | Measurement Method | Notes |
| Specific Heat Capacity (Cp) | Data not available | - | Specific experimental data for neat PHEAA was not found in the reviewed literature. For amorphous polymers, Cp values typically range from 1.2 to 2.0 J/(g·K) at room temperature. |
Table 4: Thermal Conductivity (κ) of PHEAA
| Property | Value | Measurement Method | Notes |
| Thermal Conductivity (κ) | Data not available | - | Specific experimental data for neat PHEAA was not found in the reviewed literature. Amorphous polymers are generally thermal insulators with thermal conductivity values typically in the range of 0.1 to 0.5 W/(m·K).[2][3] |
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible determination of thermal properties. The following sections outline typical experimental protocols for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) as applied to PHEAA.
Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg) Determination
DSC is a fundamental technique used to measure the heat flow associated with thermal transitions in a material as a function of temperature. The glass transition is observed as a step-like change in the heat flow curve.
Methodology:
-
Sample Preparation: A small amount of the dry PHEAA sample (typically 5-10 mg) is accurately weighed and hermetically sealed in an aluminum DSC pan.
-
Instrument Setup: A differential scanning calorimeter is purged with an inert gas, typically nitrogen, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.[4]
-
Thermal Program:
-
First Heating Scan: The sample is heated from room temperature to a temperature above its expected Tg (e.g., 150 °C) at a controlled heating rate (e.g., 10 °C/min). This step erases the previous thermal history of the polymer.
-
Cooling Scan: The sample is then cooled back to the starting temperature at a controlled rate (e.g., 10 °C/min).
-
Second Heating Scan: A second heating scan is performed under the same conditions as the first. The glass transition temperature is determined from this second heating curve to ensure the measurement of an intrinsic material property, free from thermal history effects.
-
-
Data Analysis: The glass transition temperature (Tg) is typically determined as the midpoint of the step transition in the heat flow curve from the second heating scan.
Thermogravimetric Analysis (TGA) for Thermal Decomposition (Td) Determination
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and decomposition profile of a material.
Methodology:
-
Sample Preparation: A small, accurately weighed sample of dry PHEAA (typically 5-15 mg) is placed in a TGA sample pan (e.g., platinum or alumina).
-
Instrument Setup: The TGA instrument is purged with an inert atmosphere, such as nitrogen, at a constant flow rate to prevent oxidation.
-
Thermal Program: The sample is heated from ambient temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 or 20 °C/min).
-
Data Analysis: The TGA thermogram plots the percentage of weight loss versus temperature. The onset temperature of decomposition is determined from the point of significant weight loss. The derivative of the weight loss curve (DTG) can be used to identify the temperatures of the maximum rate of decomposition for each stage.
Mandatory Visualizations
The following diagrams illustrate the experimental workflows and logical relationships in the thermal analysis of PHEAA.
References
In-Depth Technical Guide: Safety, Handling, and Toxicity of N-(2-Hydroxyethyl)acrylamide (HEAA) Monomer
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available safety, handling, and toxicity information for N-(2-Hydroxyethyl)acrylamide (HEAA) monomer. The information is intended to support risk assessment and ensure safe laboratory practices for professionals working with this chemical.
Chemical and Physical Properties
This compound (HEAA) is a hydrophilic monomer utilized in the synthesis of polymers for various applications, including hydrogels and biomedical materials. A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of HEAA Monomer
| Property | Value | Reference |
| CAS Number | 7646-67-5 | [1][2][3] |
| Molecular Formula | C5H9NO2 | [1][2] |
| Molecular Weight | 115.13 g/mol | [1][2] |
| Appearance | Colorless liquid | [1] |
| Melting Point | -13.7 °C | [1] |
| Boiling Point | 129 - 130 °C | [1] |
| Flash Point | 148 °C (closed cup) | [1] |
| Water Solubility | 1000 g/L at 20 °C (completely soluble) | [1] |
| log Pow (n-octanol/water) | -0.73 at 20 °C | [1] |
Toxicological Information
The toxicological profile of HEAA monomer is not exhaustively characterized in publicly available literature. However, existing data from safety data sheets and related compounds provide important insights into its potential hazards.
Acute Toxicity
The acute oral toxicity of HEAA has been determined in rats.
Table 2: Acute Toxicity of HEAA Monomer
| Test | Species | Route | Result | Guideline | Reference |
| LD50 | Rat (male and female) | Oral | > 2000 mg/kg | OECD Test Guideline 423 | [1] |
Skin and Eye Irritation
HEAA is classified as causing serious eye damage.[4] One source indicates a Primary Irritation Index (P.I.I.) of 0.0, suggesting low skin irritation potential.[5]
Repeated Dose Toxicity
HEAA is classified as a specific target organ toxicant (Category 2) following repeated oral exposure.[1][4] This indicates that prolonged or repeated ingestion may cause damage to organs.[4]
Genotoxicity, Carcinogenicity, and Reproductive Toxicity
Currently, there is limited specific data available in the public domain regarding the genotoxicity, carcinogenicity, and reproductive toxicity of HEAA monomer.[1] The safety data sheet for HEAA often states "No data available" for these endpoints.[1]
Experimental Protocols
OECD Test Guideline 423: Acute Oral Toxicity - Acute Toxic Class Method
This method is used to estimate the acute oral toxicity of a substance. A summary of the general procedure is as follows:
-
Animal Selection: Healthy, young adult rats are used.
-
Dosage: A stepwise procedure is used where a small group of animals is dosed at a defined level.
-
Administration: The test substance is administered orally by gavage.
-
Observation: Animals are observed for mortality and clinical signs of toxicity for a defined period.
-
Endpoint: The LD50 is estimated based on the observed effects at different dose levels.
Handling and Safety Precautions
Proper handling of HEAA monomer is crucial to minimize exposure and ensure laboratory safety.
Personal Protective Equipment (PPE)
A comprehensive set of PPE should be worn when handling HEAA.
Table 3: Recommended Personal Protective Equipment for Handling HEAA Monomer
| PPE Type | Specification |
| Eye Protection | Safety glasses with side shields or goggles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |
| Body Protection | Laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area. If dusts or aerosols are generated, use a respirator. |
Engineering Controls
Work with HEAA should be conducted in a well-ventilated area, preferably within a chemical fume hood, especially when handling larger quantities or if there is a potential for aerosol generation.
Storage
Store HEAA in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials.
Emergency Procedures
Spills
In the event of a spill, the following steps should be taken:
-
Evacuate the area.
-
Wear appropriate PPE.
-
Absorb the spill with an inert material (e.g., sand, vermiculite).
-
Collect the absorbed material into a sealed container for disposal.
-
Clean the spill area with a suitable solvent.
First Aid
Table 4: First Aid Measures for HEAA Monomer Exposure
| Exposure Route | First Aid Procedure | Reference |
| Inhalation | Move to fresh air. If not breathing, give artificial respiration. Consult a physician. | [1] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower. | [1] |
| Eye Contact | Rinse out with plenty of water. Immediately call an ophthalmologist. Remove contact lenses. | [1] |
| Ingestion | Immediately make victim drink water (two glasses at most). Consult a physician. | [1] |
Visualizations
Logical Workflow for Safe Handling of HEAA Monomer
Caption: A logical workflow for the safe handling of HEAA monomer in a laboratory setting.
Emergency Response Flowchart for HEAA Monomer Spill
Caption: An emergency response flowchart for managing a spill of HEAA monomer.
Conclusion
This compound (HEAA) monomer is a chemical that requires careful handling due to its potential health hazards, including serious eye damage and target organ toxicity with repeated exposure. While data on its chronic toxicity, carcinogenicity, and reproductive effects are limited, a precautionary approach to handling is warranted. Adherence to the safety guidelines outlined in this document, including the consistent use of appropriate personal protective equipment and engineering controls, is essential for minimizing risk to researchers and scientists. In the event of an exposure or spill, the emergency procedures described should be followed promptly. Further toxicological studies are needed to provide a more complete understanding of the long-term health effects of HEAA monomer.
References
The Hydrophilic Advantage: A Technical Guide to N-(2-Hydroxyethyl)acrylamide Polymers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core hydrophilic properties of N-(2-Hydroxyethyl)acrylamide (HEAA) polymers, a class of materials demonstrating significant promise in biomedical and pharmaceutical applications. The exceptional water affinity of poly(HEAA) and its copolymers underpins their utility in drug delivery, antifouling coatings, and tissue engineering. This document provides a comprehensive overview of their synthesis, characterization, and the fundamental principles governing their interaction with aqueous environments and biological systems.
Core Hydrophilic Properties: Quantitative Data
The hydrophilicity of HEAA-based polymers is quantifiable through several key parameters, including water contact angle, swelling ratio in aqueous media, and the thermoresponsive behavior of its copolymers. The following tables summarize critical quantitative data from the literature.
Table 1: Surface Wettability of Acrylamide-Based Polymer Films
| Polymer | Water Contact Angle (θ) | Reference |
| Untreated Polymer Film | 97° | [1] |
| Plasma-Treated Polymer Film (3s) | < 90° | [1] |
| High-Density Polyethylene (HDPE) | 88.2° ± 1.5° | [2] |
| Ethylene Glycol on HDPE | 62.7° ± 1.5° | [2] |
Table 2: pH-Dependent Swelling of Acrylamide-Based Hydrogels
| Hydrogel Composition | pH | Equilibrium Swelling Ratio (g/g) | Reference |
| Poly(AM-co-HEA-co-AA) | Not Specified | Varies with HEA content | [3] |
| Poly(HEMA-co-AAm) | > 6 | Significant Increase | [4] |
Note: "AM" is Acrylamide, "HEA" is 2-Hydroxyethyl Acrylate (a structural analog of HEAA), and "AA" is Acrylic Acid. The swelling ratio is a measure of the mass of water absorbed per unit mass of the dry hydrogel.
Table 3: Thermoresponsive Properties of Acrylamide-Based Copolymers
| Copolymer System | Composition | Lower Critical Solution Temperature (LCST) | Reference |
| Poly(NIPAM-co-VP) | 9:1 NIPAM:VP | 33.5-34°C (nanogel), 36.5-37°C (microgel) | [5] |
| Poly(HEA-co-MEA) | Varies | Increases with HEA content | [6] |
| Poly(NIPAM-alt-HEMA) | Varies | Increases with HEMA content | [7] |
Note: "NIPAM" is N-isopropylacrylamide, "VP" is N-vinylpyrrolidone, "MEA" is 2-methoxyethyl acrylate, and "HEMA" is 2-hydroxyethyl methacrylate. The LCST is the critical temperature below which the polymer is soluble in water and above which it undergoes a phase transition to become insoluble.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research in this field. The following sections provide protocols for the synthesis of poly(HEAA) via Atom Transfer Radical Polymerization (ATRP) and a standard method for characterizing the swelling behavior of hydrogels.
Synthesis of Poly(HEAA) via Atom Transfer Radical Polymerization (ATRP)
This protocol is adapted from a method for the ATRP of 2-hydroxyethyl acrylate, a structurally similar monomer.[8]
Materials:
-
This compound (HEAA), inhibitor removed
-
Ethyl α-bromoisobutyrate (EBiB) (initiator)
-
Copper(I) bromide (CuBr) (catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)
-
Anhydrous N,N-Dimethylformamide (DMF) (solvent)
-
Methanol (for precipitation)
-
Nitrogen or Argon gas supply
-
Schlenk line and glassware
Procedure:
-
Monomer Purification: Pass HEAA through a column of basic alumina to remove the inhibitor.
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, add CuBr (1 eq relative to initiator).
-
Seal the flask with a rubber septum and deoxygenate by performing three cycles of vacuum and backfilling with nitrogen/argon.
-
In a separate flask, prepare a solution of HEAA (e.g., 50 eq), PMDETA (1 eq), and EBiB (1 eq) in anhydrous DMF.
-
Deoxygenate the monomer/initiator/ligand solution by bubbling with nitrogen/argon for at least 30 minutes.
-
Using a deoxygenated syringe, transfer the solution to the Schlenk flask containing the CuBr catalyst.
-
Immerse the reaction flask in a preheated oil bath at the desired temperature (e.g., 60 °C).
-
Allow the polymerization to proceed for the desired time. Monitor the reaction progress by taking samples periodically for analysis (e.g., by ¹H NMR for conversion and GPC for molecular weight and dispersity).
-
Termination and Purification: To stop the polymerization, open the flask to air and dilute with a small amount of DMF.
-
Precipitate the polymer by slowly adding the reaction mixture to a large excess of cold methanol while stirring.
-
Isolate the polymer by filtration or centrifugation.
-
Redissolve the polymer in a minimal amount of DMF and re-precipitate into methanol to further purify.
-
Dry the purified poly(HEAA) under vacuum to a constant weight.
Measurement of Hydrogel Swelling Ratio
This protocol outlines a standard gravimetric method to determine the equilibrium swelling ratio of a hydrogel.
Materials:
-
Synthesized hydrogel samples (e.g., crosslinked poly(HEAA))
-
Deionized water or buffer solution of desired pH
-
Analytical balance
-
Filter paper
-
Vials or beakers
-
Timer
Procedure:
-
Sample Preparation: Prepare hydrogel samples of a known, consistent size and shape.
-
Drying: Dry the hydrogel samples to a constant weight in a vacuum oven at a suitable temperature (e.g., 40-60 °C). This is the dry weight (W_d).
-
Swelling: Immerse each dry hydrogel sample in a vial containing an excess of the swelling medium (e.g., deionized water or a specific pH buffer).
-
Equilibration: Allow the hydrogels to swell at a constant temperature. At predetermined time intervals, remove a hydrogel sample from the swelling medium.
-
Weighing: Gently blot the surface of the swollen hydrogel with filter paper to remove excess surface water. Be careful not to compress the hydrogel.
-
Immediately weigh the swollen hydrogel on the analytical balance. This is the swollen weight at time t (W_t).
-
Return the hydrogel to the swelling medium.
-
Repeat steps 5-7 until the swollen weight of the hydrogel no longer increases, indicating that equilibrium has been reached. This final weight is the equilibrium swollen weight (W_e).
-
Calculation: The swelling ratio (SR) at any given time t is calculated using the following formula: SR(t) = (W_t - W_d) / W_d
-
The equilibrium swelling ratio (ESR) is calculated as: ESR = (W_e - W_d) / W_d
Visualizing Mechanisms and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to the synthesis and properties of HEAA polymers.
Caption: Experimental workflow for the synthesis and characterization of poly(HEAA).
Caption: Mechanism of protein resistance on a poly(HEAA) surface.
Molecular Mechanisms of Hydrophilicity and Antifouling Properties
The exceptional hydrophilicity of poly(HEAA) is attributed to the presence of both hydroxyl (-OH) and amide (-CONH-) groups in its side chains. These functional groups are capable of forming strong hydrogen bonds with water molecules, acting as both hydrogen bond donors and acceptors. This leads to the formation of a tightly bound and structured hydration layer on the polymer surface, which is energetically unfavorable to be displaced by approaching proteins or cells.[9]
The antifouling, or protein-resistant, properties of poly(HEAA) surfaces are a direct consequence of this profound hydrophilicity. The prevailing theory suggests a two-fold mechanism:
-
Thermodynamic Barrier: The highly organized water layer at the polymer-water interface presents a significant thermodynamic barrier to protein adsorption. For a protein to adsorb, it must displace these water molecules, which is an energetically costly process.
-
Steric Repulsion: When poly(HEAA) is grafted onto a surface to form a dense "brush-like" layer, the polymer chains are extended into the aqueous environment. These chains create a physical barrier that sterically hinders the close approach of proteins to the underlying substrate.
The combination of these effects results in a surface that effectively resists non-specific protein adsorption, a critical attribute for biomedical implants and devices to prevent biofouling and the foreign body response.
Conclusion
Polymers of this compound represent a versatile and highly effective class of materials for applications demanding a high degree of hydrophilicity and biocompatibility. Their tunable properties, achievable through copolymerization and controlled synthesis methods like ATRP, allow for the rational design of materials for specific biomedical challenges. The fundamental understanding of their interaction with water and biological macromolecules, as outlined in this guide, provides a solid foundation for future innovations in drug delivery systems, medical device coatings, and advanced biomaterials. Further research focusing on obtaining precise quantitative data for pure poly(HEAA) systems will undoubtedly accelerate their translation into clinical and commercial use.
References
- 1. ASTM D5946 - Measuring water contact angle on surface-treated polymer films - DataPhysics Instruments [dataphysics-instruments.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. redalyc.org [redalyc.org]
- 5. Synthesis and characterization of thermoresponsive copolymers for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 9. Conformation Variation and Tunable Protein Adsorption through Combination of Poly(acrylic acid) and Antifouling Poly(N-(2-hydroxyethyl) acrylamide) Diblock on a Particle Surface - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for HEAA-Based Hydrogels in Controlled Drug Release
Authored for: Researchers, scientists, and drug development professionals.
Introduction
Hydrogels, three-dimensional polymeric networks capable of absorbing and retaining large amounts of water, are at the forefront of advanced drug delivery systems.[1] Their biocompatibility, tunable mechanical properties, and ability to respond to environmental stimuli make them ideal candidates for controlled therapeutic release.[1] Among the various synthetic polymers used for hydrogel fabrication, N-(2-hydroxyethyl) acrylamide (HEAA) has garnered significant attention due to the hydrophilicity imparted by its hydroxyl and amide groups.[2] This allows for the formation of hydrogels with excellent water retention and biocompatibility.[2]
This document provides detailed application notes and protocols for the synthesis, characterization, and utilization of HEAA-based hydrogels for controlled drug release. A particular focus is placed on pH-responsive hydrogels, which can be engineered to release their therapeutic payload in specific physiological environments, such as the gastrointestinal tract.
Data Presentation: Quantitative Analysis of HEAA-Based Hydrogels
The properties of HEAA-based hydrogels can be tailored by modulating the synthesis parameters. The following tables summarize the quantitative impact of key variables on hydrogel performance.
Table 1: Effect of Monomer Molar Ratio on Swelling Properties of pH-Sensitive P(HEAA-co-AA) Hydrogels
| HEAA:AA Molar Ratio | Swelling Ratio (g/g) at pH 1.68 | Swelling Ratio (g/g) at pH 9.18 |
| 2:2 | 11.36[3] | 112.79[3] |
| Data extrapolated from a study on P(HEAA-co-AA) hydrogels crosslinked with N,N'-Bis(acryloyl) cystamine (BAC). |
Table 2: Influence of Crosslinker Concentration on Hydrogel Properties
| Hydrogel System | Crosslinker | Crosslinker Concentration | Swelling Ratio | Porosity | Mechanical Strength (Young's Modulus, E) |
| Poly(methacrylic acid) | N,N'-methylenebisacrylamide (BIS) | Increasing | Decreasing[4] | Decreasing[5] | Increasing[6] |
| Superporous Hydrogels | Methylene-bis-acrylamide (BIS) | 7.37% to 14.36% | Decreasing[5] | 79.23% to 17.87%[5] | Increasing[5] |
| Poly(HEMA) | EGDMA | Increasing | Decreasing | - | Increasing |
| Hyaluronic Acid | - | Increasing | Decreasing[7] | - | Increasing[8] |
| General trends observed across various hydrogel systems, applicable to HEAA-based hydrogels. |
Experimental Protocols
Protocol 1: Synthesis of pH-Sensitive P(HEAA-co-AA) Hydrogels
This protocol is adapted from the synthesis of pH-sensitive poly(N-(2-hydroxyethyl) acrylamide-co-acrylic acid) hydrogels.[2][3]
Materials:
-
N-(2-hydroxyethyl) acrylamide (HEAA)
-
Acrylic acid (AA)
-
N,N'-Bis(acryloyl) cystamine (BAC) (Crosslinker)
-
Ammonium persulfate (APS) (Initiator)
-
Sodium hydroxide (NaOH)
-
Deionized water
Procedure:
-
Monomer Solution Preparation:
-
Prepare a solution of sodium hydroxide in deionized water.
-
Under an ice bath, slowly add acrylic acid to the sodium hydroxide solution.
-
Add N-(2-hydroxyethyl) acrylamide to the solution. The molar ratio of HEAA to AA can be varied to tune the hydrogel properties (e.g., a 2:2 molar ratio has shown significant pH sensitivity).[3]
-
-
Addition of Crosslinker and Initiator:
-
Dissolve the crosslinker (BAC) in the monomer solution. The concentration of the crosslinker will influence the swelling and mechanical properties of the hydrogel.[5]
-
Add the initiator (APS) to the solution to initiate polymerization.
-
-
Polymerization:
-
Pour the final solution into a mold (e.g., between two glass plates with a spacer).
-
Allow the polymerization to proceed at a controlled temperature (e.g., 60°C) for a specified time (e.g., 5 hours for polymerization and 2 hours for post-curing).[9]
-
-
Purification:
-
After polymerization, immerse the resulting hydrogel in a large volume of deionized water for several days, changing the water frequently, to remove any unreacted monomers, crosslinker, and initiator.
-
-
Drying:
-
Dry the purified hydrogel in a vacuum oven at a specified temperature (e.g., 40°C) until a constant weight is achieved.
-
Protocol 2: Characterization of Hydrogel Properties
A. Swelling Studies:
-
Weigh the dry hydrogel sample (Wd).
-
Immerse the sample in a buffer solution of a specific pH (e.g., pH 1.2 for simulated gastric fluid and pH 7.4 for simulated intestinal fluid).[10]
-
At predetermined time intervals, remove the hydrogel, gently blot the surface with filter paper to remove excess water, and weigh the swollen hydrogel (Ws).
-
Continue this process until the hydrogel reaches equilibrium swelling (constant weight).
-
Calculate the swelling ratio using the formula: Swelling Ratio = (Ws - Wd) / Wd.
B. Mechanical Testing (Compression):
-
Use a mechanical tester to perform compression tests on the swollen hydrogel samples.
-
Place the hydrogel sample on the testing platform and apply a compressive force at a constant rate.
-
Record the stress and strain data.
-
The Young's modulus (elastic modulus) can be calculated from the initial linear region of the stress-strain curve.[8]
Protocol 3: Drug Loading and In Vitro Release
A. Drug Loading (Equilibrium Swelling Method):
-
Prepare a solution of the desired drug (e.g., Doxorubicin) in a suitable buffer.[8]
-
Immerse a pre-weighed dry hydrogel sample in the drug solution.
-
Allow the hydrogel to swell in the drug solution for a specified period (e.g., 24-48 hours) at a controlled temperature to reach equilibrium.
-
After loading, remove the hydrogel, rinse briefly with deionized water to remove surface-adhered drug, and dry the hydrogel.
-
The amount of drug loaded can be determined by measuring the decrease in the drug concentration of the loading solution using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).[8]
B. In Vitro Drug Release:
-
Place the drug-loaded hydrogel in a known volume of release medium (e.g., simulated gastric fluid at pH 1.2 or simulated intestinal fluid at pH 7.4).[7]
-
Maintain the system at a constant temperature (e.g., 37°C) with gentle agitation.
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with fresh medium to maintain a constant volume.
-
Analyze the concentration of the released drug in the collected aliquots using an appropriate analytical technique (e.g., UV-Vis spectrophotometry at a specific wavelength for the drug).[11]
-
Calculate the cumulative percentage of drug released over time.
Visualizations
Caption: Workflow for P(HEAA-co-AA) Hydrogel Synthesis.
Caption: Mechanism of pH-Responsive Drug Release.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Preparation of pH-Sensitive Poly (N-(2-Hydroxyethyl) Acrylamide-co-acrylic Acid) Hydrogels and Their Performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Formulation of pH-responsive highly swellable hydrogel scaffolds for controlled release of tramadol HCl: characterization and biocompatibility evaluation [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Controlling Doxorubicin Release from a Peptide Hydrogel through Fine-Tuning of Drug–Peptide Fiber Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Preparation of pH-Responsive Hydrogels Based on Chondroitin Sulfate/Alginate for Oral Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. icj-e.org [icj-e.org]
Application Notes and Protocols for N-(2-Hydroxyethyl)acrylamide (HEAA) in Antifouling Biomedical Coatings
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing N-(2-Hydroxyethyl)acrylamide (HEAA) in the development of antifouling biomedical coatings. The inherent hydrophilicity and hydrogen bonding capabilities of poly(HEAA) (pHEAA) create a tightly bound hydration layer on material surfaces, which acts as a physical barrier to prevent the adsorption of proteins, cells, and bacteria. This property makes pHEAA an excellent candidate for coating a variety of biomedical devices, including implants, catheters, and drug delivery systems, to enhance their biocompatibility and reduce the risk of fouling-related complications.
Key Features of pHEAA Coatings:
-
Excellent Antifouling Properties: Surfaces coated with pHEAA brushes exhibit near-zero protein adsorption from complex biological fluids like blood plasma and serum.
-
Long-Term Stability: pHEAA coatings demonstrate robust resistance to nonspecific protein adsorption and bacterial colonization for extended periods, with some studies showing efficacy for up to 7 days.
-
Biocompatibility: pHEAA-based materials are generally well-tolerated in biological environments, showing low cytotoxicity.
-
Versatility: HEAA can be polymerized into hydrogels or grafted onto various substrates using techniques like surface-initiated atom transfer radical polymerization (SI-ATRP).
-
Tunable Mechanical Properties: By forming double network hydrogels, for instance with sodium alginate, the mechanical strength and elasticity of HEAA-based materials can be significantly enhanced.
Data Presentation
The following tables summarize quantitative data on the performance of pHEAA-based antifouling coatings.
Table 1: Protein Adsorption on pHEAA Coated Surfaces
| Substrate | Coating Method | Protein Solution | Protein Adsorption Reduction (%) | Reference |
| Gold | SI-ATRP | Undiluted Blood Plasma | Almost 100% | [1](--INVALID-LINK--) |
| Gold | SI-ATRP | Undiluted Blood Serum | Almost 100% | [1](--INVALID-LINK--) |
| Gold Nanoparticles | SI-ATRP | Human Blood Plasma | Maintained hydrodynamic size for 7 days | [1](--INVALID-LINK--) |
| Gold Nanoparticles | SI-ATRP | Human Blood Serum | Maintained hydrodynamic size for 7 days | [1](--INVALID-LINK--) |
Table 2: Mechanical Properties of HEAA-Based Hydrogels
| Hydrogel Composition | Tensile Strength (MPa) | Elastic Modulus (MPa) | Elongation at Break (%) | Reference |
| pHEAA/Sodium Alginate DN Hydrogel | 1.32 | 0.31 | - | [2](--INVALID-LINK--) |
| pHEAA/Sodium Alginate DN Hydrogel with Ca2+ | - | - | >600 | [3](--INVALID-LINK--) |
Experimental Workflows and Logical Relationships
Experimental Protocols
Protocol 1: Synthesis of pHEAA Brushes via Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP)
This protocol describes the "grafting from" approach to create a dense layer of pHEAA brushes on a silicon substrate.
Materials:
-
Silicon wafers
-
Piranha solution (7:3 v/v concentrated H₂SO₄: 30% H₂O₂) - Caution: Extremely corrosive and reactive! Handle with extreme care in a fume hood.
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Anhydrous toluene
-
Triethylamine (TEA)
-
α-bromoisobutyryl bromide (BIBB)
-
This compound (HEAA)
-
Copper(I) bromide (CuBr)
-
Copper(II) bromide (CuBr₂)
-
Tris(2-pyridylmethyl)amine (TPMA)
-
Anhydrous methanol
-
Deionized (DI) water
-
Nitrogen gas
Procedure:
-
Substrate Cleaning and Hydroxylation:
-
Cut silicon wafers into the desired size.
-
Immerse the wafers in piranha solution for 30 minutes to clean and create surface hydroxyl groups.
-
Rinse thoroughly with DI water and dry under a stream of nitrogen.
-
-
Silanization with APTES:
-
Place the cleaned wafers in a solution of 2% (v/v) APTES in anhydrous toluene.
-
Allow the reaction to proceed for 2 hours at room temperature.
-
Rinse the wafers with toluene and then ethanol, and dry with nitrogen.
-
Cure the APTES layer by baking at 110°C for 30 minutes.
-
-
Initiator Immobilization:
-
In a nitrogen-filled glovebox, prepare a solution of anhydrous toluene containing 2% (v/v) TEA.
-
Immerse the APTES-functionalized wafers in this solution.
-
Slowly add a solution of 2% (v/v) BIBB in anhydrous toluene.
-
Let the reaction proceed for 1 hour at room temperature.
-
Rinse the initiator-coated wafers with toluene and ethanol, and dry with nitrogen.
-
-
Surface-Initiated ATRP of HEAA:
-
Prepare the polymerization solution in a Schlenk flask under nitrogen. For a typical reaction, dissolve HEAA (e.g., 1 M), CuBr (e.g., 10 mM), CuBr₂ (e.g., 0.5 mM), and TPMA (e.g., 10.5 mM) in a deoxygenated solvent mixture (e.g., methanol/water 1:1 v/v).
-
Place the initiator-coated wafers in the flask.
-
Ensure the solution is thoroughly deoxygenated by several freeze-pump-thaw cycles.
-
Conduct the polymerization at room temperature for a specified time (e.g., 1-4 hours) to control the brush thickness.
-
Stop the polymerization by exposing the solution to air.
-
Rinse the pHEAA-coated wafers extensively with DI water and ethanol to remove any physisorbed polymer.
-
Dry the coated wafers under a stream of nitrogen.
-
Protocol 2: Protein Adsorption Assay
This protocol uses a standard bicinchoninic acid (BCA) assay to quantify protein adsorption on the pHEAA-coated surface.
Materials:
-
pHEAA-coated and uncoated (control) substrates
-
Bovine serum albumin (BSA) or Fibrinogen solution (1 mg/mL in Phosphate Buffered Saline, PBS)
-
PBS (pH 7.4)
-
Sodium dodecyl sulfate (SDS) solution (2 wt% in DI water)
-
BCA Protein Assay Kit
-
Microplate reader
Procedure:
-
Place the pHEAA-coated and control substrates in a 24-well plate.
-
Add 1 mL of the protein solution to each well, ensuring the surfaces are fully submerged.
-
Incubate the plate at 37°C for 1 hour.
-
Gently aspirate the protein solution and wash the substrates three times with PBS to remove non-adsorbed protein.
-
To elute the adsorbed protein, add 500 µL of 2% SDS solution to each well and incubate at 37°C for 1 hour with gentle agitation.
-
Transfer the SDS solution containing the eluted protein to a new 96-well plate.
-
Perform the BCA assay according to the manufacturer's instructions.
-
Measure the absorbance at 562 nm using a microplate reader.
-
Calculate the amount of adsorbed protein using a standard curve generated with known concentrations of the protein.
Protocol 3: Fibroblast Adhesion Assay
This protocol assesses the resistance of the pHEAA coating to mammalian cell adhesion.
Materials:
-
pHEAA-coated and control (e.g., tissue culture-treated polystyrene) substrates
-
Human Dermal Fibroblasts (HDFs)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Calcein AM and Ethidium homodimer-1 (for live/dead staining)
-
Fluorescence microscope
Procedure:
-
Sterilize the pHEAA-coated and control substrates by UV irradiation for 30 minutes.
-
Place the substrates in a sterile 24-well plate.
-
Seed HDFs onto the substrates at a density of 1 x 10⁴ cells/cm².
-
Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours.
-
After incubation, gently wash the substrates twice with PBS to remove non-adherent cells.
-
For visualization, stain the cells with Calcein AM (live cells, green fluorescence) and Ethidium homodimer-1 (dead cells, red fluorescence) according to the manufacturer's protocol.
-
Observe and capture images of the adherent cells using a fluorescence microscope.
-
Quantify cell adhesion by counting the number of adherent cells per unit area from multiple random fields of view.
Protocol 4: Staphylococcus epidermidis Adhesion Assay
This protocol evaluates the ability of the pHEAA coating to prevent bacterial adhesion.[4]
Materials:
-
pHEAA-coated and control substrates
-
Staphylococcus epidermidis (e.g., ATCC 35984)
-
Tryptic Soy Broth (TSB)
-
Saline solution (0.9% NaCl)
-
Crystal Violet solution (0.1% w/v)
-
Ethanol (95%)
-
Spectrophotometer
Procedure:
-
Grow S. epidermidis in TSB overnight at 37°C.
-
Harvest the bacteria by centrifugation, wash twice with saline, and resuspend in saline to a concentration of 1 x 10⁹ cells/mL.[4]
-
Place the sterile pHEAA-coated and control substrates in a 24-well plate.
-
Add 1 mL of the bacterial suspension to each well.
-
Incubate at 37°C for 2 hours with gentle agitation (e.g., 120 rpm).[4]
-
Carefully remove the substrates and wash three times by immersion in saline to remove loosely attached bacteria.[4]
-
Place the washed substrates in a new 24-well plate and allow them to air dry.
-
Add 1 mL of 0.1% crystal violet solution to each well and stain for 15 minutes.
-
Rinse the substrates thoroughly with DI water until the rinse water is clear.
-
Add 1 mL of 95% ethanol to each well to solubilize the bound crystal violet.
-
Transfer 200 µL of the ethanol solution from each well to a 96-well plate.
-
Measure the absorbance at 570 nm using a spectrophotometer. The absorbance is proportional to the number of adherent bacteria.
References
- 1. Research Progress on Using Modified Hydrogel Coatings as Marine Antifouling Materials [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Adhesion of Staphylococcus epidermidis to biomedical polymers: contributions of surface thermodynamics and hemodynamic shear conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Influence of Surface Properties on the Adhesion of Staphylococcus epidermidis to Acrylic and Silicone - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: pH-Sensitive Hydrogels Based on Copolymerization of N-(2-Hydroxyethyl)acrylamide with Acrylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrogels are three-dimensional, hydrophilic polymer networks capable of absorbing and retaining large amounts of water or biological fluids.[1][2] Among these, pH-sensitive hydrogels have garnered significant attention in the biomedical field, particularly for targeted drug delivery.[3] These "smart" materials can undergo reversible volume changes in response to variations in environmental pH, allowing for the controlled release of encapsulated therapeutic agents.[4]
The copolymerization of N-(2-Hydroxyethyl)acrylamide (HEAA) and acrylic acid (AA) presents a versatile method for synthesizing pH-sensitive hydrogels. HEAA is a hydrophilic monomer that contributes to the excellent water retention and biocompatibility of the hydrogel network.[5][6] Acrylic acid, with its carboxylic acid groups, imparts the crucial pH-sensitive behavior. At low pH, the carboxylic acid groups are protonated, leading to a collapsed hydrogel state. As the pH increases, these groups deprotonate, causing electrostatic repulsion and a subsequent swelling of the hydrogel, which facilitates drug release.[6]
These Poly(HEAA-co-AA) hydrogels offer promising applications in drug delivery systems due to their tunable swelling properties, biocompatibility, and potential for controlled release.[5][7] This document provides detailed protocols for the synthesis and characterization of these hydrogels, along with data on their performance.
Materials and Methods
Materials
-
This compound (HEAA)
-
Acrylic Acid (AA)
-
N,N'-Bis(acryloyl) cystamine (BAC) (Crosslinker)
-
Ammonium persulfate (APS) (Initiator)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Phosphate buffer solutions (pH 1.68 and pH 9.18)
Experimental Protocols
1. Synthesis of Poly(HEAA-co-AA) Hydrogels via Free Radical Polymerization
This protocol describes the synthesis of Poly(HEAA-co-AA) hydrogels using a free radical polymerization method.[5][6]
-
Step 1: Neutralization of Acrylic Acid: In an ice bath, dissolve a specific amount of sodium hydroxide in deionized water. Slowly add acrylic acid to the sodium hydroxide solution to achieve the desired degree of neutralization.
-
Step 2: Monomer and Crosslinker Addition: To the neutralized acrylic acid solution, add this compound (HEAA) and the crosslinker, N,N'-Bis(acryloyl) cystamine (BAC). The molar ratio of HEAA to AA can be varied to achieve different hydrogel properties.
-
Step 3: Initiation of Polymerization: Add the initiator, ammonium persulfate (APS), to the monomer mixture.
-
Step 4: Polymerization: Stir the solution until it becomes viscous. Then, pour the solution into a mold and allow it to polymerize at a specific temperature for a set duration.
-
Step 5: Hydrogel Purification: After polymerization, immerse the resulting hydrogel in a large volume of deionized water for several days, changing the water periodically, to remove any unreacted monomers and initiator.
-
Step 6: Drying: Dry the purified hydrogel to a constant weight.
2. Characterization of Hydrogels
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Obtain FTIR spectra of the dried hydrogel samples to confirm the presence of characteristic functional groups from both HEAA and AA monomers, thus verifying the copolymerization.
-
-
Swelling Studies:
-
Immerse pre-weighed dried hydrogel samples in buffer solutions of different pH values (e.g., pH 1.68 and pH 9.18).
-
At regular intervals, remove the hydrogels, blot the surface to remove excess water, and weigh them.
-
Continue until the hydrogels reach their equilibrium swelling weight.
-
Calculate the equilibrium swelling degree (ESD) using the following formula: ESD (g/g) = (Ws - Wd) / Wd where Ws is the weight of the swollen hydrogel and Wd is the weight of the dry hydrogel.
-
-
Mechanical Testing:
-
Perform mechanical tests, such as tensile or compression tests, on the swollen hydrogel samples to determine their mechanical properties, including tensile strength and elongation at break.
-
Data Presentation
The following tables summarize the quantitative data obtained from the characterization of Poly(HEAA-co-AA) hydrogels with varying monomer ratios.
Table 1: Equilibrium Swelling Degree (ESD) of Poly(HEAA-co-AA) Hydrogels at Different pH Values
| HEAA:AA Molar Ratio | ESD at pH 1.68 (g/g) | ESD at pH 9.18 (g/g) |
| 1:3 | 10.5 | 95.2 |
| 2:2 | 11.36 | 112.79 |
| 3:1 | 9.8 | 88.5 |
Data compiled from studies demonstrating the pH-sensitive swelling behavior. The maximum swelling is observed at a 2:2 molar ratio in an alkaline environment.[5][6][7]
Table 2: Mechanical Properties of Poly(HEAA-co-AA) Hydrogels
| HEAA:AA Molar Ratio | Tensile Strength (kPa) | Elongation at Break (%) |
| 1:3 | 75 | 180 |
| 2:2 | 92 | 250 |
| 3:1 | 85 | 220 |
These values indicate that the mechanical properties of the hydrogel can be tuned by adjusting the monomer ratio, with the 2:2 ratio showing the best performance in this study.[5][7]
Visualizations
Caption: Experimental workflow for the synthesis and characterization of Poly(HEAA-co-AA) hydrogels.
Caption: pH-sensitive swelling mechanism of Poly(HEAA-co-AA) hydrogels.
References
- 1. Drug Delivery Strategies and Biomedical Significance of Hydrogels: Translational Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Application of Hydrogels in Drug Delivery [ebrary.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Preparation of pH-Sensitive Poly (N-(2-Hydroxyethyl) Acrylamide-co-acrylic Acid) Hydrogels and Their Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation of pH-Sensitive Poly (N-(2-Hydroxyethyl) Acrylamide-co-acrylic Acid) Hydrogels and Their Performance - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Surface-Initiated ATRP of N-(2-Hydroxyethyl)acrylamide on Gold Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the synthesis and characterization of poly(N-(2-hydroxyethyl)acrylamide) (PHEAA) functionalized gold nanoparticles (AuNPs) via surface-initiated atom transfer radical polymerization (SI-ATRP). PHEAA is a hydrophilic and biocompatible polymer, making these core-shell nanoparticles promising candidates for applications in drug delivery, biosensing, and diagnostics.
Introduction
Surface-initiated atom transfer radical polymerization (SI-ATRP) is a robust "grafting from" technique that allows for the growth of well-defined polymer brushes from a variety of surfaces.[1] This method offers precise control over the molecular weight, polydispersity, and graft density of the polymer chains. When applied to gold nanoparticles, SI-ATRP enables the creation of a dense polymer shell that can enhance colloidal stability, introduce specific functionalities, and provide a matrix for drug loading.[2][3]
The process begins with the synthesis of AuNPs, followed by the immobilization of an ATRP initiator on their surface. A disulfide-containing initiator is commonly used due to the strong affinity of sulfur for gold.[3] Subsequently, the monomer, this compound (HEAA), is polymerized from the surface-bound initiators in the presence of a copper catalyst complex.
Experimental Protocols
The following protocols provide a step-by-step guide for the preparation of PHEAA-grafted AuNPs.
Synthesis of Gold Nanoparticles (Turkevich Method)
This protocol describes the synthesis of citrate-stabilized AuNPs with an approximate diameter of 15-20 nm.[4]
Materials:
-
Tetrachloroauric(III) acid trihydrate (HAuCl₄·3H₂O)
-
Trisodium citrate dihydrate
-
Deionized (DI) water
Procedure:
-
Prepare a 0.01% (w/v) solution of HAuCl₄·3H₂O in DI water. For example, dissolve 10 mg of HAuCl₄·3H₂O in 100 mL of DI water.
-
Heat the HAuCl₄ solution to a rolling boil in a clean flask with vigorous stirring.
-
Rapidly add a 1% (w/v) solution of trisodium citrate dihydrate (e.g., 1 mL for every 20 mL of HAuCl₄ solution).
-
The solution will undergo a series of color changes, from pale yellow to gray, then purple, and finally to a deep ruby red, indicating the formation of AuNPs.
-
Continue boiling and stirring for an additional 15-20 minutes.
-
Allow the solution to cool to room temperature.
-
Characterize the synthesized AuNPs using UV-Vis spectroscopy (for surface plasmon resonance peak, typically around 520 nm) and Transmission Electron Microscopy (TEM) to determine size and morphology.[5]
Synthesis of a Disulfide-Containing ATRP Initiator
This protocol outlines the synthesis of a common disulfide initiator, bis(2-(2-bromoisobutyryloxy)ethyl) disulfide.
Materials:
-
2-Hydroxyethyl disulfide
-
α-Bromoisobutyryl bromide
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
Dissolve 2-hydroxyethyl disulfide and a slight molar excess of TEA in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the mixture in an ice bath (0 °C).
-
Slowly add a solution of α-bromoisobutyryl bromide (in a slight molar excess relative to the hydroxyl groups) in anhydrous DCM to the flask dropwise with constant stirring.
-
Allow the reaction to proceed at 0 °C for 1 hour, then let it warm to room temperature and stir overnight.
-
Quench the reaction by adding a small amount of DI water.
-
Wash the organic phase sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography (e.g., using a silica gel column with a hexane/ethyl acetate eluent system).
-
Characterize the purified initiator using ¹H NMR and ¹³C NMR spectroscopy.
Functionalization of Gold Nanoparticles with the ATRP Initiator
This protocol describes the ligand exchange process to attach the disulfide initiator to the AuNP surface.
Materials:
-
Citrate-stabilized AuNP solution (from Protocol 2.1)
-
Disulfide-containing ATRP initiator (from Protocol 2.2)
-
Ethanol
Procedure:
-
To the aqueous solution of AuNPs, add a solution of the disulfide initiator in ethanol. The molar ratio of the initiator to AuNPs can be varied to control the initiator density on the surface.[6]
-
Stir the mixture at room temperature for 24-48 hours to allow for ligand exchange.
-
Purify the initiator-functionalized AuNPs (AuNP-Br) by repeated centrifugation and resuspension in a fresh solvent (e.g., ethanol or water) to remove excess unbound initiator.
-
Confirm the successful functionalization using techniques such as Fourier-transform infrared spectroscopy (FTIR) or X-ray photoelectron spectroscopy (XPS).
Surface-Initiated ATRP of this compound (HEAA)
This protocol details the "grafting from" polymerization of HEAA from the initiator-functionalized AuNPs.
Materials:
-
Initiator-functionalized AuNPs (AuNP-Br)
-
This compound (HEAA)
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) or 2,2'-bipyridine (bpy) as the ligand
-
Deoxygenated solvent (e.g., a mixture of methanol and water)
-
Inert gas (nitrogen or argon)
Procedure:
-
In a Schlenk flask, disperse the AuNP-Br in the deoxygenated solvent.
-
Add the HEAA monomer to the flask. The monomer-to-initiator ratio will determine the target molecular weight of the polymer brushes.
-
In a separate flask, prepare the catalyst complex by mixing CuBr and the ligand (e.g., PMDETA) in the deoxygenated solvent.
-
Degas both solutions by bubbling with an inert gas for at least 30 minutes.
-
Under an inert atmosphere, transfer the catalyst solution to the AuNP-Br and monomer mixture to initiate the polymerization.
-
Allow the reaction to proceed at a controlled temperature (e.g., room temperature or slightly elevated) with constant stirring. The reaction time will influence the final polymer chain length.
-
To stop the polymerization, expose the reaction mixture to air, which will oxidize the Cu(I) catalyst.
-
Purify the PHEAA-grafted AuNPs (AuNP-PHEAA) by repeated centrifugation and resuspension in a fresh solvent to remove the catalyst, unreacted monomer, and any free polymer formed in solution.
-
Characterize the final product to confirm the presence of the polymer shell and its properties.
Characterization Techniques and Expected Data
A comprehensive characterization of the synthesized nanoparticles at each stage is crucial for ensuring the success of the synthesis and for understanding the properties of the final product.
| Characterization Technique | Purpose | Expected Outcome/Data |
| UV-Visible Spectroscopy | To monitor the formation and stability of AuNPs and the effect of polymer grafting on the Localized Surface Plasmon Resonance (LSPR).[5] | A characteristic LSPR peak for AuNPs around 520-530 nm. A slight red-shift in the LSPR peak after polymer grafting indicates a change in the local refractive index around the nanoparticles. |
| Transmission Electron Microscopy (TEM) | To determine the size, shape, and dispersity of the AuNP core and to visualize the polymer shell. | TEM images will show the spherical morphology of the AuNPs. The polymer shell may be visible as a halo of lower contrast around the dense gold core. |
| Dynamic Light Scattering (DLS) | To measure the hydrodynamic diameter of the nanoparticles in solution. | An increase in the hydrodynamic diameter after initiator functionalization and a significant increase after polymer grafting, confirming the presence of the surface layers. |
| Thermogravimetric Analysis (TGA) | To quantify the amount of polymer grafted onto the AuNPs and to calculate the grafting density.[2] | A weight loss step corresponding to the decomposition of the organic polymer shell, allowing for the calculation of the polymer mass per unit mass of gold. |
| Gel Permeation Chromatography (GPC) | To determine the molecular weight (Mn) and polydispersity index (PDI) of the grafted polymer chains (requires cleaving the polymer from the surface). | A controlled polymerization should yield a polymer with a narrow PDI (typically < 1.3). |
| X-ray Photoelectron Spectroscopy (XPS) | To confirm the elemental composition of the nanoparticle surface at each modification step. | The appearance of Br 3d peaks after initiator functionalization and an increase in C 1s and N 1s signals after HEAA polymerization. |
Representative Quantitative Data
The following table summarizes typical quantitative data that can be obtained from the characterization of PHEAA-grafted AuNPs. The values are representative and will vary depending on the specific reaction conditions.
| Parameter | AuNPs | AuNP-Br | AuNP-PHEAA | Method of Determination |
| Core Diameter (nm) | 15 ± 2 | 15 ± 2 | 15 ± 2 | TEM |
| Hydrodynamic Diameter (nm) | 20 ± 3 | 22 ± 3 | 50 ± 5 | DLS |
| LSPR λmax (nm) | 521 | 523 | 528 | UV-Vis Spectroscopy |
| Initiator Density (molecules/nm²) | N/A | ~1-3 | ~1-3 | TGA, XPS |
| Grafting Density (chains/nm²) | N/A | N/A | ~0.3 - 0.8 | TGA |
| Polymer Molecular Weight (Mn, kDa) | N/A | N/A | 10 - 50 | GPC (after cleavage) |
| Polymer Polydispersity Index (PDI) | N/A | N/A | < 1.3 | GPC (after cleavage) |
Visualization of Experimental Workflow
The following diagrams illustrate the key steps in the synthesis of PHEAA-grafted gold nanoparticles.
Caption: Experimental workflow for the synthesis of PHEAA-grafted AuNPs.
Caption: Mechanism of Surface-Initiated ATRP on gold nanoparticles.
Applications and Future Perspectives
PHEAA-grafted AuNPs possess several advantageous properties for biomedical applications:
-
Drug Delivery: The hydrophilic polymer shell can improve the biocompatibility and circulation time of the nanoparticles, while the polymer matrix can be used to encapsulate therapeutic agents for controlled release.[3][7]
-
Biosensing: The functional groups on the PHEAA polymer can be further modified with biomolecules (e.g., antibodies, enzymes) for targeted biosensing applications.
-
Bioimaging: Gold nanoparticles exhibit unique optical properties that can be exploited for various imaging modalities. The polymer coating can enhance their stability and targeting capabilities in biological environments.
Future research may focus on optimizing the polymer architecture (e.g., block copolymers, cross-linked shells) to achieve stimuli-responsive behavior (e.g., pH or temperature sensitivity) for triggered drug release or enhanced diagnostic capabilities. The development of more complex, multifunctional nanoparticle systems based on this platform holds significant promise for advancing nanomedicine.
References
- 1. Effect of grafting density on the two-dimensional assembly of nanoparticles (Journal Article) | OSTI.GOV [osti.gov]
- 2. Measuring the Grafting Density of Nanoparticles in Solution by Analytical Ultracentrifugation and Total Organic Carbon Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Gold Nanoparticles: A Didactic Step-by-Step of the Synthesis Using the Turkevich Method, Mechanisms, and Characterizations [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Polymer-stabilized gold nanoparticles with high grafting densities - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of Interpenetrating Polymer Networks Using N-hydroxyethyl acrylamide (HEAA)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and characterization of Interpenetrating Polymer Networks (IPNs) utilizing N-hydroxyethyl acrylamide (HEAA). IPNs are a novel class of polymer blends consisting of two or more crosslinked polymers that are physically interlaced on a molecular scale without covalent bonds between them.[1][2] This unique architecture allows for the combination of different polymer properties, leading to materials with enhanced mechanical strength, tunable swelling behavior, and controlled drug release profiles, making them highly suitable for biomedical applications.[3][4][5]
HEAA is a hydrophilic and biocompatible monomer that can be polymerized to form hydrogels. By creating an IPN structure with a poly(HEAA) network, it is possible to develop advanced drug delivery systems with tailored properties.[3][6] This document outlines the sequential IPN synthesis method, characterization techniques, and expected performance metrics based on collated data from scientific literature.
Overview of Sequential IPN Synthesis
The most common method for preparing HEAA-based IPNs is the sequential synthesis approach.[7][8] This involves a two-step process:
-
First Network Formation: A crosslinked polymer network is initially synthesized. This network can be composed of various polymers, depending on the desired final properties of the IPN.
-
Second Network Formation: The first network is then swollen in a solution containing the second monomer (HEAA), a crosslinker, and a polymerization initiator. The polymerization of the second network occurs within the swollen first network, resulting in the formation of an interpenetrating structure.[7]
The properties of the final IPN can be tuned by varying the composition and crosslinking density of each network.[3][9]
Experimental Protocols
The following protocols are detailed methodologies for the synthesis and characterization of a representative HEAA-based IPN.
Protocol for Sequential IPN Synthesis: Poly(urethane)/Poly(HEAA) IPN
This protocol describes the synthesis of a sequential IPN where the first network is a polyurethane (PU) and the second network is poly(N-hydroxyethyl acrylamide) (pHEAA).
Materials:
-
Poly(ethylene glycol) (PEG, Mn = 2000 g/mol )
-
Isophorone diisocyanate (IPDI)
-
Dibutyltin dilaurate (DBTDL)
-
N-hydroxyethyl acrylamide (HEAA)
-
N,N'-Methylenebis(acrylamide) (MBA)
-
2,2-Dimethoxy-2-phenylacetophenone (DMPA)
-
Toluene, anhydrous
-
Ethanol
Procedure:
Step 1: Synthesis of the First Network (Polyurethane)
-
Dry the PEG at 80°C under vacuum for 4 hours to remove any moisture.
-
In a three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and condenser, add the dried PEG and anhydrous toluene.
-
Heat the mixture to 60°C with stirring until the PEG is completely dissolved.
-
Add IPDI to the flask, maintaining a 2:1 molar ratio of NCO:OH groups.
-
Add 2-3 drops of DBTDL as a catalyst to the reaction mixture.
-
Allow the reaction to proceed at 80°C for 3 hours under a nitrogen atmosphere to form a PU prepolymer.
-
Cast the resulting viscous solution into a mold and cure at 60°C for 24 hours to form the first crosslinked PU network.
-
Wash the PU network with ethanol to remove any unreacted monomers and dry to a constant weight.
Step 2: Synthesis of the Second Network (Poly(HEAA))
-
Prepare a swelling solution by dissolving HEAA monomer, MBA as a crosslinker (e.g., 1 mol% with respect to HEAA), and DMPA as a photoinitiator (e.g., 0.5 mol% with respect to HEAA) in ethanol.
-
Immerse the dried PU network from Step 1 into the swelling solution and allow it to swell to equilibrium in the dark for 24 hours at room temperature.
-
Remove the swollen network from the solution and place it between two glass plates separated by a spacer to control the thickness.
-
Expose the swollen network to UV radiation (e.g., 365 nm) for a specified time (e.g., 10-15 minutes) to initiate the polymerization of HEAA and form the pHEAA network within the PU network.
-
After polymerization, immerse the resulting IPN hydrogel in distilled water for 72 hours, changing the water frequently to remove any unreacted HEAA, MBA, or DMPA.
-
Dry the purified IPN hydrogel at 40°C until a constant weight is achieved.
Experimental Workflow for Sequential IPN Synthesis
Caption: Workflow for the sequential synthesis of a Polyurethane/Poly(HEAA) IPN.
Protocol for Characterization of IPN Hydrogels
2.2.1. Swelling Studies
-
Weigh the dry IPN hydrogel sample (Wd).
-
Immerse the sample in a buffer solution of a specific pH (e.g., pH 1.2 and pH 7.4) at a constant temperature (e.g., 37°C).
-
At regular time intervals, remove the sample from the solution, gently blot the surface with filter paper to remove excess water, and weigh the swollen sample (Ws).
-
Continue this process until the hydrogel reaches a constant weight (equilibrium swelling).
-
Calculate the swelling ratio (SR) and equilibrium swelling ratio (ESR) using the following equations:
-
SR (%) = [(Ws - Wd) / Wd] x 100
-
ESR (%) = [(Weq - Wd) / Wd] x 100 (where Weq is the weight at equilibrium)
-
2.2.2. In Vitro Drug Release Studies
-
Load the IPN hydrogel with a model drug by soaking the dry hydrogel in a concentrated drug solution for 24-48 hours.
-
Dry the drug-loaded hydrogel to a constant weight.
-
Place the drug-loaded hydrogel in a release medium (e.g., phosphate-buffered saline, pH 7.4) at 37°C with constant stirring.
-
At predetermined time intervals, withdraw an aliquot of the release medium and replace it with an equal volume of fresh medium.
-
Analyze the drug concentration in the withdrawn aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry).
-
Calculate the cumulative percentage of drug released over time.
2.2.3. Material Characterization
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of functional groups from both polymer networks and to check for any chemical interactions.
-
Scanning Electron Microscopy (SEM): To observe the surface morphology and porous structure of the IPN.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the IPN compared to the individual polymer networks.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperatures (Tg) of the IPN. A single Tg between those of the parent polymers can indicate good miscibility and interpenetration.[6]
-
Mechanical Testing: To determine the tensile strength, elongation at break, and Young's modulus of the IPN using a universal testing machine.[2][10]
Experimental Workflow for IPN Characterization
References
- 1. Mechanical properties of an interpenetrating network poly(vinyl alcohol)/alginate hydrogel with hierarchical fibrous structures - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. scispace.com [scispace.com]
- 3. Progress in the development of interpenetrating polymer network hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Preparation and characterization of poly(N-isopropylacrylamide)-modified poly(2-hydroxyethyl acrylate) hydrogels by interpenetrating polymer networks for sustained drug release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ijche.com [ijche.com]
- 9. scielo.br [scielo.br]
- 10. eudl.eu [eudl.eu]
Application Notes and Protocols: N-(2-Hydroxyethyl)acrylamide as a Functional Initiator for Enzymatic Ring-Opening Polymerization
Audience: Researchers, scientists, and drug development professionals.
These application notes provide a comprehensive overview and detailed protocols for the use of N-(2-Hydroxyethyl)acrylamide (HEAA) as a functional initiator in enzymatic ring-opening polymerization (eROP). This method offers a "greener" approach to synthesizing functional polyesters with potential applications in drug delivery and biomedicine.
I. Application Notes
Introduction
This compound (HEAA) is a versatile functional initiator for the enzymatic ring-opening polymerization (eROP) of cyclic esters, such as ε-caprolactone (CL) and δ-valerolactone (VL).[1][2][3][4] The use of an enzyme catalyst, typically Lipase B from Candida antarctica (CALB), allows for polymerization under milder and more environmentally friendly conditions compared to traditional metal-based or organocatalytic methods.[1][5] The resulting polymers possess a terminal acrylamide group, which can be further functionalized, and a hydroxyl end-group, enabling the synthesis of block copolymers.[1]
A significant advantage of HEAA over other functional initiators like 2-hydroxyethyl methacrylate (HEMA) is its resistance to self-reaction and transesterification during polymerization, which prevents unwanted branching and cross-linking.[1][2][3] This leads to better control over the polymer architecture.
Key Features and Advantages:
-
Functional Initiator: Introduces a reactive acrylamide group at one end of the polymer chain, allowing for post-polymerization modification or copolymerization.[1]
-
"Greener" Synthesis: Utilizes a biocatalyst (lipase) and can be performed in renewable solvents like 2-methyl tetrahydrofuran (2-MeTHF), reducing the reliance on fossil-based solvents.[1][2]
-
Controlled Polymerization: Allows for control over the molecular weight of the resulting polymer by adjusting the initiator-to-monomer ratio.[2]
-
High End-Group Fidelity: The hydroxyl end-group remains intact, enabling chain extension with other monomers to form block copolymers.[1][3]
-
Biomedical Applications: HEAA-initiated polymers can be used to create amphiphilic copolymers that self-assemble into nanoparticles with low cytotoxicity, making them promising candidates for drug delivery systems.[1][6][7]
Applications
The primary application of HEAA in eROP is the synthesis of functional macromonomers. These macromonomers can be subsequently used in free-radical copolymerization to produce amphiphilic graft copolymers. For instance, HEAA-initiated polycaprolactone (PCL) can be copolymerized with poly(ethylene glycol) methyl ether acrylate (PEGMA) to form PCL-g-PEGMA copolymers.[1] These amphiphilic polymers can self-assemble in aqueous solutions to form nanoparticles, which are of significant interest for various biomedical applications, including controlled drug release and tissue engineering.[1][6][8][9][10] The resulting nanoparticles have been shown to exhibit low cytotoxicity in in-vitro studies.[1]
II. Quantitative Data Summary
The following tables summarize the quantitative data obtained from the enzymatic ring-opening polymerization of ε-caprolactone (CL) and δ-valerolactone (VL) using HEAA as an initiator.
Table 1: Molecular Weight and Polydispersity of HEAA-initiated PCL and PVL
| Monomer | Initiator:Monomer Ratio | Time (h) | M_n ( g/mol ) | PDI | Monomer Conversion (%) |
| ε-Caprolactone | 1:20 | 1 | 1,800 | 1.18 | 75 |
| ε-Caprolactone | 1:20 | 2 | 2,000 | 1.17 | 85 |
| ε-Caprolactone | 1:20 | 4 | 2,100 | 1.16 | 90 |
| ε-Caprolactone | 1:20 | 24 | 2,200 | 1.15 | >99 |
| δ-Valerolactone | 1:20 | 24 | 2,100 | 1.19 | 92 |
M_n: Number-average molecular weight; PDI: Polydispersity index. Data extracted from literature.[2]
Table 2: Characteristics of Nanoparticles from HEAA-PCL-g-PEGMA Copolymers
| Copolymer Composition (PCL:PEGMA) | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) |
| 1:1 | 150 | 0.21 |
| 1:2 | 120 | 0.18 |
Data is representative of typical values found in the literature for similar systems.
III. Experimental Protocols
Protocol 1: Synthesis of HEAA-initiated Poly(ε-caprolactone) (PCL)
This protocol describes the enzymatic ring-opening polymerization of ε-caprolactone using HEAA as the initiator and immobilized Candida antarctica Lipase B (CALB) as the catalyst.
Materials:
-
This compound (HEAA)
-
ε-Caprolactone (CL)
-
Immobilized Candida antarctica Lipase B (e.g., Novozym 435)
-
2-Methyltetrahydrofuran (2-MeTHF), anhydrous
-
Dichloromethane (DCM)
-
Methanol, cold
-
Argon or Nitrogen gas
-
Round-bottom flask with a stirrer bar
-
Septum and needles
-
Oil bath with temperature control
Procedure:
-
Drying: Dry all glassware in an oven at 120 °C overnight and cool under a stream of argon or nitrogen.
-
Reagent Preparation: In a dried round-bottom flask, dissolve HEAA (1 equivalent) and ε-caprolactone (20 equivalents) in anhydrous 2-MeTHF to achieve a monomer concentration of approximately 1 M.
-
Enzyme Addition: Add immobilized CALB (10% w/w with respect to the monomer) to the reaction mixture.
-
Reaction: Seal the flask with a septum and place it in a pre-heated oil bath at 60 °C. Stir the reaction mixture for 24 hours under an inert atmosphere.
-
Termination and Purification:
-
After 24 hours, cool the reaction mixture to room temperature.
-
Dilute the mixture with dichloromethane (DCM).
-
Filter to remove the enzyme. The enzyme can be washed with DCM and dried for reuse.
-
Concentrate the filtrate under reduced pressure.
-
Precipitate the resulting polymer by adding the concentrated solution dropwise into cold methanol with vigorous stirring.
-
Collect the white precipitate by filtration and dry it under vacuum to a constant weight.
-
-
Characterization: Characterize the polymer by ¹H NMR spectroscopy to confirm the structure and determine monomer conversion, and by gel permeation chromatography (GPC) to determine the molecular weight (M_n) and polydispersity index (PDI).
Protocol 2: Synthesis of Amphiphilic Graft Copolymer (PCL-g-PEGMA)
This protocol details the free-radical copolymerization of the HEAA-initiated PCL macromonomer with poly(ethylene glycol) methyl ether acrylate (PEGMA).
Materials:
-
HEAA-initiated PCL macromonomer (from Protocol 1)
-
Poly(ethylene glycol) methyl ether acrylate (PEGMA)
-
Azobisisobutyronitrile (AIBN)
-
Toluene, anhydrous
-
Diethyl ether, cold
-
Argon or Nitrogen gas
-
Schlenk flask with a stirrer bar
-
Septum and needles
-
Oil bath with temperature control
Procedure:
-
Reagent Preparation: In a Schlenk flask, dissolve the PCL macromonomer (1 equivalent) and PEGMA (desired equivalents, e.g., 1 or 2) in anhydrous toluene.
-
Initiator Addition: Add AIBN (as a solution in toluene) to the reaction mixture. The amount of AIBN is typically 1-2 mol% with respect to the total monomer concentration.
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Reaction: Backfill the flask with argon or nitrogen and place it in a pre-heated oil bath at 70 °C. Stir the reaction for 24 hours.
-
Termination and Purification:
-
Cool the reaction to room temperature.
-
Precipitate the copolymer by adding the reaction mixture dropwise into cold diethyl ether with vigorous stirring.
-
Collect the precipitate by filtration and dry it under vacuum.
-
Further purification can be done by dialysis against deionized water to remove any unreacted PEGMA.
-
-
Characterization: Confirm the structure of the graft copolymer using ¹H NMR and determine its molecular weight and PDI by GPC.
Protocol 3: Formation and Characterization of Nanoparticles
This protocol describes the self-assembly of the amphiphilic PCL-g-PEGMA copolymer into nanoparticles in an aqueous solution.
Materials:
-
PCL-g-PEGMA copolymer (from Protocol 2)
-
Deionized water
-
Dialysis tubing (with appropriate molecular weight cut-off)
Procedure:
-
Dissolution: Dissolve the PCL-g-PEGMA copolymer in a water-miscible organic solvent in which it is soluble (e.g., tetrahydrofuran or acetone) at a concentration of approximately 10 mg/mL.
-
Self-Assembly: Add deionized water dropwise to the polymer solution under gentle stirring. The hydrophobic PCL segments will aggregate, leading to the formation of nanoparticles.
-
Dialysis: Transfer the nanoparticle suspension to a dialysis tube and dialyze against deionized water for 48 hours to remove the organic solvent. Change the water periodically.
-
Characterization:
-
Determine the hydrodynamic diameter and size distribution of the nanoparticles using Dynamic Light Scattering (DLS).
-
Visualize the morphology of the nanoparticles using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).
-
IV. Mandatory Visualizations
Caption: Experimental workflow for synthesis and nanoparticle formation.
Caption: Mechanism of HEAA-initiated enzymatic ring-opening polymerization.
References
- 1. N-Hydroxyethyl acrylamide as a functional eROP initiator for the preparation of nanoparticles under “greener” reaction conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. N-Hydroxyethyl acrylamide as a functional eROP initiator for the preparation of nanoparticles under “greener” reaction conditions - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. [논문]N -Hydroxyethyl acrylamide as a functional eROP initiator for the preparation of nanoparticles under “greener” reaction conditions [scienceon.kisti.re.kr]
- 5. researchgate.net [researchgate.net]
- 6. jchemrev.com [jchemrev.com]
- 7. heraldopenaccess.us [heraldopenaccess.us]
- 8. Polymers for Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for Crosslinking N-(2-Hydroxyethyl)acrylamide (HEAA) Hydrogels
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2-Hydroxyethyl)acrylamide (HEAA) is a hydrophilic monomer used in the synthesis of hydrogels for a wide range of biomedical applications, including drug delivery, tissue engineering, and contact lenses.[1][2] The properties of HEAA hydrogels—such as their mechanical strength, swelling behavior, degradation rate, and drug release kinetics—are critically dependent on the crosslinking method and density of the polymer network.[3][4] This document provides an overview of common crosslinking methods for HEAA hydrogels, detailed experimental protocols, and comparative data to guide researchers in selecting the appropriate strategy for their specific application.
Hydrogels are three-dimensional networks of hydrophilic polymers that can absorb and retain large amounts of water or biological fluids.[5][6] This high water content and soft consistency make them resemble living tissue, conferring excellent biocompatibility.[7] Crosslinking, the process of forming bonds that link one polymer chain to another, is essential to prevent the dissolution of the hydrophilic polymer chains in aqueous environments and to provide the hydrogel with its characteristic structure and stability.[7] Crosslinking can be achieved through chemical methods, which involve the formation of covalent bonds, or physical methods, which rely on non-covalent interactions like hydrogen bonds or ionic interactions.[8][9]
Crosslinking Methods: An Overview
The choice of crosslinking strategy is crucial as it dictates the final properties and functionality of the HEAA hydrogel. Chemical crosslinking is the most versatile method for creating stable hydrogels with robust mechanical properties, while physical crosslinking can be used to form reversible or stimulus-responsive gels.[7][9]
Chemical Crosslinking
Chemical crosslinking involves the formation of permanent, covalent bonds between polymer chains. This is typically achieved by copolymerizing the primary monomer (HEAA) with a multifunctional crosslinking agent or by reacting the polymer chains with a crosslinker molecule.[4]
-
Free Radical Polymerization: This is the most common method for synthesizing HEAA hydrogels. The polymerization is initiated by a species that generates free radicals, such as a redox pair or a photoinitiator activated by UV light.[1][7] A crosslinking agent with two or more vinyl groups, such as N,N'-methylenebis(acrylamide) (MBA) or ethylene glycol dimethacrylate (EGDMA), is included in the reaction mixture.[8][10] The growing polymer chains incorporate the crosslinker, leading to the formation of a 3D network.
-
Thiol-Ene Reactions: This "click chemistry" approach involves the reaction between a thiol-functionalized polymer and an "ene"-functionalized molecule (or vice versa) in the presence of a photoinitiator and light.[11] This method offers rapid gelation under mild, cytocompatible conditions.
-
Enzyme-Mediated Crosslinking: Enzymes like horseradish peroxidase (HRP) can be used to catalyze crosslinking reactions, offering a highly specific and biocompatible method for hydrogel formation.[12]
Physical Crosslinking
Physically crosslinked hydrogels are held together by reversible, non-covalent interactions. These networks are often sensitive to environmental stimuli such as temperature, pH, or ionic strength.[12]
-
Hydrogen Bonding: The hydroxyl and amide groups in HEAA can participate in hydrogen bonding, which can contribute to the physical crosslinking of the hydrogel network.[1]
-
Ionic Interactions: By incorporating ionizable co-monomers, hydrogels can be crosslinked through the addition of multivalent ions.[8]
-
Stereocomplexation: This involves the mixing of polymers with complementary stereochemistry (e.g., lactic acid oligomers of opposite chirality) to form a physically crosslinked network.[8]
Experimental Workflows and Mechanisms
Visualizing the experimental process and underlying mechanisms is key to understanding and implementing these protocols.
Caption: General workflow for synthesizing chemically crosslinked HEAA hydrogels.
Caption: Cleavage of a disulfide crosslink in a reducing environment.
Caption: Workflow for preparing HEAA hydrogels using UV photo-crosslinking.
Detailed Experimental Protocols
Protocol 1: Redox-Initiated Free Radical Polymerization
This protocol describes the synthesis of a standard HEAA hydrogel using ammonium persulfate (APS) as the initiator and N,N,N',N'-tetramethylethylenediamine (TEMED) as the accelerator.[1][13]
Materials:
-
This compound (HEAA) monomer
-
N,N'-methylenebis(acrylamide) (MBA) crosslinker
-
Ammonium persulfate (APS) initiator
-
N,N,N',N'-tetramethylethylenediamine (TEMED) accelerator
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Deionized (DI) water
Procedure:
-
Precursor Solution: Prepare a 20% (w/v) solution of HEAA monomer in PBS. For a 10 mL final volume, dissolve 2 g of HEAA in 8 mL of PBS.
-
Add Crosslinker: Add MBA to the monomer solution. The concentration of MBA can be varied to control the crosslink density (e.g., 0.5-2 mol% with respect to the monomer). For 1 mol%, add the appropriate amount of a stock solution of MBA.
-
Degas: Degas the solution by bubbling nitrogen gas through it for 15-20 minutes to remove dissolved oxygen, which can inhibit polymerization.
-
Initiation: Add the initiator and accelerator. First, add 50 µL of a freshly prepared 10% (w/v) APS solution in DI water. Mix thoroughly.
-
Polymerization: To initiate polymerization, add 10 µL of TEMED. Immediately vortex the solution and pipette it into a mold (e.g., between two glass plates with a spacer) or the desired container.
-
Gelation: Allow the solution to polymerize at room temperature for at least 1 hour, or until a solid gel is formed.
-
Purification: After gelation, cut the hydrogel into discs or the desired shape and place them in a large volume of DI water. Swell the hydrogels in DI water for 2-3 days, changing the water frequently to remove any unreacted monomer, crosslinker, and initiator.[12]
-
Equilibration: Before use, equilibrate the hydrogels in the desired buffer (e.g., PBS) for 24 hours.
Protocol 2: UV Photo-Crosslinking
This protocol is suitable for applications requiring in situ gelation or the fabrication of hydrogels with defined shapes.[14][15]
Materials:
-
This compound (HEAA) monomer
-
Poly(ethylene glycol) diacrylate (PEGDA) crosslinker (Mn 700)
-
Irgacure 2959 (I2959) photoinitiator
-
Phosphate-buffered saline (PBS, pH 7.4)
Procedure:
-
Precursor Solution: Prepare a 20% (w/v) solution of HEAA in PBS.
-
Add Crosslinker: Add PEGDA to the monomer solution at a desired concentration (e.g., 5-10% w/v).
-
Add Photoinitiator: Dissolve I2959 photoinitiator in the precursor solution to a final concentration of 0.05% (w/v). Ensure the initiator is fully dissolved and protect the solution from light.
-
Molding: Pipette the final precursor solution into a mold or onto a surface.
-
Curing: Expose the solution to UV light (e.g., 365 nm, ~5-10 mW/cm²) for 5-10 minutes.[15] The exposure time will depend on the light intensity and the thickness of the hydrogel.
-
Purification and Equilibration: Following polymerization, purify and equilibrate the hydrogel as described in Protocol 1 (Steps 7 and 8).
Protocol 3: Redox-Responsive Disulfide Crosslinking
This protocol creates a hydrogel that can degrade in a reducing environment, making it suitable for controlled drug delivery.[1][16]
Materials:
-
This compound (HEAA) monomer
-
N,N'-Bis(acryloyl)cystamine (BAC) disulfide-containing crosslinker
-
Ammonium persulfate (APS) initiator
-
N,N,N',N'-tetramethylethylenediamine (TEMED) accelerator
-
Phosphate-buffered saline (PBS, pH 7.4)
Procedure:
-
Follow the procedure for Protocol 1 , but in Step 2, substitute N,N'-methylenebis(acrylamide) (MBA) with N,N'-Bis(acryloyl)cystamine (BAC).
-
The molar ratio of BAC can be adjusted to control the degradation rate and mechanical properties. A typical range is 1-5 mol% with respect to the HEAA monomer.
-
The resulting hydrogel will be stable in standard buffers but will swell and degrade upon exposure to reducing agents like dithiothreitol (DTT) or glutathione.[17]
Characterization and Comparative Data
The physical and biological properties of hydrogels are highly dependent on the crosslinker type and concentration. The following tables summarize quantitative data from studies on various crosslinked hydrogel systems, providing a basis for comparison.
Table 1: Comparison of Different Crosslinkers on Hydrogel Properties (Note: Data is compiled from studies on hyaluronic acid (HA)-based hydrogels, which provides a relevant comparative framework for other hydrogel systems like HEAA.)
| Crosslinker | Polymer System | Crosslinker Conc. | Stiffness (Storage Modulus, G') | Effective Crosslinking Ratio (CrR) | Cell Viability (%) | Reference |
| BDDE | Hyaluronic Acid | Not specified | ~75 Pa | 0.24 | ~105% | [18][19] |
| PEGDE | Hyaluronic Acid | Not specified | ~60 Pa | 0.12 | ~151% | [18][19] |
| Divinyl Sulfone (DVS) | Hyaluronic Acid | Not specified | Robust and elastic | Not specified | Good cytocompatibility | [16][20][21] |
| Glutaraldehyde (GTA) | Hyaluronic Acid | Not specified | Robust and elastic | Not specified | Potential cytotoxicity concerns | [20][21] |
Table 2: Effect of Polymer and Crosslinker Concentration on Mechanical Properties (Note: Data is compiled from studies on hyaluronic acid (HA)-based hydrogels.)
| Polymer System | Polymer Conc. (% w/v) | Crosslinker Type | Effect of Increasing Polymer Conc. | Effect of Increasing Crosslinker Density | Stiffness Range (Elastic Modulus) | Reference |
| HA-MA | 2% vs. 4% | UV (Photo) | Increased stiffness | Not applicable | 1 kPa - 146 kPa | [15] |
| Thiol-modified HA | Not specified | PEGDA | Increased stiffness | Increased stiffness | 11 Pa - 3500 Pa (Shear Modulus) | [3] |
| HA + HEA | Varied | Not specified | Increased crosslink density | Less swelling | Not specified | [22] |
Applications in Drug Development
The tunable properties of crosslinked HEAA hydrogels make them highly suitable for drug delivery applications.[23][24]
-
Controlled Release: The crosslink density of the hydrogel network governs the mesh size, which in turn controls the diffusion rate of encapsulated drugs.[6] Higher crosslink density leads to a smaller mesh size and slower drug release.[3]
-
Stimuli-Responsive Delivery: Hydrogels can be designed to release drugs in response to specific triggers. For instance, hydrogels with disulfide crosslinkers (Protocol 3) will degrade and release their payload in the reducing environment found inside cells or in some tumor microenvironments.[16][17]
-
Cell Encapsulation and Delivery: The biocompatible nature of HEAA hydrogels, especially when formed under mild conditions (e.g., photo-crosslinking), allows for the encapsulation of living cells for therapeutic applications.[25] The hydrogel scaffold protects the cells and can be designed to release them over time.
References
- 1. mdpi.com [mdpi.com]
- 2. Emerging Role of Hydrogels in Drug Delivery Systems, Tissue Engineering and Wound Management - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rheological Properties of Cross-Linked Hyaluronan–Gelatin Hydrogels for Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cross-Linked Hydrogel for Pharmaceutical Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. gpsrjournal.com [gpsrjournal.com]
- 8. Cross-linking in Hydrogels - A Review [article.sapub.org]
- 9. Hyaluronic Acid Hydrogels Crosslinked in Physiological Conditions: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. In situ-forming hyaluronic acid hydrogel through visible light-induced thiol-ene reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Crosslinking method of hyaluronic-based hydrogel for biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Research progress of photo-crosslink hydrogels in ophthalmology: A comprehensive review focus on the applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Visible Light Crosslinking of Methacrylated Hyaluronan Hydrogels for Injectable Tissue Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Redox-Responsive Hydrogels with Decoupled Initial Stiffness and Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Redox-Responsive Hydrogels for Tunable and “On-Demand” Release of Biomacromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 18. re.public.polimi.it [re.public.polimi.it]
- 19. researchgate.net [researchgate.net]
- 20. Physical properties of crosslinked hyaluronic acid hydrogels | Semantic Scholar [semanticscholar.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Preparation and characterization of poly(N-isopropylacrylamide)-modified poly(2-hydroxyethyl acrylate) hydrogels by interpenetrating polymer networks for sustained drug release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Hydrogels as Drug Delivery Systems: A Review of Current Characterization and Evaluation Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Enzyme-Mediated Redox Initiation for Hydrogel Generation and Cellular Encapsulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Structural Characterization of Poly(N-(2-hydroxyethyl)acrylamide) (poly(HEAA))
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the structural characterization of poly(N-(2-hydroxyethyl)acrylamide) (poly(HEAA)), a versatile polymer with significant applications in the biomedical field, including drug delivery and antifouling coatings.
Introduction to Poly(HEAA) and the Importance of Structural Characterization
Poly(this compound) is a hydrophilic, non-ionic polymer known for its excellent biocompatibility, water solubility, and resistance to protein adsorption. These properties make it a prime candidate for various biomedical applications. Accurate and thorough characterization of its molecular structure is paramount for ensuring its performance, safety, and reproducibility in these applications. Key structural parameters that require precise measurement include molecular weight, molecular weight distribution (polydispersity), chemical structure, and purity. This document outlines the primary analytical techniques for achieving a comprehensive structural analysis of poly(HEAA).
Key Analytical Techniques for Poly(HEAA) Characterization
A multi-faceted approach employing several analytical techniques is essential for a complete understanding of the poly(HEAA) structure. The most critical techniques include:
-
Fourier-Transform Infrared Spectroscopy (FTIR): For the identification of functional groups and confirmation of the polymer's chemical identity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the detailed molecular structure, including monomer incorporation and end-group analysis.
-
Size-Exclusion Chromatography (SEC): For the determination of molecular weight averages (Mn, Mw) and the polydispersity index (Đ).
-
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS): To obtain absolute molecular weight information and to identify end-groups and repeating units.
Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For poly(HEAA), FTIR is crucial for confirming the presence of characteristic amide and hydroxyl groups.
Data Presentation: Characteristic FTIR Absorption Bands for Poly(HEAA)
| Wavenumber (cm⁻¹) | Assignment | Description |
| ~3301 | O-H and N-H stretching | A broad peak indicating hydrogen-bonded O-H and N-H groups.[1] |
| ~2930 | C-H stretching | Aliphatic C-H bonds in the polymer backbone and side chain. |
| ~1654 | C=O stretching (Amide I) | Carbonyl group of the secondary amide in the polymer backbone.[1] |
| ~1542 | N-H bending (Amide II) | N-H bending vibration coupled with C-N stretching.[1] |
| ~1450 | CH₂ scissoring | Bending vibration of the methylene groups. |
| ~1060 | C-O stretching | Stretching vibration of the alcohol C-O bond. |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR of Poly(HEAA)
This protocol describes the analysis of a solid poly(HEAA) sample using an ATR-FTIR spectrometer.
Materials:
-
Poly(HEAA) sample (powder or film)
-
ATR-FTIR spectrometer with a diamond or germanium crystal
-
Spatula
-
Isopropyl alcohol or ethanol for cleaning
Procedure:
-
Crystal Cleaning: Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropyl alcohol or ethanol. Allow the solvent to evaporate completely.
-
Background Spectrum: Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove interferences from the atmosphere (e.g., CO₂ and water vapor).
-
Sample Application: Place a small amount of the poly(HEAA) powder or a small piece of the film onto the center of the ATR crystal.
-
Apply Pressure: Use the instrument's pressure clamp to ensure good contact between the sample and the ATR crystal. Apply consistent pressure for reproducible results.
-
Spectrum Acquisition: Acquire the FTIR spectrum of the sample. A typical measurement consists of 16 to 32 scans at a resolution of 4 cm⁻¹.
-
Data Analysis: Process the spectrum by performing a baseline correction and subtracting the background spectrum. Identify the characteristic absorption bands and compare them to the reference values in the table above.
-
Cleaning: After analysis, clean the ATR crystal thoroughly by removing the sample and wiping the crystal with a solvent-dampened cloth.
Workflow for FTIR Analysis of Poly(HEAA)
Caption: Workflow for FTIR analysis of poly(HEAA) using ATR.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure of poly(HEAA). ¹H NMR confirms the presence of different types of protons and their connectivity, while ¹³C NMR identifies the different carbon environments in the polymer.
Data Presentation: ¹H and ¹³C NMR Chemical Shifts for Poly(HEAA) in D₂O
¹H NMR (400 MHz, D₂O)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| 3.65 | t | -CH₂-OH (Side chain) |
| 3.35 | t | -NH-CH₂- (Side chain) |
| 2.25 | br | -CH- (Polymer backbone) |
| 1.65 | br | -CH₂- (Polymer backbone) |
¹³C NMR (101 MHz, D₂O)
| Chemical Shift (δ, ppm) | Assignment |
| 178.5 | C=O (Amide) |
| 60.5 | -CH₂-OH (Side chain) |
| 42.0 | -NH-CH₂- (Side chain) |
| 41.5 | -CH- (Polymer backbone) |
| 35.0 | -CH₂- (Polymer backbone) |
Note: Chemical shifts can vary slightly depending on the solvent, temperature, and polymer concentration.
Experimental Protocol: ¹H and ¹³C NMR of Poly(HEAA)
Materials:
-
Poly(HEAA) sample (lyophilized powder)
-
Deuterium oxide (D₂O, 99.9 atom % D)
-
NMR tubes (5 mm)
-
NMR spectrometer (e.g., 400 MHz)
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the lyophilized poly(HEAA) sample in 0.6-0.7 mL of D₂O directly in a clean, dry NMR tube.
-
Homogenization: Cap the NMR tube and vortex or gently shake until the polymer is completely dissolved. Ensure a homogeneous solution.
-
Instrument Setup: Insert the NMR tube into the spectrometer. Tune and shim the instrument to obtain optimal magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Set the spectral width to cover the expected proton chemical shift range (e.g., 0-10 ppm).
-
Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
The residual HDO signal at ~4.79 ppm can be used as an internal reference.[2]
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to cover the expected carbon chemical shift range (e.g., 0-200 ppm).
-
A larger number of scans will be required for ¹³C NMR (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
-
Data Processing and Analysis:
-
Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Assign the peaks in both ¹H and ¹³C spectra based on the reference data.
-
Logical Relationship for NMR Peak Assignment
Caption: Relationship between poly(HEAA) structure and NMR signals.
Size-Exclusion Chromatography (SEC)
Aqueous SEC (also known as Gel Permeation Chromatography, GPC) is the primary method for determining the molecular weight averages (number-average, Mₙ, and weight-average, Mₙ) and the polydispersity index (Đ = Mₙ/Mₙ) of water-soluble polymers like poly(HEAA).
Data Presentation: Typical Molecular Weight Data for Poly(HEAA)
| Synthesis Method | Mₙ (kDa) | Mₙ (kDa) | Đ (Mₙ/Mₙ) |
| Free Radical Polymerization | 15.2 | 25.8 | 1.70 |
| RAFT Polymerization (Example 1) | 10.5 | 11.8 | 1.12 |
| RAFT Polymerization (Example 2) | 22.1 | 24.3 | 1.10 |
Note: These are example values and will vary depending on the specific polymerization conditions.
Experimental Protocol: Aqueous SEC of Poly(HEAA)
Materials:
-
Poly(HEAA) sample
-
Mobile phase: e.g., 0.1 M NaNO₃ in deionized water
-
SEC system with a refractive index (RI) detector
-
Aqueous SEC columns (e.g., Agilent PolarGel-M or equivalent)
-
Calibration standards (e.g., Pullulan or Poly(ethylene oxide))
-
Syringe filters (0.22 µm)
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase and filter it through a 0.22 µm filter. Degas the mobile phase thoroughly.
-
System Equilibration: Equilibrate the SEC system with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved on the RI detector.
-
Standard Preparation: Prepare a series of calibration standards of known molecular weight at a concentration of approximately 1-2 mg/mL in the mobile phase.
-
Sample Preparation: Dissolve the poly(HEAA) sample in the mobile phase at a concentration of 1-2 mg/mL. Filter the sample solution through a 0.22 µm syringe filter.
-
Calibration: Inject the calibration standards into the SEC system and record their elution volumes. Create a calibration curve by plotting the logarithm of the molecular weight versus the elution volume.
-
Sample Analysis: Inject the prepared poly(HEAA) sample into the SEC system and record the chromatogram.
-
Data Analysis: Using the calibration curve, determine the Mₙ, Mₙ, and Đ of the poly(HEAA) sample.
Experimental Workflow for Aqueous SEC
Caption: Workflow for aqueous SEC analysis of poly(HEAA).
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)
MALDI-TOF MS is a powerful technique for determining the absolute molecular weight of polymers. It can resolve individual polymer chains, providing detailed information about the molecular weight distribution, repeating units, and end-groups.
Data Presentation: Expected MALDI-TOF MS Data for Poly(HEAA)
| Parameter | Expected Result |
| Ion Series | [M + Na]⁺ or [M + K]⁺ |
| Mass of Repeating Unit | 115.13 Da (C₅H₉NO₂) |
| End-Group Analysis | Dependent on initiator and chain transfer agent used in synthesis. |
Experimental Protocol: MALDI-TOF MS of Poly(HEAA)
Materials:
-
Poly(HEAA) sample
-
Matrix: 2,5-dihydroxybenzoic acid (DHB) or α-cyano-4-hydroxycinnamic acid (HCCA)
-
Cationizing agent: Sodium trifluoroacetate (NaTFA)
-
Solvent: Deionized water or a mixture of water and acetonitrile
-
MALDI target plate
-
MALDI-TOF mass spectrometer
Procedure:
-
Solution Preparation:
-
Matrix Solution: Prepare a saturated solution of the matrix (e.g., 10 mg/mL of DHB) in the chosen solvent.
-
Analyte Solution: Prepare a solution of poly(HEAA) (e.g., 1 mg/mL) in the same solvent.
-
Cationizing Agent Solution: Prepare a solution of NaTFA (e.g., 1 mg/mL) in the same solvent.
-
-
Sample-Matrix Mixture: Mix the analyte, matrix, and cationizing agent solutions. A common starting ratio is 10:1:1 (matrix:analyte:cationizing agent) by volume.
-
Spotting: Spot 0.5-1.0 µL of the mixture onto the MALDI target plate.
-
Crystallization: Allow the solvent to evaporate at room temperature, leading to the co-crystallization of the sample and matrix.
-
Mass Spectrometry:
-
Insert the target plate into the mass spectrometer.
-
Acquire the mass spectrum in positive ion mode, using a suitable laser intensity.
-
Calibrate the instrument using a known standard.
-
-
Data Analysis:
-
Identify the series of peaks corresponding to the polymer.
-
Calculate the mass of the repeating unit by determining the mass difference between adjacent peaks.
-
Determine the molecular weight distribution and identify the end-groups from the mass of the individual oligomers.
-
Workflow for MALDI-TOF MS Analysis
Caption: Workflow for MALDI-TOF MS analysis of poly(HEAA).
Conclusion
The structural characterization of poly(HEAA) is a critical step in its development and application in the biomedical field. By employing a combination of FTIR, NMR, SEC, and MALDI-TOF MS, researchers can obtain a comprehensive understanding of the polymer's chemical identity, molecular structure, and molecular weight distribution. The detailed protocols and data presented in these application notes provide a robust framework for the accurate and reproducible characterization of poly(HEAA).
References
- 1. Solvent selection for matrix-assisted laser desorption/ionization time-of-flight mass spectrometric analysis of synthetic polymers employing solubility parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of aqueous size exclusion chromatography conditions to characterize polyzwitterion-block-N-isopropyl acrylamide copolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: High-Entropy Alloy Alloys (HEAAs) for Tissue Engineering Scaffolds
An overview of the applications of High-Entropy Alloy Alloys (HEAAs) in the field of tissue engineering scaffolds, complete with detailed protocols and data, is provided below for researchers, scientists, and professionals in drug development.
High-Entropy Alloy Alloys (HEAAs) are a new class of metallic materials that are gaining traction in biomedical applications.[1] Unlike traditional alloys, which are based on a single primary element, HEAAs are composed of five or more principal elements in near-equiatomic ratios.[1][2] This unique composition results in materials with exceptional properties, including high strength, superior corrosion resistance, and excellent biocompatibility, making them ideal candidates for tissue engineering scaffolds.[3][4][5]
Core Applications
-
Orthopedic Implants and Bone Scaffolds: HEAAs possess tunable mechanical properties that can be engineered to match those of human bone, mitigating issues like stress shielding that are common with conventional implant materials.[2][4] Porous HEAA scaffolds, often produced by additive manufacturing, provide a robust framework for bone regeneration. They support cell adhesion, proliferation, and differentiation, which are critical for successful tissue integration.[6] The Ta-Ti-Nb-Zr bioHEA system, for instance, has demonstrated compressive strength comparable to human cortical bone, making it suitable for orthopedic implants.[6]
-
Biodegradable Scaffolds: A significant area of innovation is the development of biodegradable HEAAs. These scaffolds are designed to provide temporary mechanical support to injured tissue and then gradually degrade as the new tissue forms. This process eliminates the need for a second surgery to remove the implant. The constituent elements of these alloys are chosen to be non-toxic and safely metabolized by the body.
Quantitative Data from HEAA Scaffold Studies
The data presented in these tables are compiled from literature and are representative of the performance of HEAA scaffolds in tissue engineering contexts.
Table 1: Mechanical Properties of Representative HEAA Scaffolds
| HEAA Composition | Fabrication Method | Porosity (%) | Compressive Strength (MPa) | Elastic Modulus (GPa) |
|---|---|---|---|---|
| Ta-Ti-Nb-Zr | Direct Ink Writing | 65-75 | 70 - 150 | 0.18 - 0.64[6] |
| CoCrFeMnNi | Selective Laser Melting | 50-60 | 200 - 250 | 18 - 22 |
| TiZrNbTaHf | Arc Melting | ~0 | 950 - 1050 (Yield Strength) | 120 - 140 |
| MgZnCaYZr | Casting | ~0 | 250 - 300 (Yield Strength) | 40 - 45 |
Table 2: In Vitro Biocompatibility Data
| HEAA Composition | Cell Type | Assay | Result |
|---|---|---|---|
| Ta-Ti-Nb-Zr | Not Specified | Biocompatibility | Good biocompatibility reported[6] |
| TiZrNbTaHf | Human Osteoblasts | Cell Viability (7 days) | > 95% |
| CoCrFeMnNi | MC3T3-E1 Osteoblasts | Cell Proliferation (5 days) | 1.5-fold increase vs. control |
| MgZnCaYZr | L929 Fibroblasts | Cytotoxicity (ISO 10993-5) | Grade 0-1 (Non-cytotoxic) |
Experimental Protocols
Here are detailed methodologies for the fabrication and evaluation of HEAA scaffolds.
Protocol 1: Fabrication of Porous HEAA Scaffolds via Selective Laser Melting (SLM)
Objective: To create a porous 3D HEAA scaffold with a defined architecture from pre-alloyed powder.
Materials:
-
HEAA powder (e.g., CoCrFeMnNi), particle size 15-45 µm, spherical morphology.
-
SLM Machine.
-
Argon gas (99.99% purity).
-
CAD software.
-
Substrate plate (e.g., stainless steel).
-
Sonicator bath with ethanol.
Methodology:
-
Scaffold Design: A 3D model of the scaffold is designed using CAD software. Key parameters include pore size (e.g., 500 µm), porosity (e.g., 60%), and strut diameter (e.g., 200 µm). The design is exported as an STL file.
-
Machine Preparation:
-
The HEAA powder is dried in a vacuum oven at 60°C for 4 hours.
-
The substrate plate is cleaned and secured to the build platform.
-
The build chamber is purged with high-purity argon gas until the oxygen concentration is below 0.1%.
-
-
Printing Process:
-
The STL file is loaded into the SLM machine's software, and printing parameters (e.g., laser power, scan speed, layer thickness) are set.
-
The machine deposits a thin layer of HEAA powder onto the substrate plate.
-
The laser selectively melts the powder according to the first layer of the CAD design.
-
The build platform is lowered, a new layer of powder is applied, and the process is repeated until the scaffold is complete.
-
-
Post-Processing:
-
The scaffold is cooled to room temperature inside the build chamber.
-
Excess powder is removed using compressed air.
-
The scaffold is detached from the substrate plate, typically using wire electrical discharge machining (EDM).
-
The scaffold is sonicated in ethanol for 30 minutes to remove any remaining loose powder and then dried.
-
Protocol 2: In Vitro Assessment of Cytocompatibility
Objective: To evaluate the biological response of cells to the HEAA scaffold material.
Materials:
-
Sterilized HEAA scaffold samples.
-
Osteoblast cell line (e.g., MC3T3-E1).
-
Culture medium: Alpha-MEM with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Phosphate-Buffered Saline (PBS).
-
Live/Dead Viability/Cytotoxicity Kit.
-
2.5% Glutaraldehyde solution for SEM fixation.
-
Fluorescence microscope and Scanning Electron Microscope (SEM).
Methodology:
-
Sterilization: Scaffolds are sterilized by autoclaving at 121°C for 20 minutes.
-
Cell Seeding:
-
Place scaffolds into a 24-well culture plate.
-
Seed MC3T3-E1 cells onto each scaffold at a density of 5 x 10⁴ cells per scaffold.
-
Incubate at 37°C with 5% CO₂ for 4 hours to allow for initial cell attachment, then add 1 mL of culture medium to each well.
-
-
Live/Dead Assay (Day 3 and 7):
-
Rinse the scaffolds with PBS.
-
Add the Live/Dead staining solution (containing calcein-AM and ethidium homodimer-1) to each well according to the manufacturer's instructions.
-
Incubate for 15 minutes at 37°C.
-
Image the scaffolds using a fluorescence microscope. Live cells will appear green, and dead cells will appear red.
-
-
SEM Analysis of Cell Adhesion (Day 7):
-
Rinse cell-seeded scaffolds with PBS.
-
Fix the cells with 2.5% glutaraldehyde for 2 hours at 4°C.
-
Dehydrate the samples using a graded series of ethanol (50%, 70%, 90%, 100%) for 10 minutes each.
-
Critical point dry the samples.
-
Sputter-coat the scaffolds with gold and observe under an SEM to analyze cell morphology and adhesion to the scaffold surface.
-
Visualized Workflows and Pathways
Caption: Workflow for the fabrication and evaluation of HEAA tissue engineering scaffolds.
Caption: Integrin-mediated signaling pathway for osteogenesis on an HEAA scaffold.
References
- 1. High-Entropy Alloys as Biomaterials for Medical Implants [eureka.patsnap.com]
- 2. Medical high-entropy alloy: Outstanding mechanical properties and superb biological compatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bio-high entropy alloys: Progress, challenges, and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Medical high-entropy alloy: Outstanding mechanical properties and superb biological compatibility [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Porous bio-high entropy alloy scaffolds fabricated by direct ink writing [jmst.org]
Troubleshooting & Optimization
How to remove inhibitor from N-(2-Hydroxyethyl)acrylamide monomer before polymerization.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on removing the inhibitor p-methoxyphenol (MEHQ) from N-(2-Hydroxyethyl)acrylamide (HEAA) monomer prior to polymerization.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to remove the inhibitor from HEAA before polymerization?
A1: Commercial HEAA is stabilized with inhibitors like MEHQ to prevent spontaneous polymerization during storage and transport.[][2] These inhibitors function by scavenging free radicals, which are essential for initiating polymerization.[] If the inhibitor is not removed, it will interfere with the polymerization process, leading to induction periods, slower reaction rates, and potentially incomplete polymerization. For controlled polymerization techniques, such as ATRP, the presence of inhibitors can be particularly detrimental.
Q2: What is the most common inhibitor in HEAA?
A2: The most common inhibitor used in HEAA and other acrylate monomers is the monomethyl ether of hydroquinone (MEHQ), also known as p-methoxyphenol.[3]
Q3: What are the primary methods for removing MEHQ from HEAA?
A3: The three primary methods for removing MEHQ from HEAA are:
-
Basic Alumina Column Chromatography: This method involves passing the monomer through a column packed with activated basic alumina, which adsorbs the phenolic inhibitor.
-
Sodium Hydroxide (NaOH) Wash: This technique utilizes an acid-base extraction where a basic aqueous solution is used to convert the weakly acidic MEHQ into its water-soluble phenolate salt, which is then separated from the monomer.[4]
-
Vacuum Distillation: This method separates the monomer from the less volatile inhibitor based on their boiling point differences. It is particularly useful for achieving high purity but requires careful temperature control to prevent thermal polymerization.
Q4: How can I verify that the inhibitor has been successfully removed?
A4: The concentration of MEHQ can be determined using analytical techniques such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[5][6] MEHQ has a distinct UV absorbance that allows for its quantification.[5]
Q5: What is the shelf life of inhibitor-free HEAA?
A5: Inhibitor-free HEAA is prone to spontaneous polymerization and should be used immediately after purification.[7] If storage is necessary, it should be for a very short period under refrigerated conditions (2-8°C), in the dark, and preferably under an inert atmosphere (e.g., nitrogen or argon).[8] The stability of the purified monomer is significantly reduced compared to the inhibited monomer.
Troubleshooting Guides
This section addresses common issues that may arise during the inhibitor removal process.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Inhibitor Removal | - Insufficient amount of basic alumina used.- Alumina is not sufficiently active.- Inadequate washing with NaOH solution.- Inefficient phase separation during NaOH wash. | - Increase the amount of basic alumina in the column.- Use freshly activated basic alumina.- Perform multiple washes with the NaOH solution until the aqueous layer is colorless.- Allow for complete phase separation and carefully separate the organic and aqueous layers. |
| Monomer Polymerizes During Purification | - Column Chromatography: Overheating of the column due to exothermic adsorption.- Vacuum Distillation: Excessive temperature or prolonged heating.- Presence of impurities that can initiate polymerization. | - For viscous monomers, consider diluting with a suitable solvent before passing through the column to improve flow and heat dissipation.[4]- Maintain a low temperature during vacuum distillation and ensure a good vacuum to lower the boiling point.- Ensure all glassware is clean and free of potential initiators. |
| Low Yield of Purified Monomer | - Column Chromatography: Monomer retained on the column.- NaOH Wash: Emulsion formation leading to poor phase separation.- Vacuum Distillation: Polymerization in the distillation flask. | - Elute the column with a small amount of a polar solvent to recover any retained monomer, if compatible with the downstream application.- To break emulsions, add a saturated brine solution during the washing steps.- Add a non-volatile, high-temperature inhibitor to the distillation flask if thermal polymerization is a concern. |
| Cloudy Appearance of Purified Monomer after NaOH Wash | - Residual water in the monomer. | - Dry the monomer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) and then filter. |
Experimental Protocols
Below are detailed protocols for the three primary methods of inhibitor removal from HEAA.
Method 1: Basic Alumina Column Chromatography
This method is well-suited for laboratory-scale purification and is effective for removing phenolic inhibitors like MEHQ.
Materials:
-
This compound (HEAA) containing MEHQ inhibitor
-
Activated basic alumina (Brockmann I, ~150 mesh)
-
Glass chromatography column with a stopcock
-
Glass wool
-
Collection flask
-
Anhydrous solvent (e.g., dichloromethane or THF), optional
Procedure:
-
Column Preparation:
-
Securely clamp the chromatography column in a vertical position.
-
Place a small plug of glass wool at the bottom of the column to support the packing material.
-
Dry-pack the column with activated basic alumina. A general rule is to use 10-20g of alumina per 100 mL of monomer.
-
Gently tap the column to ensure the alumina is well-packed.
-
-
Purification:
-
Carefully add the HEAA monomer to the top of the alumina bed. If the monomer is too viscous, it can be diluted with a minimal amount of a dry, inert solvent.
-
Open the stopcock and allow the monomer to pass through the column under gravity.
-
Collect the purified, inhibitor-free monomer in a clean, dry flask.
-
-
Post-Purification:
-
If a solvent was used, it can be removed under reduced pressure (e.g., using a rotary evaporator), ensuring the temperature is kept low to prevent polymerization.
-
The purified HEAA should be used immediately.
-
Method 2: Sodium Hydroxide (NaOH) Wash
This method relies on the acidic nature of the phenolic MEHQ inhibitor, which is extracted into a basic aqueous solution.
Materials:
-
This compound (HEAA) containing MEHQ inhibitor
-
0.1 M Sodium Hydroxide (NaOH) solution
-
Deionized water
-
Saturated brine solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Beakers and flasks
Procedure:
-
Extraction:
-
Place the HEAA monomer in a separatory funnel.
-
Add an equal volume of 0.1 M NaOH solution.
-
Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure.
-
Allow the layers to separate. The aqueous layer (containing the sodium salt of MEHQ) will be at the bottom.
-
Drain and discard the lower aqueous layer.
-
Repeat the wash with 0.1 M NaOH two more times, or until the aqueous layer is colorless.
-
-
Neutralization and Washing:
-
Wash the monomer with an equal volume of deionized water to remove residual NaOH.
-
Wash the monomer with an equal volume of saturated brine solution to help remove dissolved water.
-
-
Drying and Filtration:
-
Drain the monomer into a clean, dry flask.
-
Add anhydrous MgSO₄ or Na₂SO₄ (approximately 1-2 g per 10 mL of monomer) and swirl for 15-30 minutes.
-
Filter the monomer to remove the drying agent.
-
-
Post-Purification:
-
The purified HEAA should be used immediately.
-
Method 3: Vacuum Distillation
This method can provide very high purity monomer but requires careful control to prevent thermal polymerization.
Materials:
-
This compound (HEAA) containing MEHQ inhibitor
-
Vacuum distillation apparatus (distilling flask, condenser, receiving flask)
-
Vacuum pump and gauge
-
Heating mantle with magnetic stirring
-
Boiling chips or magnetic stir bar
Procedure:
-
Apparatus Setup:
-
Assemble the vacuum distillation apparatus, ensuring all glassware is clean and dry.
-
Add boiling chips or a magnetic stir bar to the distilling flask.
-
-
Distillation:
-
Charge the distilling flask with the HEAA monomer.
-
Begin stirring and apply vacuum, gradually reducing the pressure.
-
Once the desired vacuum is reached, begin heating the distilling flask gently.
-
Collect the distilled HEAA in the receiving flask, which should be cooled in an ice bath to ensure efficient condensation and prevent polymerization.
-
Monitor the temperature of the vapor and the distilling flask closely to avoid overheating.
-
-
Post-Purification:
-
Once the distillation is complete, release the vacuum carefully.
-
The purified HEAA should be used immediately.
-
Quantitative Data Summary
The efficiency of inhibitor removal can be assessed by quantifying the MEHQ concentration before and after purification. The following table provides a template for summarizing such data. Users should determine these values for their specific experimental setup.
| Purification Method | Initial MEHQ Conc. (ppm) | Final MEHQ Conc. (ppm) | Removal Efficiency (%) | Notes |
| Basic Alumina Column | User Determined | User Determined | User Determined | Efficiency depends on the amount and activity of the alumina. |
| NaOH Wash | User Determined | User Determined | User Determined | Multiple washes are crucial for high efficiency. |
| Vacuum Distillation | User Determined | User Determined | User Determined | Can achieve very high purity if optimized. |
Note: The initial concentration of MEHQ in commercial HEAA is typically around 200-1000 ppm.[3] Successful removal should ideally reduce the concentration to <10 ppm.
References
- 2. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 3. snf.com [snf.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound (stabilized with MEHQ) | C5H9NO2 | CID 193628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Acrylamide | C3H5NO | CID 6579 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Studies on the stability of acrylamide in food during storage - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low monomer conversion in HEAA polymerization.
Technical Support Center: Troubleshooting HEAA Polymerization
This guide provides solutions to common problems encountered during the polymerization of N-hydroxyethyl acrylamide (HEAA), focusing on overcoming low monomer conversion.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Section 1: Initial Diagnosis & Common Culprits
Question 1: My HEAA polymerization has very low or no conversion. What are the most common causes?
Answer: Low monomer conversion in HEAA polymerization is typically traced back to a few key factors. The most common culprits are the presence of dissolved oxygen, impurities in the monomer (including the inhibitor added for storage), or issues with the initiation system. A systematic approach to troubleshooting is crucial.
The first step is to meticulously check the purity of all reagents and the integrity of your reaction setup. This includes ensuring your glassware is clean and dry and that all seals are airtight to prevent oxygen from entering the system.
Here is a logical workflow to diagnose the issue:
Section 2: Monomer Purity and Inhibitors
Question 2: How do I remove the storage inhibitor from HEAA monomer?
Answer: Commercial HEAA is typically supplied with a polymerization inhibitor, such as hydroquinone (HQ) or monomethyl ether of hydroquinone (MEHQ), to prevent spontaneous polymerization during storage.[1][2] This inhibitor must be removed before use, as it will scavenge the free radicals generated by your initiator, leading to a significant induction period or complete failure of the polymerization.[3]
A common and effective method for removing phenolic inhibitors is to pass the monomer through a column of basic alumina.[4][5]
-
Column Preparation: Pack a glass chromatography column with a sufficient amount of basic alumina. The amount will depend on the quantity of monomer to be purified. A general rule is to use a column with a volume at least 5-10 times the volume of the monomer.
-
Elution: Gently pour the liquid HEAA monomer onto the top of the alumina column.
-
Collection: Allow the monomer to pass through the column under gravity. Collect the purified, inhibitor-free monomer in a clean, dry flask (e.g., a Schlenk flask).
-
Storage: The purified monomer should be used immediately. If short-term storage is necessary, keep it in a sealed flask under an inert atmosphere (e.g., nitrogen or argon) at a low temperature (e.g., 4°C) to prevent premature polymerization.
Note: Washing with aqueous NaOH solutions is sometimes used for other monomers but is not recommended for HEAA as it can promote hydrolysis of the acrylamide group.[4]
Section 3: Oxygen Inhibition
Question 3: My polymerization starts but then stops, or the surface of my polymer remains tacky. Is this oxygen inhibition?
Answer: Yes, these are classic signs of oxygen inhibition. Molecular oxygen is a potent inhibitor of free-radical polymerization.[6][7] It reacts with the initiating and propagating carbon-centered radicals to form stable peroxy radicals, which do not efficiently initiate or continue the polymerization chain.[8][9] This effectively terminates the reaction.
This issue is especially prominent in thin films or at the surface of a reaction mixture, where oxygen from the atmosphere can continuously diffuse into the monomer solution.[8][10]
To overcome this, the reaction mixture must be thoroughly deoxygenated before initiation and maintained under an inert atmosphere throughout the polymerization.
This method is suitable for most standard polymerizations.
-
Setup: Place your reaction mixture (monomer, solvent, etc.) in a Schlenk flask equipped with a magnetic stir bar. Seal the flask with a rubber septum.
-
Inlet/Outlet: Insert a long needle connected to a source of inert gas (high-purity nitrogen or argon) through the septum, ensuring the needle tip is submerged below the liquid surface. Insert a second, shorter needle to act as a gas outlet.[9]
-
Purging: Bubble the inert gas through the solution at a steady rate for at least 30-60 minutes while stirring. Avoid excessively vigorous bubbling that could cause the solvent to evaporate.[11]
-
Initiation: After purging, raise the gas inlet needle above the liquid surface to maintain a positive pressure of inert gas in the flask's headspace. The reaction can then be initiated (e.g., by heating or UV exposure).[9]
This technique is more rigorous and highly effective, making it ideal for sensitive controlled radical polymerizations like ATRP or RAFT.[12]
-
Freeze: Place your reaction mixture in a Schlenk flask with a sidearm and stopcock. Immerse the flask in a cold bath (e.g., liquid nitrogen) until the contents are completely frozen solid.[9]
-
Pump: Once frozen, open the flask's stopcock to a high-vacuum line. The vacuum will remove gases from the headspace above the frozen solid. Allow it to pump for 10-15 minutes.
-
Thaw: Close the stopcock to isolate the flask from the vacuum. Remove the cold bath and allow the mixture to thaw completely. You will likely observe bubbles being released from the liquid as the dissolved gas comes out of solution.[9]
-
Repeat: For thorough deoxygenation, repeat the entire Freeze-Pump-Thaw cycle at least three times.
-
Final Step: After the final cycle, backfill the flask with an inert gas like nitrogen or argon before initiating the polymerization.[9]
Section 4: Initiator Concentration and Temperature
Question 4: How does the initiator concentration affect monomer conversion?
Answer: The initiator concentration has a direct impact on the polymerization rate. Generally, increasing the initiator concentration leads to a higher rate of polymerization and can help consume residual oxygen more quickly, thus shortening any induction period.[13][14] However, there is a trade-off.
-
Too Low: Insufficient initiator will result in a slow reaction and low conversion.
-
Too High: An excessive amount of initiator can lead to shorter polymer chains and may negatively impact the physical properties of the final polymer.[9][13] It can also increase the rate of termination reactions.
The optimal concentration depends on the specific initiator, monomer concentration, and desired polymer molecular weight.
| Initiator Type | Typical Temperature Range (°C) | Effect of Increasing Concentration |
| Thermal (e.g., AIBN, ACVA) | 60 - 80 °C | Increases polymerization rate; decreases molecular weight.[11][13] |
| Redox (e.g., APS/TEMED) | Room Temperature | Increases polymerization rate; decreases average chain length.[15] |
| Photoinitiator (e.g., Irgacure) | Ambient (with UV light) | Increases polymerization rate; can be used to overcome O₂ inhibition.[9] |
This table provides general guidelines. Optimal conditions should be determined experimentally.
Note on Temperature: The reaction temperature is critical. It must be appropriate for the chosen initiator's half-life. For thermal initiators like AIBN, temperatures around 70°C are common.[11] Excessively high temperatures can lead to uncontrolled polymerization and a broad molecular weight distribution.[15]
Section 5: Controlled Radical Polymerization (ATRP/RAFT)
Question 5: I'm performing an ATRP or RAFT polymerization of HEAA and getting low conversion and poor control (high dispersity). What are the specific issues?
Answer: In addition to the factors above, controlled radical polymerization (CRP) methods like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) have their own specific requirements for success.
For ATRP of HEAA:
-
Catalyst Oxidation: The Cu(I) activator is sensitive to oxygen and can be oxidized to the Cu(II) deactivator, which will stall the polymerization.[12] Rigorous deoxygenation is absolutely critical.
-
Ligand and Solvent Choice: The choice of ligand and solvent is crucial for solubilizing the copper complex and maintaining the activation/deactivation equilibrium.
-
Lewis Acids: The use of Lewis acids like Y(OTf)₃ has been shown to improve control over the ATRP of HEAA.[16][17]
For RAFT of HEAA:
-
CTA Suitability: The Chain Transfer Agent (CTA) must be appropriate for acrylamides. Using an unsuitable CTA will result in poor control and low conversion.
-
[Monomer]:[CTA]:[Initiator] Ratio: This ratio is critical for achieving a controlled polymerization. A common starting point for the [CTA]:[I] ratio is between 2:1 and 10:1. Too much initiator relative to the CTA will lead to a high number of conventionally initiated chains, resulting in poor control.[4]
-
pH (for aqueous systems): If polymerizing in water, the pH can influence the reactivity of the monomer and the CTA. This may need to be buffered for reproducible results.[4]
For both methods, incomplete initiator consumption can also be a factor, leading to lower than expected conversion.[18][19]
Disclaimer: This guide is intended for informational purposes by trained professionals. All laboratory procedures should be conducted with appropriate safety precautions.
References
- 1. youtube.com [youtube.com]
- 2. longchangchemical.com [longchangchemical.com]
- 3. A Brief Discussion on Polymerization Inhibitors - LISKON [liskonchem.com]
- 4. benchchem.com [benchchem.com]
- 5. An Affordable and Easily Accessible Approach for Acrylonitrile Monomer Purification through a Simple Column Technique [scirp.org]
- 6. [PDF] Oxygen inhibition of free-radical polymerization is the dominant mechanism behind the “mold effect” on hydrogels | Semantic Scholar [semanticscholar.org]
- 7. Oxygen inhibition of free-radical polymerization is the dominant mechanism behind the “mold effect” on hydrogels - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 8. radtech.org [radtech.org]
- 9. benchchem.com [benchchem.com]
- 10. Oxygen inhibition of free-radical polymerization is the dominant mechanism behind the “mold effect” on hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Enzyme-Deoxygenated Low Parts per Million Atom Transfer Radical Polymerization in Miniemulsion and Ab Initio Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. files.core.ac.uk [files.core.ac.uk]
- 15. bio-rad.com [bio-rad.com]
- 16. researchgate.net [researchgate.net]
- 17. ATRP of N-Hydroxyethyl Acrylamide in the Presence of Lewis Acids: Control of Tacticity, Molecular Weight, and Architecture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. N -Hydroxyethyl acrylamide as a functional eROP initiator for the preparation of nanoparticles under “greener” reaction conditions - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY00849A [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
Optimizing initiator concentration for N-(2-Hydroxyethyl)acrylamide synthesis.
Technical Support Center: N-(2-Hydroxyethyl)acrylamide (HEAA) Synthesis
Welcome to the technical support center for the synthesis of this compound (HEAA). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to optimize HEAA synthesis, with a specific focus on the critical role of initiator concentration.
Frequently Asked Questions (FAQs)
Q1: What are the most common initiators for HEAA polymerization?
A1: The most common method for initiating the free-radical polymerization of HEAA is through a redox initiation system, typically comprising Ammonium Persulfate (APS) as the initiator and N,N,N',N'-tetramethylethylenediamine (TEMED) as the catalyst or accelerator.[1][2] This system is widely used for acrylamide-based polymerizations due to its efficiency at room temperature.[3] Other systems, such as thermal initiators (e.g., AIBN, potassium persulfate) or photoinitiators, can also be used depending on the specific application and desired polymer characteristics.[4]
Q2: How does initiator concentration fundamentally affect the polymerization of HEAA?
A2: Initiator concentration has an inverse relationship with the molecular weight of the resulting polymer and a direct relationship with the polymerization rate.[5][6]
-
Higher Initiator Concentration: Leads to a greater number of initial free radicals. This results in a faster polymerization rate but produces a larger number of shorter polymer chains, thus lowering the average molecular weight.[5][7]
-
Lower Initiator Concentration: Generates fewer free radicals, leading to a slower reaction but allowing for the growth of longer polymer chains, which results in a higher average molecular weight.[8]
Q3: What is a typical concentration range for the APS/TEMED initiator system?
A3: The optimal concentration can vary based on the desired polymer properties, monomer concentration, and reaction temperature. A common starting point for acrylamide-based polymerizations is in the range of 0.1% to 5% by weight for the initiator (APS) based on the monomer.[1] For gel formation, concentrations around 0.05% to 0.1% (v/v) for TEMED and 0.5% to 1% (w/v) of a 10% APS stock solution are often used. It is crucial to optimize this concentration for your specific experimental conditions.
Q4: Can oxygen affect the polymerization of HEAA?
A4: Yes, oxygen is a potent inhibitor of free-radical polymerization. Dissolved oxygen in the reaction mixture can react with the initiating radicals, terminating them and preventing the polymerization from starting or proceeding efficiently. It is essential to deoxygenate the monomer solution before adding the initiator, typically by sparging with an inert gas like nitrogen or argon, or by using freeze-pump-thaw cycles.[9]
Q5: How does temperature influence initiator efficiency?
A5: For redox systems like APS/TEMED, the reaction can proceed efficiently at room temperature. However, the polymerization is an exothermic process, and the temperature can affect the reaction rate.[8] For thermally activated initiators, the temperature must be high enough to cause the initiator to decompose and generate radicals at a suitable rate. The reaction temperature is a key factor influencing the molecular weight of the final polymer.[10]
Troubleshooting Guide
This guide addresses specific issues you might encounter during HEAA synthesis, focusing on initiator-related problems.
| Issue Encountered | Potential Cause | Recommended Solution |
| Slow or No Polymerization | 1. Degraded Initiator: APS solutions, in particular, have a limited shelf life and can lose activity.[7]2. Presence of Oxygen: Dissolved oxygen in the monomer solution is inhibiting the reaction.[9]3. Insufficient Initiator: The concentration of APS or TEMED is too low to start the reaction effectively. | 1. Prepare Fresh Initiator Solutions: Always use freshly prepared APS solutions (e.g., a 10% w/v stock in deionized water).2. Deoxygenate Thoroughly: Sparge your monomer solution with nitrogen or argon for at least 20-30 minutes before adding the initiators.3. Increase Initiator Concentration: Incrementally increase the amount of APS and/or TEMED. |
| Gel is Weak or Brittle | 1. Excessive Initiator Concentration: Too much initiator leads to very short polymer chains that do not form a strong, elastic network.[1][2]2. Incorrect Initiator Ratio: The ratio of APS to TEMED may be suboptimal. | 1. Reduce Initiator Concentration: Systematically decrease the concentration of both APS and TEMED.2. Optimize Initiator Ratio: Experiment with different ratios of APS to TEMED to find the optimal balance for your system. |
| Inconsistent Results Batch-to-Batch | 1. Inconsistent Initiator Activity: Using APS solutions of varying ages.2. Variable Oxygen Removal: Inconsistent deoxygenation procedures.3. Temperature Fluctuations: Ambient temperature changes affecting the polymerization rate. | 1. Standardize Initiator Preparation: Prepare fresh APS solutions for each set of experiments.2. Standardize Deoxygenation: Use a consistent method and duration for removing oxygen.3. Control Temperature: Conduct the polymerization in a temperature-controlled environment (e.g., a water bath). |
| Polymer Has Very Low Molecular Weight | 1. High Initiator Concentration: As explained, higher initiator levels lead to lower molecular weight polymers.[5] | 1. Decrease Initiator Concentration: This is the most direct way to increase the average molecular weight of the polymer.[10] |
Data Presentation: Effect of Initiator Concentration
The following tables summarize the expected relationship between initiator concentration and key polymerization outcomes for acrylamide-based systems. These principles are directly applicable to HEAA synthesis.
Table 1: Initiator Concentration vs. Polymerization Rate and Molecular Weight
| Initiator Concentration [I] | Polymerization Rate (Rₚ) | Average Molecular Weight (Mₙ) | Polymer Chain Length |
| Low | Slow | High | Long |
| Medium | Moderate | Medium | Medium |
| High | Fast | Low | Short |
| Very High | Very Fast / Potential Inhibition | Very Low (Oligomers) | Very Short |
Based on the general kinetic relationships Rₚ ∝ [I]⁰⁵ and Mₙ ∝ [I]⁻⁰⁵.[5]
Table 2: Quantitative Example of Initiator (APS) Effect on Hydrogel Properties
| APS Concentration (mol/L) | Swelling Capacity (g/g) | Polymerization Extent | Network Structure |
| 0.002 | Low | Low | Loosely formed network |
| 0.013 (Optimal) | High | High | Well-formed, efficient network |
| 0.033 | Medium-Low | High (but with shorter chains) | Denser network with shorter chains, potentially restricting swelling |
This table is a representative example based on data from graft copolymerization of acrylic acid, illustrating that an optimal initiator concentration exists to maximize properties like swelling capacity.[11]
Experimental Protocols
Protocol 1: Synthesis of Poly(HEAA) Hydrogel via Redox Initiation
This protocol provides a general method for synthesizing a poly(HEAA) hydrogel. The initiator concentration should be optimized based on the desired final properties.
Materials:
-
This compound (HEAA)
-
N,N'-Methylenebis(acrylamide) (BIS) (Crosslinker)
-
Ammonium Persulfate (APS)
-
N,N,N',N'-tetramethylethylenediamine (TEMED)
-
Deionized (DI) Water
Procedure:
-
Monomer Solution Preparation:
-
Prepare the monomer solution by dissolving a desired concentration of HEAA (e.g., 10-20% w/v) and a crosslinker like BIS (e.g., 1-2 mol% relative to HEAA) in DI water.
-
Stir the solution gently until all components are fully dissolved.
-
-
Deoxygenation:
-
Place the monomer solution in a reaction vessel (e.g., a glass vial or flask).
-
Sparge the solution with a gentle stream of nitrogen or argon gas for 20-30 minutes to remove dissolved oxygen.
-
-
Initiation:
-
While continuing the inert gas purge, add the initiator components.
-
First, add TEMED (e.g., 0.1% v/v of the total solution volume) to the monomer solution and mix gently.
-
Next, add a freshly prepared APS solution (e.g., 10% w/v in DI water) to achieve the final desired concentration (e.g., 0.1% w/v).
-
-
Polymerization:
-
Immediately after adding APS, mix the solution gently but thoroughly.
-
Seal the reaction vessel or maintain it under a positive pressure of inert gas.
-
Allow the polymerization to proceed at room temperature. Gelation should be observable within 5-30 minutes, depending on the initiator concentration.
-
Let the reaction continue for several hours (e.g., 4-24 hours) to ensure complete monomer conversion.
-
-
Purification:
-
Once polymerization is complete, the resulting hydrogel can be cut into pieces and placed in a large volume of DI water to allow unreacted monomers and initiators to diffuse out.
-
Change the water several times over 2-3 days to ensure the purity of the final hydrogel.
-
Visualizations
Below are diagrams illustrating key workflows and relationships in HEAA synthesis.
Caption: Experimental workflow for HEAA hydrogel synthesis.
Caption: Relationship between initiator concentration and key polymer properties.
Caption: Troubleshooting workflow for failed or slow polymerization.
References
- 1. Hydrogel: Preparation, characterization, and applications: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bio-rad.com [bio-rad.com]
- 3. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 4. The Influence of Initiator Concentration on Selected Properties of Thermosensitive Poly(Acrylamide-co-2-Acrylamido-2-Methyl-1-Propanesulfonic Acid) Microparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. ocw.mit.edu [ocw.mit.edu]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Mechanical Strength of HEAA-Based Hydrogels
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when aiming to improve the mechanical strength of N-hydroxyethyl acrylamide (HEAA)-based hydrogels.
Frequently Asked Questions (FAQs)
Q1: My HEAA-based hydrogel is too brittle and fractures easily. What are the primary strategies to improve its mechanical strength?
A1: Several effective strategies can be employed to enhance the mechanical properties of HEAA-based hydrogels. These methods primarily focus on modifying the hydrogel's network structure to improve its ability to dissipate energy and resist deformation. The main approaches include:
-
Double Network (DN) Formation: This involves creating a hydrogel with two interpenetrating polymer networks that have contrasting properties.[1] Typically, a brittle, highly cross-linked first network is combined with a ductile, loosely cross-linked second network.[1][2]
-
Interpenetrating Polymer Network (IPN) Creation: Similar to DN hydrogels, IPNs consist of two independent polymer networks that are synthesized sequentially.[3][4] This structure can lead to significant improvements in mechanical properties compared to single-network hydrogels.[3]
-
Nanocomposite Hydrogel Formulation: Incorporating nanoparticles (e.g., silica, graphene oxide, clay) into the hydrogel matrix can act as physical cross-linkers and reinforcement agents, thereby improving mechanical strength.[5][6][7]
-
Crosslinking Optimization: The type and concentration of the crosslinking agent significantly impact the mechanical properties of the hydrogel.[8][9][10] Modifying the crosslinker concentration can tune the stiffness and strength of the HEAA hydrogel.
Q2: How does a Double Network (DN) structure enhance the toughness of HEAA hydrogels?
A2: The enhanced toughness of DN hydrogels stems from a synergistic interplay between the two networks.[1] The first network is typically rigid and brittle, while the second is soft and stretchable.[1] When the hydrogel is subjected to stress, the brittle first network fractures first. This sacrificial bond breakage effectively dissipates a large amount of energy, preventing the catastrophic failure of the entire structure. The ductile second network then bears the subsequent load, providing the hydrogel with high stretchability.[2] This combination of a sacrificial network for energy dissipation and a stretchable network for maintaining integrity results in a hydrogel with exceptionally high toughness.[11][12]
Q3: What types of nanoparticles are suitable for reinforcing HEAA-based hydrogels?
A3: A variety of nanoparticles can be used to create nanocomposite hydrogels with enhanced mechanical properties.[5] The choice of nanoparticle depends on the desired properties and the specific application. Common examples include:
-
Inorganic Nanoparticles: Silica nanoparticles (SiNPs)[13][14], clay minerals (e.g., Laponite), and metal oxides (e.g., TiO2)[15][16] are frequently used. They can form physical crosslinks through interactions with the polymer chains, such as hydrogen bonding, which helps to reinforce the hydrogel network.[13]
-
Carbon-Based Nanomaterials: Graphene oxide (GO) and carbon nanotubes (CNTs) are known for their exceptional mechanical strength and have been incorporated into hydrogels to significantly improve their toughness and stiffness.[5]
-
Polymeric Nanoparticles: Hyper-branched polymers (HBPs) can act as multifunctional crosslinkers, forming multiple hydrogen bonds with the primary polymer network and leading to enhanced strength and toughness.[17][18]
Q4: Can I improve the mechanical strength by simply increasing the crosslinker concentration?
A4: While increasing the crosslinker concentration does increase the crosslinking density, leading to a stiffer and stronger hydrogel, there is a trade-off.[8][9][10] An excessively high crosslinker concentration can make the hydrogel more brittle and reduce its swelling capacity and porosity.[8][9] This can be detrimental to applications that require high water content or efficient mass transport, such as drug delivery or tissue engineering. Therefore, it is crucial to optimize the crosslinker concentration to achieve the desired balance between mechanical strength and other essential hydrogel properties.[19]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Hydrogel is mechanically weak and tears easily. | Insufficient crosslinking. Low polymer concentration. Single network structure lacks toughness. | Increase the concentration of the crosslinking agent (e.g., N,N'-methylenebisacrylamide). Increase the monomer (HEAA) concentration. Implement a double network (DN) or interpenetrating polymer network (IPN) strategy.[1][3] Incorporate nanoparticles to form a nanocomposite hydrogel.[5] |
| Hydrogel is stiff but brittle. | Excessively high crosslinker concentration. First network in a DN hydrogel is too dominant. | Reduce the concentration of the crosslinking agent to find an optimal balance.[8][9] In a DN hydrogel, adjust the ratio of the first to the second network, typically aiming for a much higher molar concentration of the second network monomer.[1] |
| Inconsistent mechanical properties between batches. | Inhomogeneous mixing of components. Incomplete polymerization. Variations in curing conditions (temperature, UV intensity). | Ensure thorough mixing of monomer, crosslinker, and initiator before polymerization. Increase polymerization time or initiator concentration. Precisely control temperature, UV light intensity, and exposure time during polymerization. |
| Nanoparticle-containing hydrogel shows particle aggregation. | Poor dispersion of nanoparticles. Incompatible surface chemistry between nanoparticles and the polymer matrix. | Use ultrasonication to disperse nanoparticles in the monomer solution before polymerization. Surface-modify the nanoparticles to improve their hydrophilicity and compatibility with the HEAA polymer network. |
| DN hydrogel does not exhibit enhanced toughness. | The first network is not sufficiently brittle or the second network is not sufficiently ductile. Poor interpenetration of the two networks. | For the first network, use a high concentration of a crosslinker to create a rigid structure. For the second network, use a low crosslinker concentration to create a flexible structure.[1] Ensure the first network is fully swollen in the second monomer solution before the second polymerization step to allow for proper network interpenetration.[3] |
Data Presentation: Mechanical Properties of Reinforced Hydrogels
The following table summarizes typical improvements in mechanical properties observed in various reinforced hydrogel systems. Note that direct comparisons for HEAA-based systems are limited in the literature, so data from analogous polyacrylamide (PAAm) and other hydrogel systems are included to demonstrate the efficacy of these strategies.
| Reinforcement Strategy | Hydrogel System | Tensile Strength (MPa) | Young's Modulus (kPa) | Elongation at Break (%) | Reference |
| Double Network (DN) | Agar/pHEAA | Not specified | Not specified | Not specified | |
| PAMPS/PAAm | ~1.0 | ~100-300 | ~1000 | [11] | |
| Nanocomposite | PAA-rGO | ~0.12 (vs. ~0.04 for pure PAA) | Not specified | ~1400 | |
| GelMA-Laponite | Not specified | ~20 (vs. ~5 for pure GelMA) | Not specified | ||
| PAA-HBP (14 wt%) | ~0.1 (vs. ~0.04 for pure PAA) | Not specified | Not specified | [17][18] | |
| High-Strength Synthesis | "One-pot" DN-like hydrogel | 0.6 - 1.2 | 100 - 200 | 1000 - 2680 | [20] |
Note: The mechanical properties of hydrogels are highly dependent on the specific synthesis conditions, including monomer and crosslinker concentrations, and water content.
Experimental Protocols
Preparation of an HEAA-Based Double Network (DN) Hydrogel
This protocol is a generalized procedure based on the principles of DN hydrogel synthesis.
Materials:
-
N-hydroxyethyl acrylamide (HEAA)
-
First network monomer (e.g., 2-acrylamido-2-methyl-1-propanesulfonic acid, AMPS)
-
First network crosslinker (e.g., N,N'-methylenebisacrylamide, MBAA)
-
Second network crosslinker (e.g., MBAA, at a lower concentration)
-
Photoinitiator (e.g., 2-oxoglutaric acid) or redox initiator system (e.g., ammonium persulfate (APS) and N,N,N',N'-tetramethylethylenediamine (TEMED))
-
Deionized water
Procedure:
-
First Network Synthesis:
-
Dissolve the first network monomer (e.g., AMPS) and a high concentration of the crosslinker (e.g., MBAA) in deionized water.
-
Add the initiator.
-
Pour the solution into a mold and polymerize (e.g., using UV light or by heating) to form the first network hydrogel.
-
-
Swelling and Second Monomer Incubation:
-
Immerse the synthesized first network hydrogel in a solution containing the second monomer (HEAA), a low concentration of the crosslinker (e.g., MBAA), and the initiator.
-
Allow the first network to swell and be fully impregnated with the second monomer solution for a sufficient time (e.g., 24-48 hours).
-
-
Second Network Polymerization:
-
Remove the swollen hydrogel from the solution and place it in a new mold.
-
Initiate the polymerization of the second network (e.g., via UV exposure or heating) to form the DN hydrogel.
-
-
Equilibration:
-
Wash the resulting DN hydrogel extensively in deionized water to remove any unreacted monomers and initiators.
-
Preparation of an HEAA-Based Nanocomposite Hydrogel
This protocol describes a general method for incorporating nanoparticles into an HEAA hydrogel.
Materials:
-
N-hydroxyethyl acrylamide (HEAA)
-
Crosslinker (e.g., N,N'-methylenebisacrylamide, MBAA)
-
Nanoparticles (e.g., silica nanoparticles, SiNPs)
-
Initiator (e.g., photoinitiator or redox initiator system)
-
Deionized water
Procedure:
-
Nanoparticle Dispersion:
-
Disperse the desired amount of nanoparticles in deionized water.
-
Use ultrasonication for a sufficient period to achieve a stable and uniform dispersion.
-
-
Monomer Solution Preparation:
-
To the nanoparticle dispersion, add the HEAA monomer and the crosslinker (MBAA).
-
Stir the mixture until all components are fully dissolved.
-
-
Polymerization:
-
Add the initiator to the solution.
-
Pour the solution into a mold and initiate polymerization (e.g., via UV light or heating).
-
-
Purification:
-
Immerse the resulting nanocomposite hydrogel in deionized water for several days, changing the water periodically, to remove any unreacted components.
-
Mandatory Visualizations
Caption: Workflow for synthesizing a Double Network (DN) hydrogel.
References
- 1. researchgate.net [researchgate.net]
- 2. Tough double network hydrogels with rapid self-reinforcement and low hysteresis based on highly entangled networks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Progress in the development of interpenetrating polymer network hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interpenetrating polymer network hydrogels as bioactive scaffolds for tissue engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 6. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 7. mdpi.com [mdpi.com]
- 8. Effect of crosslinker concentration on characteristics of superporous hydrogel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of crosslinker concentration on characteristics of superporous hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Double network hydrogels with highly enhanced toughness based on a modified first network - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. Exploring the Role of Nanoparticles in Enhancing Mechanical Properties of Hydrogel Nanocomposites - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scholarcommons.scu.edu [scholarcommons.scu.edu]
- 15. Metal nanoparticle hybrid hydrogels: the state-of-the-art of combining hard and soft materials to promote wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. Mechanical Properties of a Supramolecular Nanocomposite Hydrogel Containing Hydroxyl Groups Enriched Hyper-Branched Polymers | MDPI [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. CN103739861A - Preparation method of high-strength hydrogel - Google Patents [patents.google.com]
Preventing self-polymerization of N-(2-Hydroxyethyl)acrylamide during storage.
Welcome to the technical support center for N-(2-Hydroxyethyl)acrylamide (HEAA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the self-polymerization of HEAA during storage and to troubleshoot common issues encountered during its handling and use in experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound (HEAA) self-polymerization during storage?
A1: The primary cause of HEAA self-polymerization is the presence of free radicals. Acrylamide monomers, including HEAA, can spontaneously form radicals, which then initiate a chain reaction leading to the formation of polymers. This process can be accelerated by factors such as heat, light, and the presence of contaminants.
Q2: How is HEAA typically stabilized to prevent premature polymerization?
A2: HEAA is commonly stabilized with an inhibitor, most frequently the monomethyl ether of hydroquinone (MEHQ).[] MEHQ is a radical scavenger that interrupts the polymerization chain reaction.[2] Commercial HEAA is often supplied with a specific concentration of MEHQ, typically around 1000 ppm.[3]
Q3: What are the optimal storage conditions for neat HEAA monomer?
A3: To minimize the risk of self-polymerization, neat HEAA should be stored in a cool, dark, and dry place. The recommended storage temperature is between 2-8°C.[4][5] It is also crucial to ensure the presence of a headspace containing air (oxygen) in the storage container, as MEHQ requires oxygen to function effectively as an inhibitor.
Q4: What are the recommended storage conditions for solutions of HEAA?
A4: Solutions of HEAA should be stored at low temperatures to maintain stability. For short-term storage (up to 1 month), -20°C is recommended. For longer-term storage (up to 6 months), -80°C is advisable.[6] It is also recommended to store solutions under a nitrogen atmosphere to prevent oxidation of the solvent and other components, but it's important to remember that the MEHQ inhibitor in the original monomer required oxygen to be effective. Once in solution, the primary concern shifts to preventing reactions initiated by other means.[6]
Q5: I've noticed my HEAA has become viscous or contains solid particles. What should I do?
A5: An increase in viscosity or the presence of solid particles are clear indications that polymerization has occurred. If you observe these signs, the HEAA should not be used in your experiments as the presence of oligomers and polymers can significantly affect the reaction kinetics and the properties of the final product. The material should be disposed of according to your institution's safety guidelines for chemical waste.
Q6: Do I need to remove the MEHQ inhibitor before using HEAA in my polymerization reaction?
A6: Yes, in most cases, the inhibitor should be removed immediately before use, as it will interfere with the desired polymerization reaction. The presence of MEHQ will inhibit the action of your initiators.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| HEAA monomer appears cloudy, viscous, or contains solid particles upon receipt or after storage. | Spontaneous polymerization has occurred due to improper storage conditions (e.g., exposure to high temperatures or light) or depletion of the inhibitor. | Do not use the monomer. Contact the supplier for a replacement. Review your storage procedures to ensure they align with the recommended guidelines. |
| HEAA solidifies or becomes highly viscous during storage, even at the recommended temperature. | The inhibitor (MEHQ) has been rendered ineffective. This can happen if the container was sealed under an inert atmosphere (e.g., nitrogen or argon), as MEHQ requires oxygen to function. | Ensure that the HEAA container has a headspace with air. If you have been storing it under an inert gas, switch to storage with an air headspace. If polymerization has already occurred, the product is unusable. |
| My polymerization reaction with HEAA is sluggish or fails to initiate. | The inhibitor (MEHQ) was not completely removed before starting the reaction. | Ensure your inhibitor removal procedure is effective. You can test for the presence of MEHQ using analytical techniques like HPLC. Consider repeating the inhibitor removal step or using a fresh batch of purified monomer. |
| My hydrogel synthesis using HEAA results in a weak or inhomogeneous gel. | This could be due to several factors: incomplete polymerization, incorrect monomer-to-crosslinker ratio, or issues with the initiator. The presence of residual inhibitor can also contribute to this problem. | Verify the concentrations of all reactants. Ensure the initiator is active and used at the correct concentration. Confirm that the inhibitor was thoroughly removed. Degas your reaction mixture properly before initiation to remove dissolved oxygen, which can also inhibit some polymerization processes. |
| I am having trouble removing the MEHQ inhibitor using a column of basic alumina. | The alumina may be inactive, or the column may be overloaded. | Use fresh, activated basic alumina for your column. Ensure you are using a sufficient amount of alumina for the quantity of HEAA you are purifying. The flow rate through the column should be slow enough to allow for efficient removal of the inhibitor. |
Data on Storage and Stability
Table 1: Recommended Storage Conditions and Expected Shelf Life for HEAA
| Form | Storage Temperature | Atmosphere | Expected Shelf Life | Reference |
| Neat Monomer | 2-8°C | Air | > 1 year (if unopened and protected from light) | General recommendation for inhibited monomers |
| Solution in DMSO | -20°C | Nitrogen | Up to 1 month | [6] |
| Solution in DMSO | -80°C | Nitrogen | Up to 6 months | [6] |
Table 2: Typical MEHQ Inhibitor Concentration in Commercial HEAA
| Inhibitor | Typical Concentration | Reference |
| Monomethyl Ether of Hydroquinone (MEHQ) | 1000 ppm | [3] |
Experimental Protocols
Protocol 1: Visual Inspection of HEAA Monomer Quality
Objective: To visually assess the quality of HEAA monomer before use.
Materials:
-
Vial or bottle of HEAA monomer
-
Clean, dry glass pipette or spatula
Procedure:
-
Color Inspection: Observe the color of the HEAA. It should be a colorless to pale yellow liquid.[] A significant yellow or brown discoloration may indicate degradation or the presence of impurities.
-
Clarity Inspection: The monomer should be clear and free of any suspended particles. Tilt the container and observe for any cloudiness or turbidity.
-
Viscosity Check: Gently swirl the container. The HEAA should be a low-viscosity liquid. Any noticeable thickening or gel-like consistency is a sign of polymerization.
-
Solid Particle Detection: Carefully inspect the bottom of the container for any solid precipitate or crystals. If the monomer has been stored at a low temperature, some crystallization may be normal and should redissolve upon gentle warming to room temperature. However, the presence of insoluble particles at room temperature indicates polymerization.
Protocol 2: Monitoring HEAA Stability by Viscosity Measurement
Objective: To quantitatively monitor the stability of HEAA over time by measuring changes in its viscosity.
Materials:
-
HEAA sample
-
Viscometer (e.g., a rolling-ball or rotational viscometer)
-
Temperature-controlled water bath
-
Clean, dry sample vials
Procedure:
-
Establish a baseline viscosity measurement for a fresh, unpolymerized sample of HEAA at a controlled temperature (e.g., 25°C).
-
At regular intervals (e.g., weekly or monthly), take an aliquot of the stored HEAA sample.
-
Allow the aliquot to equilibrate to the measurement temperature in the water bath.
-
Measure the viscosity of the aliquot using the viscometer.
-
Record the viscosity value and the date of measurement.
-
A significant increase in viscosity over time is indicative of polymer formation.
Protocol 3: Removal of MEHQ Inhibitor using Basic Alumina
Objective: To remove the MEHQ inhibitor from HEAA monomer prior to polymerization.
Materials:
-
HEAA monomer
-
Activated basic alumina
-
Glass chromatography column or a syringe with a frit
-
Cotton or glass wool
-
Collection flask
-
Anhydrous solvent (e.g., dichloromethane) for rinsing (optional)
Procedure:
-
Prepare a chromatography column by placing a small plug of cotton or glass wool at the bottom.
-
Fill the column approximately three-quarters full with activated basic alumina.
-
Gently tap the column to pack the alumina.
-
If desired, pre-wash the column with a small amount of anhydrous solvent and then allow it to dry completely.
-
Carefully add the HEAA monomer to the top of the column.
-
Allow the monomer to pass through the alumina bed under gravity. Do not apply pressure, as this can lead to channeling and inefficient inhibitor removal.
-
Collect the purified, inhibitor-free monomer in a clean, dry collection flask.
-
The purified monomer should be used immediately, as it is now highly susceptible to polymerization.
Visualizations
Caption: Figure 1: Self-Polymerization Pathway of HEAA
Caption: Figure 2: MEHQ Inhibition Mechanism
Caption: Figure 3: HEAA Handling and Usage Workflow
References
- 2. Reddit - The heart of the internet [reddit.com]
- 3. N-Hydroxyethyl acrylamide contains 1,000 ppm monomethyl ether hydroquinone as stabilizer, 97% | 7646-67-5 [sigmaaldrich.com]
- 4. This compound, HEAA | 7646-67-5 [chemicalbook.com]
- 5. This compound, HEAA Four Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. medchemexpress.com [medchemexpress.com]
Side reactions and impurities in N-(2-Hydroxyethyl)acrylamide polymerization.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the polymerization of N-(2-Hydroxyethyl)acrylamide (HEAA).
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the free-radical polymerization of this compound (HEAA)?
A1: The most common side reactions during HEAA polymerization include intramolecular and intermolecular chain transfer, primary cyclization, and the potential for hydrolysis of the amide group under certain conditions. Intramolecular chain transfer to the polymer backbone can lead to branching. Intermolecular chain transfer can also result in branched polymers. While the amide bond in HEAA is generally more resistant to hydrolysis than the ester bond in monomers like 2-hydroxyethyl acrylate (HEA), it can still occur under strong acidic or basic conditions.[1][2][3]
Q2: What is a Michael addition reaction, and can it occur during HEAA polymerization?
A2: A Michael addition, or conjugate addition, is the reaction between a nucleophile (Michael donor) and an α,β-unsaturated carbonyl compound (Michael acceptor).[4] In the context of HEAA polymerization, the hydroxyl group of one HEAA monomer or polymer chain could potentially act as a nucleophile and add to the double bond of another HEAA monomer. This would lead to the formation of branched or cross-linked structures. This is a known side reaction for similar monomers like 2-hydroxyethyl acrylate (HEA).[5][6]
Q3: What kind of impurities can be expected in poly(HEAA)?
A3: Impurities in poly(HEAA) can originate from the monomer itself or be formed during the polymerization process. These can include:
-
Unreacted Monomer: Residual HEAA monomer is a common impurity.
-
Oligomers: Low molecular weight polymer chains.
-
Branched or Cross-linked Polymer Chains: Resulting from side reactions like Michael addition or chain transfer.[2][3][7]
-
Hydrolysis Products: If hydrolysis occurs, acrylic acid and 2-aminoethanol could be present.
Q4: How does pH affect HEAA polymerization?
A4: The pH of the polymerization medium can significantly influence the reaction. For acrylamide-based monomers, the pH can affect the rate of polymerization and the possibility of side reactions.[8][9][10] Extreme pH values (highly acidic or basic) can promote the hydrolysis of the amide group.[1] The ionization state of any acidic or basic comonomers will also be pH-dependent, which can impact copolymerization kinetics and the final polymer structure.[8][11]
Q5: How does temperature affect HEAA polymerization?
A5: Temperature is a critical parameter in free-radical polymerization. Higher temperatures generally lead to a faster rate of polymerization by increasing the rate of initiator decomposition and propagation.[12][13][14][15] However, excessively high temperatures can also increase the rate of side reactions, such as chain transfer, leading to lower molecular weight and a broader molecular weight distribution.[15] For some polymerization systems, there is a "ceiling temperature" above which polymerization is no longer favorable.[14]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Gel formation or insoluble polymer | Cross-linking reactions are occurring. | - Lower the monomer concentration.- Decrease the reaction temperature.- Ensure the absence of multifunctional impurities in the monomer.- Consider a different initiator or solvent system. |
| Low polymer yield | - Inefficient initiation.- Presence of inhibitors.- Low reaction temperature or short reaction time. | - Increase initiator concentration.- Purify the monomer to remove inhibitors (e.g., MEHQ is a common stabilizer).[]- Increase reaction temperature or time. |
| Low molecular weight | - High initiator concentration.- High reaction temperature leading to increased chain transfer.- Presence of chain transfer agents. | - Decrease initiator concentration.- Lower the reaction temperature.- Purify the monomer and solvent to remove unintentional chain transfer agents. |
| Broad molecular weight distribution (High Polydispersity Index - PDI) | - Chain transfer reactions.- Non-uniform reaction conditions (e.g., poor mixing, temperature gradients). | - Optimize reaction temperature and initiator concentration.- Ensure homogeneous reaction conditions through efficient stirring. |
| Presence of unreacted monomer | Incomplete polymerization. | - Increase reaction time.- Increase initiator concentration.- Increase reaction temperature. |
Experimental Protocols
1. Purification of HEAA Monomer
Purpose: To remove the inhibitor (typically MEHQ) that is often added for stabilization during storage.
Methodology:
-
Dissolve the HEAA monomer in a suitable solvent (e.g., dichloromethane).
-
Wash the organic solution with an aqueous solution of sodium hydroxide (e.g., 0.1 M NaOH) to remove the phenolic inhibitor. Repeat the washing step 2-3 times.
-
Wash the organic solution with deionized water to remove any remaining NaOH.
-
Dry the organic phase over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Store the purified monomer at a low temperature (e.g., < 4°C) and use it promptly.
2. Characterization of Poly(HEAA) by ¹H NMR Spectroscopy
Purpose: To confirm the polymer structure and identify potential impurities like residual monomer.
Methodology:
-
Dissolve a small amount of the purified and dried poly(HEAA) sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum.
-
Analysis:
-
The broad peaks in the polymer backbone will appear around 1.5-2.5 ppm (-CH₂-CH-).[17][18]
-
The protons of the hydroxyethyl group (-CH₂-CH₂-OH) will appear around 3.5-3.8 ppm.[17]
-
The absence of sharp vinyl proton peaks between 5.5 and 6.5 ppm indicates the complete removal of unreacted monomer.[17] The presence of these peaks signifies residual monomer impurity.
-
3. Analysis of Poly(HEAA) by High-Performance Liquid Chromatography (HPLC)
Purpose: To determine the amount of residual monomer and other small molecule impurities.
Methodology:
-
System: A reversed-phase HPLC system with a UV detector is typically used.[19][20][21][22]
-
Column: A C18 column is a common choice for separating small organic molecules.
-
Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile or methanol is often employed. The exact gradient will depend on the specific impurities being analyzed.
-
Sample Preparation: Dissolve a known amount of the crude polymer product in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.
-
Quantification: Create a calibration curve using known concentrations of the HEAA monomer to quantify the amount of residual monomer in the polymer sample.
Visualizations
Caption: Free-Radical Polymerization Workflow for HEAA.
Caption: Troubleshooting Logic for HEAA Polymerization.
Caption: Michael Addition Side Reaction in HEAA Polymerization.
References
- 1. HEAA™(this compound)ï½Productsï½KJ Chemicals Corporation [kjchemicals.co.jp]
- 2. researchgate.net [researchgate.net]
- 3. N-Hydroxyethyl acrylamide as a functional eROP initiator for the preparation of nanoparticles under “greener” reaction conditions - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pcimag.com [pcimag.com]
- 9. Preparation of pH-Sensitive Poly (N-(2-Hydroxyethyl) Acrylamide-co-acrylic Acid) Hydrogels and Their Performance [mdpi.com]
- 10. Influence of pH of different adhesive systems on the polymerization of a chemically cured composite resin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
- 15. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Liquid Chromatography Methods for Analysis of mRNA Poly(A) Tail Length and Heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Liquid Chromatography Methods for Analysis of mRNA Poly(A) Tail Length and Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. tools.thermofisher.com [tools.thermofisher.com]
HEAA Hydrogel Technical Support Center: Pore Size Modification for Targeted Molecule Release
Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-(2-hydroxyethyl)acrylamide (HEAA) hydrogels. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in modifying HEAA hydrogel pore size for the specific release of molecules.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis and modification of HEAA hydrogels.
Issue 1: Hydrogel Does Not Form or Gelation is Incomplete
| Possible Cause | Troubleshooting Step |
| Insufficient Initiator or Crosslinker | Increase the concentration of the initiator (e.g., APS) or crosslinker (e.g., MBAA). Ensure thorough mixing of all components. |
| Presence of Oxygen | Degas the monomer solution by bubbling with an inert gas (e.g., nitrogen or argon) for 15-30 minutes prior to adding the initiator and catalyst. Oxygen can inhibit free radical polymerization. |
| Incorrect Temperature | Ensure the polymerization temperature is appropriate for the initiator system being used. For APS/TEMED systems, polymerization is typically carried out at room temperature. Some systems may require thermal initiation. |
| Impure Reagents | Use high-purity monomers and reagents. Impurities can act as inhibitors or chain transfer agents, preventing proper polymerization. |
| Incorrect pH of Monomer Solution | The pH of the pre-polymerization solution can affect the efficiency of some initiator systems. Ensure the pH is within the optimal range for your specific initiator. |
Issue 2: Hydrogel is Brittle or Mechanically Weak
| Possible Cause | Troubleshooting Step |
| High Crosslinker Concentration | While increasing crosslinker density decreases pore size, an excessively high concentration can lead to a brittle hydrogel. Reduce the crosslinker concentration.[1] |
| Low Monomer Concentration | A low polymer content results in a sparse network. Increase the total monomer (HEAA) concentration to enhance mechanical strength. |
| Inhomogeneous Polymerization | Ensure all components are fully dissolved and homogeneously mixed before initiating polymerization. Uneven distribution of crosslinker or initiator can create weak points in the hydrogel network. |
Issue 3: Inconsistent or Unpredictable Pore Size
| Possible Cause | Troubleshooting Step |
| Variable Polymerization Temperature | Maintain a constant temperature during polymerization. Temperature fluctuations can affect the reaction kinetics and lead to variations in network formation. |
| Inconsistent Degassing | Ensure a consistent and thorough degassing procedure for each batch to minimize oxygen inhibition, which can lead to larger, irregular pores. |
| Inhomogeneous Mixing of Porogens | When using porogen-based methods, ensure the porogens (e.g., salt or sugar crystals) are uniformly dispersed in the monomer solution before polymerization. |
Issue 4: Difficulty in Loading the Molecule of Interest
| Possible Cause | Troubleshooting Step |
| Molecule Instability during Polymerization | If loading the molecule during hydrogel synthesis, ensure it is stable under the polymerization conditions (e.g., temperature, presence of free radicals). Consider loading the molecule into a pre-formed hydrogel via swelling. |
| Poor Solubility of the Molecule | Ensure the molecule is soluble in the hydrogel precursor solution or in the swelling medium. Adjust the solvent or pH if necessary. |
| Electrostatic Repulsion | If the molecule and the hydrogel have the same charge, electrostatic repulsion may hinder loading. Consider modifying the hydrogel with a co-monomer of the opposite charge. |
Frequently Asked Questions (FAQs)
Q1: How can I systematically decrease the pore size of my HEAA hydrogel?
You can decrease the pore size of your HEAA hydrogel by:
-
Increasing the crosslinker concentration: A higher concentration of a crosslinking agent like N,N'-methylenebis(acrylamide) (MBAA) will create a more tightly linked polymer network, resulting in smaller pores.[2][3][4]
-
Increasing the total monomer concentration: A higher concentration of HEAA will lead to a denser polymer network, which generally results in smaller pore sizes.[5]
-
Altering the polymerization conditions: For cryogels, a lower freezing temperature can lead to smaller ice crystals, which in turn results in smaller pores after thawing and lyophilization.
Q2: What methods can be used to create macroporous HEAA hydrogels (large pores)?
To create larger pores, you can employ the following techniques:
-
Porogen Leaching: Disperse a solid, inert porogen (like sodium chloride, sucrose, or paraffin microspheres) in the monomer solution before polymerization. After the hydrogel is formed, the porogen is leached out using a solvent that dissolves the porogen but not the hydrogel, leaving behind a porous structure. The pore size can be controlled by the size of the porogen particles.[6][7][8][9]
-
Gas Foaming: This method involves the generation of gas bubbles within the hydrogel precursor solution, which act as templates for the pores. This can be achieved by adding a blowing agent that decomposes to produce a gas upon a trigger like a change in temperature or pH.
-
Freeze-Drying (Lyophilization): Polymerizing the hydrogel at a temperature below the freezing point of the solvent (cryogelation) leads to the formation of ice crystals. Subsequent removal of the ice crystals by lyophilization leaves behind an interconnected porous network. The size of the pores can be influenced by the freezing rate and temperature.[6][10]
Q3: How does pore size affect the release of different types of molecules?
The relationship between pore size and molecule release is governed by the relative size of the molecule to the hydrogel mesh size:
-
Small Molecules: For small molecules, release is primarily diffusion-controlled. Smaller pores will create a more tortuous path, slowing down diffusion and leading to a more sustained release.[4][11]
-
Large Molecules (e.g., Proteins, Peptides): For macromolecules, release can be significantly restricted by the hydrogel mesh. If the molecule's hydrodynamic radius is larger than the average pore size, its release will be very slow and may depend on hydrogel swelling or degradation. To release large molecules, a larger pore size is generally required.[12][13][14][15]
Q4: Can I modify the hydrogel chemistry to control release without changing the pore size?
Yes, you can incorporate affinity interactions to control the release of specific molecules. This can be achieved by:
-
Introducing Charged Co-monomers: By copolymerizing HEAA with a charged monomer (e.g., acrylic acid for a negative charge or a quaternary ammonium-containing monomer for a positive charge), you can create electrostatic interactions with charged molecules, thereby slowing their release.
-
Incorporating Affinity Ligands: Specific ligands that bind to your molecule of interest can be chemically incorporated into the hydrogel network. The molecule will be released as the binding equilibrium shifts or in response to a competitive binding agent.
Quantitative Data on Pore Size Modification
The following tables provide an overview of how different synthesis parameters can influence the pore size of polyacrylamide-based hydrogels. While this data is not specific to pure HEAA hydrogels, the principles are directly applicable due to the chemical similarity of the monomers.
Table 1: Effect of Crosslinker (MBAA) Concentration on Hydrogel Pore Size
| Monomer Concentration | MBAA Concentration (% w/w of monomer) | Average Pore Size (µm) |
| 10% Acrylamide | 0.5% | ~10-20 |
| 10% Acrylamide | 1.0% | ~5-10 |
| 10% Acrylamide | 2.0% | ~1-5 |
| Data is illustrative and based on general trends observed in polyacrylamide hydrogels. |
Table 2: Effect of Total Monomer Concentration on Hydrogel Pore Size
| Total Monomer Concentration (% w/v) | Crosslinker Concentration (% w/w) | Average Pore Size (µm) |
| 5% Acrylamide | 1.0% | ~15-25 |
| 10% Acrylamide | 1.0% | ~5-10 |
| 15% Acrylamide | 1.0% | ~2-7 |
| Data is illustrative and based on general trends observed in polyacrylamide hydrogels. |
Experimental Protocols
Protocol 1: Synthesis of HEAA Hydrogel with Tunable Crosslinker Concentration
-
Preparation of Monomer Solution:
-
In a beaker, dissolve the desired amount of this compound (HEAA) monomer in deionized water to achieve the target total monomer concentration (e.g., 10% w/v).
-
Add the desired amount of N,N'-methylenebis(acrylamide) (MBAA) crosslinker. The amount can be varied (e.g., 0.5%, 1.0%, 2.0% w/w relative to the HEAA monomer) to modulate the pore size.
-
Stir the solution until all components are fully dissolved.
-
-
Degassing:
-
Place the beaker in an ice bath and bubble nitrogen or argon gas through the solution for 20-30 minutes to remove dissolved oxygen.
-
-
Initiation of Polymerization:
-
Add ammonium persulfate (APS) solution (e.g., 10% w/v in water) to the monomer solution to a final concentration of 0.1% w/v.
-
Add N,N,N',N'-tetramethylethylenediamine (TEMED) (e.g., 0.1% v/v of the total solution volume).
-
Mix the solution gently but thoroughly.
-
-
Gelation:
-
Quickly pour the solution into a mold (e.g., between two glass plates with a spacer).
-
Allow the polymerization to proceed at room temperature for at least 2 hours, or until a solid hydrogel is formed.
-
-
Purification:
-
After gelation, carefully remove the hydrogel from the mold and immerse it in a large volume of deionized water for 2-3 days, changing the water frequently to remove unreacted monomers and other impurities.
-
Protocol 2: Characterization of Hydrogel Pore Size using Scanning Electron Microscopy (SEM)
-
Sample Preparation:
-
Cut a small piece of the swollen, purified hydrogel.
-
Flash-freeze the hydrogel sample in liquid nitrogen.
-
-
Lyophilization:
-
Transfer the frozen sample to a freeze-dryer and lyophilize until all the water has been removed (typically 24-48 hours).
-
-
Sputter Coating:
-
Mount the dried hydrogel onto an SEM stub using conductive carbon tape.
-
Sputter-coat the sample with a thin layer of a conductive material (e.g., gold or platinum) to prevent charging under the electron beam.
-
-
Imaging:
-
Place the coated sample into the SEM chamber.
-
Acquire images of the hydrogel's cross-section at various magnifications to visualize the porous structure.
-
-
Image Analysis:
-
Use image analysis software (e.g., ImageJ) to measure the diameters of multiple pores from the SEM images.
-
Calculate the average pore size and size distribution.
-
Visualizations
Caption: Workflow for HEAA hydrogel synthesis and characterization.
Caption: Key parameters for controlling HEAA hydrogel pore size.
References
- 1. Specialty Tough Hydrogels and their Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. Synthesis, swelling and drug release behavior of poly(N,N-diethylacrylamide-co-N-hydroxymethyl acrylamide) hydrogel [inis.iaea.org]
- 4. Adsorption and Sustained Delivery of Small Molecules from Nanosilicate Hydrogel Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in Macroporous Hydrogels for Cell Behavior and Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Macroporous hydrogels for biomedical applications: methodology and morphology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Controlling the Porosity and Microarchitecture of Hydrogels for Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Toughening hydrogels with small molecules: tiny matter, big impact - Materials Horizons (RSC Publishing) [pubs.rsc.org]
- 12. Protein release from highly charged peptide hydrogel networks - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 13. Affinity Hydrogels for Protein Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Characterization of Protein Release from Hydrolytically Degradable Poly(ethylene glycol) Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Achieving consistent batch-to-batch results in HEAA polymerization.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to achieve consistent batch-to-batch results in N-(2-hydroxyethyl) acrylamide (HEAA) polymerization.
Troubleshooting Guide
This guide addresses specific issues that may arise during HEAA polymerization, offering potential causes and solutions in a question-and-answer format.
Q1: My polymerization reaction is significantly slower than expected, or it's not initiating at all. What could be the cause?
A1: Delayed or failed initiation is a common issue that can often be traced back to the purity of your reagents or the reaction setup.
-
Potential Causes & Solutions:
-
Monomer Impurities: Commercial HEAA can contain inhibitors from the manufacturing process or impurities like acrylic acid, which can hinder polymerization.[1] It is crucial to use highly purified monomer.
-
Oxygen Inhibition: The presence of dissolved oxygen in the reaction mixture can scavenge free radicals, preventing polymerization from starting. Ensure your monomer and solvent are thoroughly degassed before initiating the reaction.
-
Initiator Issues: The initiator may have degraded due to improper storage or may be used at too low a concentration. Store initiators according to the manufacturer's instructions and ensure accurate measurement of the required amount.
-
Low Temperature: The polymerization temperature might be too low for the chosen initiator to decompose efficiently and generate radicals. Verify the recommended temperature range for your initiator.
-
Q2: I'm observing significant batch-to-batch variability in the molecular weight and viscosity of my polymer. How can I improve consistency?
A2: Inconsistent molecular weight and viscosity are typically linked to poor control over key reaction parameters that influence polymer chain length.
-
Potential Causes & Solutions:
-
Inconsistent Initiator Concentration: The concentration of the initiator has a significant impact on the final molecular weight of the polymer.[2][3] A higher initiator concentration leads to the formation of more polymer chains, resulting in a lower average molecular weight.[2][3] Conversely, a lower initiator concentration results in fewer, longer polymer chains and a higher molecular weight. Precise and consistent measurement of the initiator is critical for reproducibility.
-
Temperature Fluctuations: Polymerization is a highly exothermic process, and inadequate temperature control can lead to variations in the reaction rate and, consequently, the molecular weight distribution.[1] Employ a stable heating system, such as an oil bath with a temperature controller, to maintain a consistent reaction temperature.
-
Variable Monomer Purity: As mentioned, impurities can affect the polymerization kinetics and lead to inconsistent results.[1][4] Using monomer from different batches without consistent purification can introduce variability.
-
Q3: My hydrogel is brittle and fractures easily, or it's too soft and doesn't maintain its shape. How can I control the mechanical properties?
A3: The mechanical properties of a hydrogel are primarily determined by the crosslinking density of the polymer network.
-
Potential Causes & Solutions:
-
Crosslinker Concentration: The amount of crosslinking agent is a critical factor. Insufficient crosslinker will result in a weak, soft gel, while excessive crosslinker can lead to a brittle network.[5] Carefully optimize and consistently use the same concentration of crosslinker for each batch.
-
Monomer Impurities (Diacrylates): Commercial HEAA may contain impurities like ethylene glycol diacrylate (EGDA), which can act as a crosslinker and lead to the formation of insoluble or brittle gels.[1] Purifying the HEAA monomer is essential to remove these diacrylates.
-
Inhomogeneous Mixing: If the monomer, crosslinker, and initiator are not mixed thoroughly, it can result in localized areas of high and low crosslinking, leading to inconsistent mechanical properties throughout the hydrogel.[5]
-
Q4: I'm observing gelation or the formation of insoluble particles in my reaction mixture before the intended polymerization time. What is happening?
A4: Premature gelation is often a sign of uncontrolled crosslinking or monomer instability.
-
Potential Causes & Solutions:
-
Monomer Self-Polymerization: HEAA has a tendency to self-polymerize, especially if not stored correctly (e.g., at elevated temperatures or without an inhibitor). Store the monomer according to the manufacturer's recommendations.
-
Diacrylate Impurities: As mentioned previously, diacrylate impurities in the HEAA monomer can cause premature crosslinking.[1]
-
High Reaction Temperature: Excessively high temperatures can accelerate the polymerization rate uncontrollably, leading to rapid gelation.
-
Frequently Asked Questions (FAQs)
Q1: What is the importance of HEAA monomer purity, and how can I purify it?
A1: HEAA monomer purity is critical for achieving reproducible polymerization results. Commercial HEAA can contain impurities such as acrylic acid, which can inhibit polymerization, and ethylene glycol diacrylate (EGDA), which can cause unwanted crosslinking.[1] A detailed purification protocol is provided in the "Experimental Protocols" section below.
Q2: How does initiator concentration affect the final polymer?
A2: The initiator concentration is inversely related to the polymer's molecular weight.[2][3] Higher initiator concentrations lead to a faster polymerization rate but result in shorter polymer chains (lower molecular weight).[2][3] Conversely, lower initiator concentrations produce longer polymer chains (higher molecular weight).
Q3: What is the optimal temperature for HEAA polymerization?
A3: The optimal temperature depends on the initiator used. For common initiators like potassium persulfate (KPS) or 2,2'-azobisisobutyronitrile (AIBN), temperatures typically range from 50°C to 70°C.[1] It is important to maintain a consistent temperature throughout the reaction to ensure batch-to-batch consistency.[6][7]
Q4: How can I control the viscosity of the final polymer solution?
A4: The viscosity of the polymer solution is directly related to the molecular weight of the polymer. To control viscosity, you need to control the molecular weight. This can be achieved by carefully controlling the initiator concentration and the reaction temperature, as detailed in the troubleshooting guide.
Q5: Why is degassing the reaction mixture important?
A5: Oxygen present in the reaction mixture can act as a radical scavenger, inhibiting the polymerization process. Degassing the monomer and solvent (e.g., by bubbling with an inert gas like nitrogen or argon, or through freeze-pump-thaw cycles) is a crucial step to remove dissolved oxygen and ensure efficient initiation.
Quantitative Data Summary
The following tables summarize the impact of key parameters on HEAA polymerization.
Table 1: Effect of Initiator Concentration on Polymer Properties
| Initiator Concentration | Polymerization Rate | Average Molecular Weight |
| Low | Slower | High |
| High | Faster | Low |
Note: The exact quantitative relationship can vary depending on the specific initiator, monomer concentration, and temperature.
Table 2: Effect of Temperature on Polymerization
| Temperature | Polymerization Rate | Potential Side Reactions |
| Too Low | Very Slow / No Initiation | - |
| Optimal Range | Controlled and Consistent | Minimized |
| Too High | Very Fast / Uncontrolled | Increased risk of side reactions, thermal degradation, and broader molecular weight distribution.[6] |
Experimental Protocols
Protocol 1: Purification of HEAA Monomer
This protocol is adapted from established methods to remove common impurities from commercial HEAA.[1]
Materials:
-
N-(2-hydroxyethyl) acrylamide (HEAA)
-
Deionized water
-
Hexane
-
Diethyl ether
-
Sodium chloride (NaCl)
-
Magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Dissolve HEAA in deionized water to create a 25% (v/v) solution.
-
Transfer the solution to a separatory funnel and extract it ten times with an equal volume of hexane to remove diacrylate impurities.
-
After the hexane extractions, saturate the aqueous phase with NaCl (approximately 200 g/L).
-
Extract the salted aqueous solution four times with an equal volume of diethyl ether to separate the HEAA from acrylic acid.
-
Combine the ether fractions and dry them over anhydrous magnesium sulfate (approximately 3 wt%) to remove any residual water.
-
Filter the solution to remove the MgSO₄.
-
Remove the diethyl ether using a rotary evaporator.
-
For optimal purity, the purified monomer can be distilled under vacuum immediately before use.
Protocol 2: Standard Free-Radical Polymerization of HEAA
This protocol provides a general procedure for the free-radical polymerization of HEAA in an aqueous solution.
Materials:
-
Purified HEAA monomer
-
Deionized water (degassed)
-
Potassium persulfate (KPS) or 2,2'-azobisisobutyronitrile (AIBN) as initiator
-
Nitrogen or Argon gas
-
Reaction vessel with a condenser and magnetic stirrer
-
Oil bath with temperature controller
Procedure:
-
Prepare the desired concentration of HEAA monomer in degassed deionized water in the reaction vessel.
-
Continuously bubble nitrogen or argon gas through the solution for at least 30 minutes to ensure the removal of dissolved oxygen.
-
While degassing, heat the oil bath to the desired reaction temperature (e.g., 60°C).
-
Once the desired temperature is reached and the solution is thoroughly degassed, add the pre-weighed initiator to the reaction vessel while maintaining the inert atmosphere.
-
Allow the polymerization to proceed for the desired amount of time under constant stirring and temperature. The reaction time will influence the final conversion and molecular weight.
-
To terminate the reaction, cool the vessel rapidly in an ice bath and expose the solution to air.
-
The resulting polymer solution can then be purified, for example, by dialysis, to remove any unreacted monomer and initiator.
Visual Guides
Caption: Troubleshooting workflow for inconsistent HEAA polymerization.
Caption: Key factors influencing batch-to-batch consistency in HEAA polymerization.
References
Validation & Comparative
A Comparative Guide to Thermoresponsive Hydrogels: N-(2-Hydroxyethyl)acrylamide vs. N-isopropylacrylamide
For Researchers, Scientists, and Drug Development Professionals
In the dynamic field of biomaterials, the selection of an appropriate monomer is a critical step in designing hydrogels with tailored properties for applications ranging from drug delivery to tissue engineering. This guide provides an objective, data-driven comparison of two popular acrylamide-based monomers for the synthesis of thermoresponsive hydrogels: N-(2-Hydroxyethyl)acrylamide (HEAm) and N-isopropylacrylamide (NIPAAm).
Executive Summary
N-isopropylacrylamide (NIPAAm) is the gold standard for thermoresponsive hydrogels, exhibiting a sharp lower critical solution temperature (LCST) near physiological temperatures. This property allows for the formation of "smart" hydrogels that undergo a reversible soluble-insoluble phase transition in response to temperature changes. In contrast, this compound (HEAm) is a highly hydrophilic monomer that, in its homopolymer form, does not exhibit a distinct thermoresponsive behavior in aqueous solutions. Instead, HEAm is frequently incorporated as a comonomer to enhance the hydrophilicity, biocompatibility, and swelling properties of other hydrogel systems. This guide will delve into a detailed comparison of their key performance characteristics, supported by experimental data and protocols.
Data Presentation: A Side-by-Side Comparison
The following tables summarize the key quantitative data for hydrogels synthesized from HEAm and NIPAAm. It is important to note that the data for HEAm is often derived from copolymer systems, as HEAm homopolymer hydrogels are not typically investigated for thermoresponsive applications.
Table 1: Thermoresponsive and Swelling Properties
| Property | This compound (HEAm) Hydrogel | N-isopropylacrylamide (NIPAAm) Hydrogel |
| Lower Critical Solution Temperature (LCST) | Not applicable (non-thermoresponsive as a homopolymer) | ~32 °C in aqueous solution[1] |
| Swelling Behavior | High swelling capacity due to hydrophilicity | Exhibits significant volume change around the LCST |
| Equilibrium Swelling Ratio (ESR) | Can exceed 10,000% in certain copolymer formulations | Varies significantly with temperature (e.g., high below LCST, low above LCST) |
Table 2: Mechanical and Biocompatibility Properties
| Property | This compound (HEAm) Hydrogel | N-isopropylacrylamide (NIPAAm) Hydrogel |
| Young's Modulus (E) | Varies with copolymer composition and crosslink density (e.g., P(HEAA-co-AA) hydrogels can have E from 0.004 to 0.019 MPa)[2] | Typically in the range of 1-10 kPa in the swollen state, increases significantly in the collapsed state |
| Biocompatibility | Generally considered highly biocompatible[3][4] | Considered biocompatible and used in various biomedical applications[5] |
| Cell Viability | High cell viability observed in studies with HEAm-containing hydrogels | Generally supports high cell viability |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of HEAm and NIPAAm hydrogels are provided below. These protocols are foundational and can be adapted based on specific research needs.
Hydrogel Synthesis
a) this compound (HEAm) Homopolymer Hydrogel Synthesis
-
Materials: this compound (HEAm), N,N'-methylenebis(acrylamide) (MBAA) as a crosslinker, ammonium persulfate (APS) as an initiator, N,N,N',N'-tetramethylethylenediamine (TEMED) as an accelerator, deionized (DI) water.
-
Procedure:
-
Dissolve a specific amount of HEAm monomer and MBAA crosslinker in DI water.
-
Purge the solution with nitrogen gas for 20-30 minutes to remove dissolved oxygen.
-
Add APS solution to the monomer mixture and mix thoroughly.
-
Add TEMED to initiate the polymerization.
-
Quickly pour the solution into a mold of the desired shape (e.g., between two glass plates with a spacer).
-
Allow the polymerization to proceed at room temperature for several hours or overnight.
-
After polymerization, immerse the resulting hydrogel in a large volume of DI water to remove unreacted monomers and initiators, with frequent water changes for 2-3 days.
-
b) N-isopropylacrylamide (NIPAAm) Thermoresponsive Hydrogel Synthesis [6][7]
-
Materials: N-isopropylacrylamide (NIPAAm), N,N'-methylenebis(acrylamide) (MBAA) as a crosslinker, ammonium persulfate (APS) as an initiator, N,N,N',N'-tetramethylethylenediamine (TEMED) as an accelerator, deionized (DI) water.
-
Procedure:
-
Dissolve a specific amount of NIPAAm monomer and MBAA crosslinker in DI water in a reaction vessel.
-
Place the vessel in an ice bath and purge with nitrogen gas for 20-30 minutes.
-
Add APS solution to the monomer mixture and stir to dissolve.
-
Add TEMED to the solution to initiate polymerization.
-
Pour the solution into a mold and allow it to polymerize at room temperature for 24 hours.
-
After polymerization, cut the hydrogel into desired shapes and immerse in DI water for several days to allow it to swell and to remove any unreacted components.
-
Characterization Methods
a) Lower Critical Solution Temperature (LCST) Measurement
-
Method: Differential Scanning Calorimetry (DSC).
-
Procedure:
-
A small, swollen hydrogel sample is hermetically sealed in a DSC pan.
-
An empty sealed pan is used as a reference.
-
The sample is subjected to a controlled heating ramp (e.g., 1-5 °C/min) over a temperature range that encompasses the expected LCST (e.g., 20 °C to 50 °C for NIPAAm).
-
The heat flow to the sample is measured as a function of temperature.
-
The LCST is determined as the onset or peak temperature of the endothermic transition observed in the DSC thermogram, which corresponds to the dehydration and collapse of the polymer network.[8]
-
b) Swelling/Deswelling Kinetics
-
Procedure:
-
Prepare disc-shaped hydrogel samples of known initial dry weight (Wd).
-
Immerse the samples in a buffer solution (e.g., PBS) at a temperature below the LCST (for NIPAAm) or at room temperature (for HEAm).
-
At predetermined time intervals, remove the samples, gently blot the surface to remove excess water, and record the swollen weight (Ws).
-
The swelling ratio is calculated as: Swelling Ratio (%) = [(Ws - Wd) / Wd] x 100.
-
For deswelling kinetics of NIPAAm hydrogels, equilibrate the swollen gels at a temperature below the LCST, then transfer them to a solution at a temperature above the LCST and record the weight change over time.
-
c) Mechanical Properties
-
Method: Uniaxial Tensile Testing.
-
Procedure:
-
Prepare dog-bone or rectangular shaped hydrogel samples with defined dimensions.
-
Mount the sample in the grips of a universal testing machine.
-
Apply a uniaxial tensile load at a constant strain rate until the sample fractures.
-
Record the stress and strain data.
-
The Young's modulus (E) is calculated from the initial linear region of the stress-strain curve.
-
d) Biocompatibility (Cytotoxicity Assay)
-
Method: MTT Assay (indirect contact).
-
Procedure:
-
Sterilize the hydrogel samples (e.g., by UV irradiation or autoclaving if thermally stable).
-
Incubate the sterile hydrogel samples in a cell culture medium for a defined period (e.g., 24-72 hours) to create a hydrogel extract.
-
Seed cells (e.g., fibroblasts) in a 96-well plate and allow them to adhere.
-
Replace the culture medium with the hydrogel extract.
-
After a specific incubation period, add MTT reagent to each well.
-
Incubate for a few hours, allowing viable cells to convert MTT into formazan crystals.
-
Solubilize the formazan crystals and measure the absorbance at a specific wavelength (e.g., 570 nm).
-
Cell viability is expressed as a percentage relative to a control group of cells cultured in a fresh medium.
-
Mandatory Visualization
Conclusion
The choice between this compound and N-isopropylacrylamide for hydrogel synthesis is fundamentally dependent on the desired application. NIPAAm is the clear choice for applications requiring a sharp, thermoresponsive transition, such as in situ gelling drug delivery systems and smart actuators. HEAm, on the other hand, serves as an excellent hydrophilic building block to create highly swellable, biocompatible hydrogels, or to be used as a comonomer to fine-tune the properties of other hydrogel systems, including modulating the LCST of NIPAAm-based copolymers. This guide provides the foundational knowledge and experimental framework to aid researchers in making an informed decision for their specific needs in the ever-evolving landscape of biomedical materials.
References
- 1. Poly(N-isopropylacrylamide)-Based Hydrogels for Biomedical Applications: A Review of the State-of-the-Art - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation of pH-Sensitive Poly (N-(2-Hydroxyethyl) Acrylamide-co-acrylic Acid) Hydrogels and Their Performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Polyacrylamide-based Hydrogel Coatings Improve Biocompatibility of Implanted Pump Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polyacrylamide-based hydrogel coatings improve biocompatibility of implanted pump devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Versatility of Hydrogels: From Synthetic Strategies, Classification, and Properties to Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Preparation and Characterization of Thermoresponsive Poly(N-Isopropylacrylamide) for Cell Culture Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thermoresponsive hydrogels in biomedical applications - a review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Cytotoxicity of HEAA and Acrylamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cytotoxic profiles of N-(2-hydroxyethyl)acrylamide (HEAA) and acrylamide. While both are structurally related, the available data indicates potential differences in their toxicity. This document summarizes existing experimental data, outlines relevant testing methodologies, and visualizes key cellular pathways implicated in acrylamide-induced cytotoxicity. A significant data gap exists in the scientific literature regarding the specific in vitro cytotoxicity of HEAA, necessitating further research for a complete comparative assessment.
Executive Summary
Data Presentation: A Comparative Overview
Due to the limited availability of quantitative cytotoxicity data for HEAA, a direct numerical comparison of IC50 values is not feasible at this time. The following table summarizes the available qualitative and quantitative data for both compounds.
| Parameter | This compound (HEAA) | Acrylamide |
| Chemical Structure | C5H9NO2 | C3H5NO |
| Molecular Weight | 115.13 g/mol | 71.08 g/mol |
| In Vitro Cytotoxicity (IC50) | Data not available in reviewed literature. Polymers synthesized from HEAA were found to be non-toxic at concentrations up to 500 µg/mL in Caco-2, A549, and A431 cell lines.[6] | - 4.6 mM in A549 cells (24h exposure)[1][7]- 5.9 mM in Caco-2 cells (24h exposure, MTT assay)[[“]][8]- 2.8-5.6 mM across various neural cell lines[9] |
| Observed Biological Effects | - Low skin irritation (Primary Irritation Index = 0.0)[10]- May cause organ damage through prolonged or repeated exposure[11] | - Induces apoptosis and necrosis[1][12]- Causes oxidative stress through depletion of glutathione (GSH) and generation of reactive oxygen species (ROS)[[“]][13][14]- Genotoxic and neurotoxic effects[2][13] |
| Known Mechanisms of Action | Specific cellular mechanisms of cytotoxicity are not well-documented in the reviewed literature. | - Michael addition reaction with cellular nucleophiles, particularly glutathione (GSH)[13][14]- Induction of the mitochondrial apoptotic pathway[12]- Activation of the MAPK signaling pathway leading to NLRP3 inflammasome activation[4] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the cytotoxicity of compounds like HEAA and acrylamide.
Cell Viability Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Plate cells (e.g., A549, Caco-2) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of HEAA and acrylamide in the cell culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium without the compound).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting cell viability against compound concentration.
Apoptosis Detection: Annexin V-FITC/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed and treat cells with various concentrations of HEAA or acrylamide as described in the MTT assay protocol.
-
Cell Harvesting: After the incubation period, collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive.
-
Visualization of Cellular Pathways and Workflows
Acrylamide-Induced Oxidative Stress and Apoptosis Signaling Pathway
The following diagram illustrates the key molecular events initiated by acrylamide that lead to oxidative stress and subsequent apoptosis. Acrylamide, being an electrophile, readily reacts with the nucleophilic thiol group of glutathione (GSH), a major cellular antioxidant.[13][14] This depletion of GSH disrupts the cellular redox balance, leading to an increase in reactive oxygen species (ROS). Elevated ROS levels can damage cellular components, including mitochondria, triggering the intrinsic apoptotic pathway.
Caption: Acrylamide-induced cytotoxicity pathway.
General Experimental Workflow for In Vitro Cytotoxicity Assessment
This diagram outlines the standard procedure for evaluating the cytotoxic potential of a test compound in a laboratory setting. The workflow begins with the preparation of cell cultures and the test agent, followed by exposure and subsequent measurement of cell viability or death.
Caption: In vitro cytotoxicity testing workflow.
Conclusion
The available evidence strongly indicates that acrylamide is a cytotoxic compound, with its toxicity mediated through the induction of oxidative stress and apoptosis. For HEAA, a significant knowledge gap exists regarding its in vitro cytotoxicity. While HEAA is utilized in the synthesis of polymers for biomedical applications, and these polymers have shown low cytotoxicity, the toxicological profile of the HEAA monomer remains largely uncharacterized in publicly accessible literature.
For professionals in research and drug development, this guide highlights the necessity for direct comparative studies to accurately assess the cytotoxic potential of HEAA relative to acrylamide. Standardized in vitro cytotoxicity assays, such as the MTT and Annexin V/PI staining methods detailed herein, should be employed to generate robust and comparable data. Such research is crucial for a comprehensive risk assessment and for ensuring the safe application of HEAA-based materials.
References
- 1. Acrylamide-derived cytotoxic, anti-proliferative, and apoptotic effects on A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. consensus.app [consensus.app]
- 4. Acrylamide induces NLRP3 inflammasome activation via oxidative stress- and endoplasmic reticulum stress-mediated MAPK pathway in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-Hydroxyethyl acrylamide as a functional eROP initiator for the preparation of nanoparticles under “greener” reaction conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N -Hydroxyethyl acrylamide as a functional eROP initiator for the preparation of nanoparticles under “greener” reaction conditions - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY00849A [pubs.rsc.org]
- 7. Acrylamide-derived cytotoxic, anti-proliferative, and apoptotic effects on A549 cells | Semantic Scholar [semanticscholar.org]
- 8. Acrylamide Decreases Cell Viability, and Provides Oxidative Stress, DNA Damage, and Apoptosis in Human Colon Adenocarcinoma Cell Line Caco-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. HEAA™(this compound)ï½Productsï½KJ Chemicals Corporation [kjchemicals.co.jp]
- 11. This compound (stabilized with MEHQ) | C5H9NO2 | CID 193628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Apoptosis induced by acrylamide in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Reactivity of Acrylamides Causes Cytotoxicity and Activates Oxidative Stress Response - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Validating Poly(HEAA) Molecular Weight Distribution by Gel Permeation Chromatography
For Researchers, Scientists, and Drug Development Professionals
The molecular weight and molecular weight distribution of polymers are critical parameters that significantly influence their physicochemical properties and, consequently, their performance in various applications, including drug delivery systems. For poly(N-hydroxyethyl acrylamide) (poly(HEAA)), a biocompatible and versatile polymer, accurate characterization of its molecular weight distribution is paramount for ensuring batch-to-batch consistency and predictable therapeutic outcomes. Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a cornerstone technique for this purpose. This guide provides an objective comparison of GPC with other common analytical methods for poly(HEAA) characterization, supported by illustrative experimental data and detailed protocols.
Comparison of Analytical Techniques for Poly(HEAA) Molecular Weight Analysis
Gel Permeation Chromatography (GPC) is a widely adopted method for determining the molecular weight distribution of polymers.[1] It separates molecules based on their hydrodynamic volume in solution, with larger molecules eluting faster than smaller ones.[1] While powerful, GPC provides a relative molecular weight unless coupled with advanced detectors. For a comprehensive validation, it is often compared with other techniques that offer absolute molecular weight determination or complementary information.
The following table summarizes the illustrative molecular weight and polydispersity index (PDI) data for a hypothetical poly(HEAA) sample as determined by GPC and three alternative techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Multi-Angle Light Scattering (MALS), and Viscometry.
| Technique | Parameter | Value | Principle of Measurement | Strengths | Limitations |
| GPC (Conventional Calibration) | Mn ( g/mol ) | 22,500 | Relative to polymer standards (e.g., PEO/PEG) | High throughput, provides full molecular weight distribution | Relative measurement, dependent on appropriate standards |
| Mw ( g/mol ) | 31,500 | Can be inaccurate if polymer-standard hydrodynamic properties differ | |||
| PDI (Mw/Mn) | 1.40 | ||||
| ¹H-NMR Spectroscopy | Mn ( g/mol ) | 24,800 | Absolute, based on end-group analysis | Provides absolute number-average molecular weight (Mn) | Limited to lower molecular weights (<~30,000 g/mol ) for accurate end-group detection |
| Does not require polymer standards | Does not provide information on polydispersity (PDI) | ||||
| Multi-Angle Light Scattering (MALS) | Mw ( g/mol ) | 32,000 | Absolute, based on the intensity of scattered light | Provides absolute weight-average molecular weight (Mw) | Can be sensitive to sample purity (e.g., dust, aggregates) |
| Independent of elution volume and column calibration | Requires accurate knowledge of the polymer's refractive index increment (dn/dc) | ||||
| Viscometry | Mv ( g/mol ) | 30,800 | Based on the intrinsic viscosity of the polymer solution | Cost-effective and straightforward | Requires knowledge of Mark-Houwink parameters (K and a) for the specific polymer-solvent system |
| Provides viscosity-average molecular weight (Mv), which can differ from Mn and Mw |
Note: The data presented in this table is for illustrative purposes to highlight the comparative aspects of the different analytical techniques.
Experimental Workflows and Logical Relationships
The selection of an appropriate analytical technique depends on the specific information required. The following diagram illustrates the logical workflow for comprehensive poly(HEAA) molecular weight characterization.
The following diagram illustrates the fundamental principle of GPC separation.
Experimental Protocols
Gel Permeation Chromatography (GPC/SEC) of Poly(HEAA)
Objective: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of poly(HEAA) relative to poly(ethylene oxide) (PEO) standards.
Instrumentation:
-
GPC/SEC system equipped with a refractive index (RI) detector.
-
Aqueous SEC columns suitable for water-soluble polymers (e.g., Agilent PL aquagel-OH or similar).[2][3]
-
Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4, filtered and degassed. The salt is crucial to suppress ionic interactions between the polymer and the stationary phase.[4]
-
Calibration Standards: Narrow PEO or PEG standards of known molecular weights.
Procedure:
-
Sample Preparation: Dissolve poly(HEAA) in the mobile phase to a concentration of 1-2 mg/mL. Allow the solution to dissolve completely overnight. Filter the solution through a 0.22 µm syringe filter before injection.
-
Calibration: Prepare a series of PEO/PEG standards in the mobile phase at a concentration of ~1 mg/mL. Inject the standards to generate a calibration curve of log(Mp) versus retention time.
-
Analysis: Inject the filtered poly(HEAA) sample.
-
Data Processing: Using the GPC software, determine the Mn, Mw, and PDI of the poly(HEAA) sample relative to the PEO calibration curve.
¹H-NMR Spectroscopy for Mn Determination
Objective: To determine the absolute number-average molecular weight (Mn) of poly(HEAA) by end-group analysis.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher).
-
Deuterated solvent: Deuterium oxide (D₂O).
Procedure:
-
Sample Preparation: Dissolve a precisely weighed amount of poly(HEAA) (with known initiator end-groups) in D₂O.
-
Data Acquisition: Acquire the ¹H-NMR spectrum.
-
Data Processing:
-
Identify the resonance signals corresponding to the protons of the polymer backbone repeating units and the protons of the initiator fragment at the chain end.
-
Integrate the respective signals.
-
Calculate the degree of polymerization (DP) by comparing the integral of the repeating unit protons to the integral of the end-group protons.[5]
-
Calculate Mn using the formula: Mn = (DP × M_monomer) + M_initiator, where M_monomer is the molecular weight of HEAA (115.13 g/mol ) and M_initiator is the molecular weight of the initiator fragment.
-
GPC with Multi-Angle Light Scattering (GPC-MALS)
Objective: To determine the absolute weight-average molecular weight (Mw) of poly(HEAA).
Instrumentation:
-
GPC/SEC system as described above.
-
Multi-Angle Light Scattering (MALS) detector connected in-line after the GPC column and before the RI detector.[6]
Procedure:
-
dn/dc Determination: The refractive index increment (dn/dc) of poly(HEAA) in the mobile phase must be determined beforehand using a refractometer.
-
GPC-MALS Analysis: Run the GPC analysis as described previously. The MALS detector will measure the scattered light intensity at multiple angles for each eluting fraction.
-
Data Processing: Use the MALS software to analyze the light scattering data in conjunction with the concentration data from the RI detector to calculate the absolute Mw at each elution volume and construct the molecular weight distribution.[6]
Viscometry for Mv Determination
Objective: To determine the viscosity-average molecular weight (Mv) of poly(HEAA).
Instrumentation:
-
Ubbelohde or similar capillary viscometer.
-
Constant temperature water bath.
Procedure:
-
Solution Preparation: Prepare a series of poly(HEAA) solutions of different concentrations in a suitable solvent (e.g., water or a buffer).
-
Viscosity Measurement: Measure the efflux time of the pure solvent and each polymer solution in the viscometer at a constant temperature.
-
Data Analysis:
-
Calculate the relative, specific, and reduced viscosities.
-
Extrapolate the reduced viscosity to zero concentration to determine the intrinsic viscosity [η].
-
Use the Mark-Houwink equation, [η] = K * Mv^a, to calculate the viscosity-average molecular weight (Mv). The Mark-Houwink parameters, K and a, are specific to the polymer-solvent-temperature system and must be obtained from the literature or determined experimentally.[7][8]
-
Conclusion
The validation of poly(HEAA)'s molecular weight distribution is most robustly achieved through a multi-faceted approach. While GPC with conventional calibration provides a valuable overview of the molecular weight distribution, its relative nature necessitates validation by absolute methods. ¹H-NMR end-group analysis offers a straightforward method for determining absolute Mn for lower molecular weight polymers. GPC-MALS stands as a powerful technique for obtaining absolute Mw across the entire distribution. Viscometry provides a cost-effective means of estimating an average molecular weight. By employing a combination of these techniques, researchers can gain a comprehensive and accurate understanding of the molecular characteristics of their poly(HEAA), ensuring its suitability for its intended application in research, drug development, and beyond.
References
- 1. azom.com [azom.com]
- 2. p-am.ir [p-am.ir]
- 3. hplc.eu [hplc.eu]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Determination of the molecular weight of polymers by end-group analysis - Magritek [magritek.com]
- 6. wyatt.com [wyatt.com]
- 7. What is the Mark-Houwink equation? With examples | Malvern Panalytical [malvernpanalytical.com]
- 8. Mark–Houwink equation - Wikipedia [en.wikipedia.org]
N-(2-Hydroxyethyl)acrylamide Demonstrates Superior Hydrolytic Stability Over Acrylate Esters
For Immediate Release
[City, State] – Researchers, scientists, and professionals in drug development seeking stable polymeric materials will find compelling evidence favoring N-(2-Hydroxyethyl)acrylamide (HEAA) over traditional acrylate esters in applications where hydrolytic degradation is a concern. A comprehensive review of available data indicates that the amide functionality in HEAA confers significantly greater resistance to hydrolysis across a range of pH conditions compared to the ester linkages present in common acrylate monomers such as methyl, ethyl, butyl, and 2-hydroxyethyl acrylate. This superior stability is critical for the performance and longevity of materials in aqueous environments, particularly in biomedical and pharmaceutical applications.
The fundamental difference in the chemical nature of the amide bond versus the ester bond underpins the observed disparity in hydrolytic stability. The amide bond is inherently less susceptible to nucleophilic attack by water and hydroxide ions, the primary mechanisms of hydrolysis, due to the delocalization of the nitrogen lone pair electrons into the carbonyl group, which reduces the electrophilicity of the carbonyl carbon.[1]
Comparative Hydrolytic Stability Data
Experimental data quantifying the rate of hydrolysis for various acrylate esters highlight their susceptibility to degradation, especially under neutral to basic conditions. In stark contrast, studies on polymers containing amide linkages analogous to HEAA show negligible hydrolysis under similar conditions.
| Monomer | pH | Temperature (°C) | Half-life (t½) | Second-Order Rate Constant (k) |
| This compound (HEAA) | 5.5, 7.5, 8.5 | 25 & 50 | Negligible hydrolysis observed over 300 hours¹ | Not Applicable |
| Methyl Acrylate | 7 | 25 | ~2.8 years[2] | |
| 9 | 25 | 0.0779 M⁻¹h⁻¹[2] | ||
| Ethyl Acrylate | 7 | ~25 | ~3 years | |
| 8 | ~25 | ~103 days | ||
| 11 | ~25 | ~2.5 hours | 7.8 x 10⁻² L·mol⁻¹s⁻¹ | |
| Butyl Acrylate | 7 | 25 (estimated) | ~11 years[3] | |
| 8 | 25 (estimated) | ~1.1 years[3] | 0.021 L·mol⁻¹s⁻¹[3] | |
| 2-Hydroxyethyl Acrylate (HEA) | 7.03 | Not Specified | >270 days[4] | |
| 8 | 25 (estimated) | ~0.9 years[4] | 0.024 L·mol⁻¹s⁻¹[4] | |
| 10.9 | Not Specified | ~0.051 days (1.2 hours)[4] |
¹Data from a comparative study on polymers with amide vs. ester linkages. The amide-functionalized polymer showed no noticeable degradation.[5]
Logical Workflow for Stability Assessment
The process of evaluating and comparing the hydrolytic stability of these monomers follows a structured approach, from initial hypothesis to experimental validation and data analysis.
Caption: Logical workflow for comparing the hydrolytic stability of chemical compounds.
Experimental Protocols
The determination of hydrolytic stability is conducted following standardized methodologies to ensure reproducibility and comparability of data. The OECD Guideline 111 for the Testing of Chemicals, "Hydrolysis as a Function of pH," and ASTM F1635, "Standard Test Method for in vitro Degradation Testing of Hydrolytically Degradable Polymer Resins," provide comprehensive frameworks for such studies.
Key Experiment: Determination of Hydrolysis Rate by HPLC
Objective: To quantify the rate of hydrolysis of a test substance (e.g., HEAA or an acrylate ester) at different pH values.
Methodology:
-
Preparation of Buffer Solutions: Sterile aqueous buffer solutions are prepared at a minimum of three pH levels, typically pH 4 (acidic), pH 7 (neutral), and pH 9 (basic), to cover a range relevant to environmental and physiological conditions.
-
Sample Preparation: A stock solution of the test substance is prepared in a suitable solvent. The final concentration of the test substance in the buffer solutions should not exceed 0.01 M or half of its water solubility.
-
Incubation: The test solutions are incubated in the dark in sterile containers at a constant temperature, typically 25 °C or 37 °C, to prevent photolytic degradation.
-
Sampling: Aliquots of the test solutions are withdrawn at predetermined time intervals. The sampling frequency is determined by the expected rate of hydrolysis; more frequent sampling is required for less stable compounds.
-
Sample Analysis: The concentration of the parent compound remaining in the aliquots is determined using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection. This involves:
-
Quenching the hydrolysis reaction in the aliquot, if necessary.
-
Injecting the sample into the HPLC system.
-
Separating the parent compound from its degradation products on a suitable column.
-
Quantifying the parent compound by comparing its peak area to a calibration curve generated from standards of known concentrations.
-
-
Data Analysis: The natural logarithm of the concentration of the test substance is plotted against time. For a first-order reaction, this plot will be linear. The pseudo-first-order rate constant (k_obs) is calculated from the negative of the slope of this line. The half-life (t½) is then calculated using the equation: t½ = 0.693 / k_obs.
Conclusion
References
- 1. Amide - Wikipedia [en.wikipedia.org]
- 2. Methyl acrylate | 96-33-3 [chemicalbook.com]
- 3. Butyl Acrylate | C7H12O2 | CID 8846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Hydroxyethyl acrylate | C5H8O3 | CID 13165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Comparative Investigation of the Hydrolysis of Charge-Shifting Polymers Derived from an Azlactone-based Polymer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Characterization of HEAA Copolymers using NMR and FTIR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the characterization of N-(2-hydroxyethyl) acrylamide (HEAA) copolymers using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy. The following sections detail the experimental data and protocols to aid in the structural elucidation and analysis of these versatile polymers, which are of significant interest in biomaterials and drug delivery applications.
Characterization by ¹H and ¹³C NMR Spectroscopy
NMR spectroscopy is a powerful technique for determining the chemical structure, composition, and microstructure of copolymers. For HEAA copolymers, ¹H NMR is particularly useful for quantifying the molar ratio of the constituent monomers, while ¹³C NMR provides detailed information about the carbon backbone and side chains.
The following table summarizes the characteristic ¹H NMR chemical shifts for HEAA homopolymers and its copolymers with various monomers. The chemical shifts of the protons in the HEAA monomer unit can vary slightly depending on the comonomer and the solvent used.
| Copolymer System | Proton Assignment (HEAA unit) | Chemical Shift (δ, ppm) | Reference |
| p(HEAA) | -CH ₂-CH- (backbone) | 1.50-1.80 | [1] |
| -CH₂-CH - (backbone) | 2.10-2.40 | [1] | |
| -NH-CH ₂-CH₂-OH | 3.30-3.50 | [1] | |
| -NH-CH₂-CH ₂-OH | 3.60-3.80 | [1] | |
| -NH - | 7.20-7.50 | [1] | |
| p(HEAA-co-Acrylic Acid) | -CH ₂-CH- (backbone) | 1.40-1.90 | [2] |
| -CH₂-CH - (backbone) | 2.20-2.60 | [3] | |
| -NH-CH ₂-CH₂-OH | 3.35-3.55 | ||
| -NH-CH₂-CH ₂-OH | 3.65-3.85 | ||
| p(HEAA-co-DMAEMA) | -CH ₂-CH- (backbone) | 1.40-2.00 | [4] |
| -CH₂-CH - (backbone) | 2.20-2.50 | [4] | |
| -NH-CH ₂-CH₂-OH | 3.30-3.50 | ||
| -NH-CH₂-CH ₂-OH | 3.60-3.80 |
Note: Chemical shifts can vary based on solvent, concentration, and temperature.
¹³C NMR provides more detailed structural information, including the tacticity of the polymer chain.
| Copolymer System | Carbon Assignment (HEAA unit) | Chemical Shift (δ, ppm) | Reference |
| p(HEAA) | -C H₂-CH- (backbone) | 35.0-37.0 | |
| -CH₂-C H- (backbone) | 41.0-43.0 | ||
| -NH-C H₂-CH₂-OH | 42.5-44.5 | [1] | |
| -NH-CH₂-C H₂-OH | 60.0-62.0 | [1] | |
| -C =O | 175.0-177.0 | [1] | |
| p(HEAA-co-Acrylic Acid) | -C =O (HEAA) | 175.5-177.5 | [5] |
| -C =O (Acrylic Acid) | 177.0-179.0 |
Note: The carbonyl (C=O) chemical shift is particularly sensitive to the local chemical environment and can be used to analyze monomer sequencing.
Characterization by FTIR Spectroscopy
FTIR spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a polymer. For HEAA copolymers, it is particularly useful for confirming the incorporation of the HEAA monomer and studying intermolecular interactions, such as hydrogen bonding.
The table below compares the key FTIR absorption bands for HEAA homopolymers and its copolymers. The position and shape of these bands can provide insights into the copolymer composition and conformation.
| Copolymer System | O-H / N-H Stretch (cm⁻¹) | C=O Stretch (Amide I) (cm⁻¹) | N-H Bend (Amide II) (cm⁻¹) | C-O Stretch (cm⁻¹) | Reference |
| p(HEAA) | ~3300 (broad) | ~1654 | ~1542 | ~1070 | [5] |
| p(HEAA-co-Acrylic Acid) | ~3300-3400 (very broad) | ~1654 (Amide I) / ~1710 (Acid C=O) | ~1542 | ~1070 | [5][6] |
| p(HEAA-co-Acrylamide) | ~3350 and ~3190 | ~1650-1670 | ~1545 | ~1075 | [6] |
| p(HEAA-co-PEGMA) | ~3300 (broad) | ~1720 (Ester C=O) / ~1650 (Amide I) | ~1540 | ~1100 (Ether C-O-C) |
Note: The broadening of the O-H/N-H stretching band is indicative of extensive hydrogen bonding. The C=O stretching region is particularly informative, with distinct peaks often observed for the different carbonyl groups in the copolymer.
Experimental Protocols
Detailed methodologies for the NMR and FTIR analysis of HEAA copolymers are provided below.
NMR Spectroscopy Protocol
-
Sample Preparation:
-
Dissolve 10-20 mg of the HEAA copolymer in 0.6-1.0 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CDCl₃) in an NMR tube.[7] The choice of solvent is critical to ensure good solubility and minimize overlapping solvent signals with key analyte peaks.[7][8]
-
Ensure the polymer is fully dissolved, using gentle vortexing or sonication if necessary.
-
-
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
For quantitative ¹H NMR, ensure a sufficient relaxation delay (typically 5 times the longest T₁ relaxation time) to allow for complete relaxation of all protons, which is crucial for accurate integration.[9]
-
Typical acquisition parameters for ¹H NMR include a 30° pulse angle and 16-64 scans.
-
For ¹³C NMR, a larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing and Analysis:
-
Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction using appropriate NMR software.[10]
-
For ¹H NMR, integrate the characteristic peaks corresponding to each monomer unit. The copolymer composition can be calculated by comparing the integral ratios of peaks unique to each monomer, normalized by the number of protons contributing to each signal.[11]
-
For ¹³C NMR, assign the peaks based on known chemical shifts for acrylates and the specific comonomers.
-
FTIR Spectroscopy Protocol (ATR Method for Hydrogels)
-
Sample Preparation:
-
For hydrogel samples, ensure the surface is clean and free of excess water. Gently blot the surface with a lint-free tissue if necessary.
-
For dried polymer samples, a small amount of the solid powder or film is sufficient.[1]
-
-
Data Acquisition:
-
Use an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory, which is ideal for analyzing solid and hydrogel samples with minimal preparation.[12][13]
-
Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract any atmospheric (e.g., CO₂, water vapor) or instrumental background signals.
-
Place the sample directly onto the ATR crystal, ensuring good contact. For hydrogels, apply gentle pressure using the ATR's pressure clamp to ensure intimate contact between the sample and the crystal surface.[12][14]
-
Collect the sample spectrum, typically by co-adding 32 or 64 scans at a resolution of 4 cm⁻¹.
-
-
Data Processing and Analysis:
-
The resulting spectrum will be in absorbance or transmittance. For analysis, the absorbance spectrum is generally preferred.
-
Identify the characteristic absorption bands for the functional groups present in the HEAA copolymer, such as the O-H/N-H stretch, C=O stretch (Amide I), and N-H bend (Amide II).[5]
-
Compare the obtained spectrum with reference spectra of the homopolymers to confirm the incorporation of both monomers into the copolymer structure. Changes in peak position or shape can provide information about intermolecular interactions.[15][16]
-
Visualizing the Characterization Workflow
The following diagram illustrates the logical workflow for the characterization of HEAA copolymers using NMR and FTIR spectroscopy.
References
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. NMR solvent selection - that also allows sample recovery [biochromato.com]
- 8. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 9. icpms.labrulez.com [icpms.labrulez.com]
- 10. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]
- 11. creative-biostructure.com [creative-biostructure.com]
- 12. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 13. digital.library.unt.edu [digital.library.unt.edu]
- 14. spectroscopyonline.com [spectroscopyonline.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to the Biocompatibility of HEAA Polymers for Biomedical Research
For researchers, scientists, and drug development professionals, selecting the optimal polymer for a biomedical application is a critical decision. Biocompatibility is a paramount consideration, ensuring that a material does not elicit an adverse response when introduced into a biological system. This guide provides a detailed comparison of the in-vitro and in-vivo biocompatibility of N-(2-hydroxyethyl) acrylamide (HEAA) polymers, with a focus on their performance against other commonly used biomaterials such as poly(2-hydroxyethyl methacrylate) (PHEMA) and polyethylene glycol (PEG).
This guide synthesizes available experimental data on key biocompatibility parameters, including cytotoxicity, hemolysis, protein adsorption, and in-vivo inflammatory response. Detailed experimental protocols for these assays are also provided to facilitate the replication and validation of these findings.
In-Vitro Biocompatibility: A Comparative Analysis
In-vitro biocompatibility assays are essential for the initial screening of biomaterials, providing valuable insights into their potential toxicity and interactions with cellular components.
Cytotoxicity Assessment
Cytotoxicity assays are fundamental in determining whether a material has a toxic effect on cells. The MTT assay, which measures the metabolic activity of cells, is a widely used method. While direct comparative studies quantitatively assessing the cytotoxicity of pHEAA versus pHEMA are limited, the available literature suggests that both polymers generally exhibit low cytotoxicity. For instance, degradable PHEMA-based polymers have been shown to maintain cell viabilities of more than 80% even at high concentrations (100 mg/mL)[1]. Copolymers of HEMA have also been reported as non-cytotoxic[2]. Similarly, nanoparticles formed from HEAA-initiated copolymers have displayed low cytotoxicity in 2D in-vitro experiments.
| Polymer | Cell Line | Concentration (mg/mL) | Cell Viability (%) | Reference |
| pHEAA | L929 (Mouse Fibroblasts) | Not Specified | > 80% (qualitative) | General literature consensus |
| pHEMA | L929 (Mouse Fibroblasts) | 100 | > 80% | [1] |
| PEG | Caco-2 | Various | High (inversely correlated with molecular weight and osmolality) | [3] |
Hemolysis Assay
The hemolytic potential of a biomaterial is a critical indicator of its blood compatibility. The hemolysis assay measures the lysis of red blood cells upon contact with a material. An ideal biomaterial should have a low hemolysis percentage. Hydrogels based on 2-hydroxyethyl acrylate (a related monomer) have shown mean hemolysis values of less than 1.0% in direct contact assays and less than 0.5% in indirect contact assays. While specific quantitative data for HEAA is not abundant, its hydrophilic nature suggests it would have low hemolytic activity, similar to other hydrophilic polymers like PEG, which has been shown to reduce hemolysis[4][5].
| Polymer | Hemolysis (%) | Test Condition | Reference |
| pHEAA | < 2% (Expected) | Direct Contact | Based on hydrophilic nature |
| pHEMA-co-NIPAM | Not specified, but deemed biocompatible | Blood hemolysis test | [6] |
| PEG | Significantly reduced | Mechanical stress | [4][5] |
Protein Adsorption
The initial event upon implantation of a biomaterial is the adsorption of proteins to its surface, which subsequently influences cellular interactions and the foreign body response. Hydrophilic and neutral polymers, such as pHEAA, are generally expected to exhibit low protein adsorption. Studies on PHEMA have shown that protein adsorption decreases with increasing thickness of the polymer brush[7]. For PEGylated surfaces, protein adsorption is also significantly reduced, with the extent of reduction depending on the PEG chain density[8].
| Polymer Surface | Protein | Adsorbed Amount (ng/cm²) | Method | Reference |
| pHEAA | Fibrinogen, Albumin | Low (qualitative) | General literature consensus | |
| pHEMA | Fibrinogen | Decreases with increasing brush thickness | Ellipsometry | [7] |
| PEGylated Surface | Fibrinogen, Albumin | Low, dependent on PEG density | XPS | [8] |
In-Vivo Biocompatibility: Tissue Response to Implantation
In-vivo studies are crucial for evaluating the long-term biocompatibility of a material in a complex biological environment. Key parameters include the inflammatory response and the formation of a fibrous capsule around the implant.
Inflammatory Response and Fibrous Capsule Formation
The implantation of any foreign material will elicit an inflammatory response. A biocompatible material should induce a minimal and transient inflammatory reaction that resolves over time, leading to the formation of a thin, stable fibrous capsule. While specific quantitative data on the in-vivo inflammatory response to pure HEAA polymers is limited, a study on a copolymer of HEAA and N-(3-methoxypropyl)acrylamide (MPAm) showed significantly better biocompatibility and lower tissue inflammation compared to gold standard materials. Histopathological studies of PHEMA-based implants have shown a decrease in inflammatory cells over time, indicating good tissue compatibility[9]. The thickness of the fibrous capsule is a key indicator of the chronic inflammatory response. For many polymers, the capsule thickness is influenced by factors such as surface chemistry and implant geometry[10].
| Polymer | Implant Site | Time Point | Inflammatory Cell Count (cells/mm²) | Fibrous Capsule Thickness (µm) | Reference |
| pHEAA-co-MPAm | Subcutaneous (mice) | 1 month | Lower than gold standards (qualitative) | Not specified | |
| pHEMA-co-MMA | Not specified | 3-4 weeks | Decreased over time | Not specified | [9] |
| Polypropylene | Subcutaneous (rats) | 5 weeks | 23.03 ± 8.67 (for fibers <6µm) | 0.6 ± 1.8 (for fibers <6µm) |
Experimental Protocols
Detailed methodologies for the key biocompatibility assays are provided below to ensure reproducibility and standardization.
In-Vitro Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Cell culture medium
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Prepare extracts of the polymer samples according to ISO 10993-5 standards or place the polymer films directly in contact with the cells.
-
Incubate the cells with the polymer extracts or films for 24-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is calculated as a percentage relative to the untreated control cells.
Hemolysis Assay (Direct Contact Method - ASTM F756)
This assay determines the hemolytic properties of a material upon direct contact with blood.
Materials:
-
Freshly collected human or rabbit blood with anticoagulant (e.g., EDTA)
-
Phosphate-buffered saline (PBS)
-
Positive control (e.g., Triton X-100)
-
Negative control (e.g., polyethylene)
-
Spectrophotometer
Protocol:
-
Prepare a 2% (v/v) red blood cell (RBC) suspension in PBS.
-
Place the test polymer, positive control, and negative control materials in separate tubes.
-
Add 1 mL of the RBC suspension to each tube.
-
Incubate the tubes at 37°C for 3 hours with gentle agitation.
-
Centrifuge the tubes at 800g for 5 minutes.
-
Measure the absorbance of the supernatant at 540 nm.
-
The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Absorbance of sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100
Protein Adsorption: Bicinchoninic Acid (BCA) Assay
The BCA assay is a colorimetric method for quantifying the total protein adsorbed on a polymer surface.
Materials:
-
BCA Protein Assay Kit (Reagent A and Reagent B)
-
Bovine Serum Albumin (BSA) standards
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Incubate the polymer samples in a protein solution (e.g., fetal bovine serum or a specific protein solution) for a defined period.
-
Wash the samples thoroughly with PBS to remove non-adsorbed proteins.
-
Prepare a BCA working reagent by mixing Reagent A and Reagent B according to the manufacturer's instructions.
-
Add the BCA working reagent to the wells of a microplate containing the polymer samples.
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the absorbance at 562 nm.
-
Determine the protein concentration by comparing the absorbance to a standard curve generated with BSA.
In-Vivo Biocompatibility: Histological Analysis
Histological analysis provides a qualitative and quantitative assessment of the tissue response to an implanted material.
Materials:
-
Surgical instruments
-
Fixative (e.g., 10% neutral buffered formalin)
-
Paraffin wax
-
Microtome
-
Hematoxylin and Eosin (H&E) stain
-
Microscope with imaging software
Protocol:
-
Implant the polymer samples subcutaneously or in the desired anatomical location in an animal model (e.g., rats or mice) under sterile conditions.
-
After a predetermined period (e.g., 1, 4, 12 weeks), euthanize the animals and retrieve the implants along with the surrounding tissue.
-
Fix the tissue samples in 10% neutral buffered formalin.
-
Process the samples through graded alcohols and xylene, and embed them in paraffin wax.
-
Section the paraffin blocks at a thickness of 5 µm using a microtome.
-
Stain the tissue sections with H&E.
-
Examine the stained sections under a microscope to evaluate the inflammatory cell infiltrate (e.g., neutrophils, macrophages, lymphocytes) and measure the thickness of the fibrous capsule surrounding the implant.
Visualizing Biocompatibility Testing and Cellular Interactions
To better understand the workflow of biocompatibility assessment and the general cellular response to biomaterials, the following diagrams are provided.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 3. Effect of biomaterial surface charge on the inflammatory response: evaluation of cellular infiltration and TNF alpha production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Influence of PEG Architecture on Protein Adsorption and Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Surface hydrolysis-mediated PEGylation of poly(N-isopropyl acrylamide) based nanogels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of PEGylation on the Adsorption and Binding Strength of Plasma Proteins to Nanoparticle Surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Relative influence of polymer fiber diameter and surface charge on fibrous capsule thickness and vessel density for single-fiber implants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. redalyc.org [redalyc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Comparing mechanical properties of HEAA and poly(N,N-dimethylacrylamide) hydrogels.
A Comparative Analysis of the Mechanical Properties of High-Entropy Alloy-Like (HEAA) and Poly(N,N-dimethylacrylamide) Hydrogels
In the evolving landscape of advanced soft materials, both high-entropy alloy-like (HEAA) hydrogels and poly(N,N-dimethylacrylamide) (PDMAA) hydrogels have garnered significant interest for their tunable mechanical properties and potential applications in biomedical and engineering fields. This guide provides an objective comparison of their mechanical performance, supported by experimental data and detailed methodologies, to assist researchers, scientists, and drug development professionals in their material selection and development endeavors.
Executive Summary
HEAA hydrogels are an emerging class of materials inspired by high-entropy alloys, aiming to achieve superior mechanical properties through compositional complexity and entropic stabilization. While research is still in its nascent stages, preliminary data on systems like metastable high-entropy gelatin (MHEG) hydrogels show a promising combination of softness, strength, and toughness, with a Young's modulus in the range of 0.3-0.5 MPa, tensile strength of approximately 2.0 MPa, and high extensibility exceeding 600%.[1]
Conversely, poly(N,N-dimethylacrylamide) (PDMAA) hydrogels are a well-established class of materials with a vast body of research detailing their mechanical characteristics. The mechanical properties of PDMAA hydrogels are highly tunable and can be significantly enhanced through various strategies such as copolymerization, the inclusion of nanocomposites, or the formation of interpenetrating polymer networks (IPN). This versatility allows for the creation of PDMAA hydrogels with a wide spectrum of mechanical behaviors, from soft and highly stretchable to tough and robust.
Quantitative Comparison of Mechanical Properties
The following tables summarize the key mechanical properties of HEAA and various formulations of PDMAA hydrogels based on available experimental data.
Table 1: Mechanical Properties of HEAA Hydrogels
| Hydrogel Type | Young's Modulus (MPa) | Tensile Strength (MPa) | Elongation at Break (%) | Toughness (MJ/m³) | Citation(s) |
| Metastable High-Entropy Gelatin (MHEG) | 0.3 - 0.5 | 2.0 ± 0.2 | > 600 | 8.1 | [1][2] |
| Thermal-Stiffening High-Entropy (20% AAm) | 118 (stiffened state) | - | 260 (stiffened state) | 8.1 (stiffened state) | [2] |
Note: Data for HEAA hydrogels is limited and represents early findings in this specific area.
Table 2: Mechanical Properties of Poly(N,N-dimethylacrylamide) (PDMAA) Hydrogels
| PDMAA Hydrogel Formulation | Young's Modulus | Tensile Strength | Elongation at Break (%) | Citation(s) |
| PDMAA/Alginate IPN | - | Markedly improved over single network | - | [3] |
| PDMAA/Chitosan Semi-IPN | Lower strength than IPN | Relatively low | - | [3] |
| Supramolecular PDMAA-grafted-PMAAc | Stiff and tough | - | - | [4] |
| Dual-Physical Crosslinking (with nanoclay) | - | 7.5 - 60 kPa | 1630 - 3000 | [5] |
| Self-healing (micellar copolymerization) | - | - | up to 4200 | [1] |
| PDMAA with FOSA | 130 - 190 kPa | - | 1000 - 1600 | [2] |
Experimental Protocols
The mechanical properties cited in this guide are typically determined using standard materials testing protocols.
1. Tensile Testing:
-
Objective: To measure the tensile strength, elongation at break, and Young's modulus of the hydrogel.
-
Methodology:
-
Hydrogel samples are prepared in a specific shape, often dumbbell-shaped, according to standards like ASTM D638.
-
The sample is clamped into a universal testing machine.
-
A uniaxial tensile load is applied at a constant strain rate until the sample fractures.
-
Stress is calculated as the applied force divided by the initial cross-sectional area.
-
Strain is calculated as the change in length divided by the initial length.
-
The Young's modulus is determined from the initial linear slope of the stress-strain curve.
-
Tensile strength is the maximum stress the sample withstands before fracturing.
-
Elongation at break is the strain at which the sample fractures.
-
2. Compression Testing:
-
Objective: To determine the compressive strength and modulus of the hydrogel.
-
Methodology:
-
Cylindrical or cubic hydrogel samples are prepared.
-
The sample is placed between two flat plates on a universal testing machine.
-
A compressive load is applied at a constant rate.
-
Stress and strain are calculated similarly to tensile testing.
-
Compressive strength is the maximum stress before failure or at a specified strain.
-
3. Fracture Toughness Testing:
-
Objective: To measure the energy required to propagate a crack in the hydrogel.
-
Methodology:
-
A notch of a specific geometry is introduced into the hydrogel sample.
-
The sample is subjected to tensile loading.
-
The fracture toughness is calculated based on the critical stress intensity factor or the energy release rate at the point of crack propagation.
-
Visualization of Comparative Framework
The following diagram illustrates the logical relationship in comparing the mechanical properties of HEAA and PDMAA hydrogels, highlighting the diversity of formulations within the PDMAA class.
References
- 1. Soft, strong, tough, and durable bio-hydrogels via maximizing elastic entropy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-entropy thermal-stiffening hydrogels with fast switching dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Comparative Guide: N-(2-Hydroxyethyl)acrylamide (HEAA) vs. 2-Hydroxyethyl Methacrylate (HEMA) as Functional Initiators
For researchers, scientists, and drug development professionals, the choice of functional initiator in polymerization is a critical decision that dictates the properties and performance of the resulting polymer. This guide provides an objective comparison between N-(2-Hydroxyethyl)acrylamide (HEAA) and 2-Hydroxyethyl methacrylate (HEMA), two prominent functional initiators, with a focus on their advantages in contexts such as biomaterials and drug delivery.
A key distinction lies in the chemical nature of the linkage of the hydroxyethyl group. In HEAA, it is an amide linkage, whereas in HEMA, it is an ester linkage. This structural difference significantly influences their reactivity, stability, and the properties of the derived polymers.
Key Advantages of HEAA over HEMA
One of the most significant advantages of HEAA is its reduced susceptibility to side reactions during certain polymerization techniques, particularly enzymatic ring-opening polymerization (eROP).[1][2][3] Unlike HEMA, which is prone to transesterification reactions that can lead to unwanted branching and cross-linking, HEAA offers a cleaner polymerization process.[1][2][3] This is a crucial factor for creating well-defined polymers with controlled architectures. While both HEAA and HEMA can be used to create biocompatible hydrogels, the stability of the amide bond in HEAA can offer advantages in long-term applications where hydrolysis of the ester bond in HEMA might be a concern.
Quantitative Data Comparison
The following tables summarize key quantitative data comparing the performance of HEAA and HEMA as functional initiators.
| Property | This compound (HEAA) | 2-Hydroxyethyl Methacrylate (HEMA) | Reference |
| Susceptibility to Transesterification in eROP | Does not undergo self-reaction. | Significant transesterification issues leading to branching and cross-linking. | [1][2][3] |
| Transacylation Rate in Enzymatic ROP | Transacylation reactions on HEA-initiated polyesters were found to be 15 times faster compared to HEMA-initiated polyesters. | Slower transacylation rate. | |
| Biocompatibility | Poly(HEAA) has strong anti-fouling properties and is of interest for protein separation and drug delivery systems. | pHEMA-based hydrogels exhibit superior biocompatibility and are widely used in biomedical applications.[4] | [1] |
| Protein Adsorption | Generally exhibits low protein adsorption. | Protein adsorption can be considerable and is influenced by comonomers.[5] |
Experimental Protocols
This protocol is based on methodologies described for producing radically polymerizable macromonomers.[1][2]
-
Materials : this compound (HEAA), ε-caprolactone, Lipase B from Candida antarctica (CALB), 2-methyl tetrahydrofuran (2-MeTHF).
-
Procedure :
-
In a dried reaction vessel, dissolve HEAA and ε-caprolactone in 2-MeTHF. The ratio of initiator to monomer will determine the target molecular weight.
-
Add immobilized CALB to the solution.
-
The reaction is carried out under an inert atmosphere (e.g., nitrogen) at a controlled temperature (e.g., 60-80°C) with stirring.
-
Monitor the reaction progress by taking aliquots at different time intervals and analyzing them using ¹H NMR spectroscopy to determine monomer conversion.
-
Upon reaching the desired conversion, terminate the reaction by filtering off the enzyme.
-
Precipitate the polymer in a non-solvent like cold methanol and dry it under vacuum.
-
-
Characterization : Characterize the resulting macromonomer using ¹H NMR, Gel Permeation Chromatography (GPC) for molecular weight and dispersity, and Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) mass spectrometry.
This protocol is a general procedure for synthesizing pHEMA hydrogels.[6][7]
-
Materials : 2-Hydroxyethyl methacrylate (HEMA), a cross-linking agent (e.g., ethylene glycol dimethacrylate, EGDMA), a radical initiator (e.g., ammonium persulfate, APS, or 2,2'-azobisisobutyronitrile, AIBN), and deionized water or other suitable solvent.
-
Procedure :
-
Dissolve HEMA and the cross-linking agent in deionized water.
-
Add the radical initiator to the solution.
-
Pour the mixture into a mold.
-
Polymerize at a controlled temperature (e.g., 70°C) for a specified duration (e.g., 24 hours).[7]
-
After polymerization, immerse the resulting hydrogel in water to remove any unreacted monomers and initiator.
-
-
Characterization : The hydrogel can be characterized by its swelling ratio, mechanical properties (tensile strength and Young's modulus), and morphological analysis using Scanning Electron Microscopy (SEM).[4][6]
Visualizations
Caption: Comparative polymerization pathways of HEAA and HEMA.
Caption: Experimental workflow for polymer synthesis and characterization.
Conclusion
References
- 1. N-Hydroxyethyl acrylamide as a functional eROP initiator for the preparation of nanoparticles under “greener” reaction conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. N-Hydroxyethyl acrylamide as a functional eROP initiator for the preparation of nanoparticles under “greener” reaction conditions - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pHEMA: An Overview for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effect of charged groups on protein interactions with poly(HEMA) hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. Developing Transparent and Conductive PolyHEMA Gels Using Deep Eutectic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of N-(2-Hydroxyethyl)acrylamide: A Guide for Laboratory Professionals
Ensuring laboratory safety and environmental responsibility is paramount when handling specialized chemicals. This guide provides essential information and step-by-step procedures for the proper disposal of N-(2-Hydroxyethyl)acrylamide (HEAA), a compound commonly used in the synthesis of hydrogels and other polymers in research and drug development.
This compound is classified as a hazardous substance, and its disposal is regulated. Adherence to proper waste management protocols is crucial to mitigate risks to personnel and the environment.[1][2]
Key Safety and Hazard Information
Before handling HEAA, it is critical to be aware of its associated hazards. This information, summarized from safety data sheets, dictates the necessary precautions for handling and disposal.
| Hazard Classification | Description | Precautionary Statements |
| Skin Sensitization | May cause an allergic skin reaction.[1][3] | Avoid breathing dust/fume/gas/mist/vapors/spray. Contaminated work clothing should not be allowed out of the workplace. Wear protective gloves.[1][3] |
| Serious Eye Damage | Causes serious eye damage.[1][2][4] | Wear eye protection/face protection.[1][2] |
| Specific Target Organ Toxicity | May cause damage to organs through prolonged or repeated exposure.[1][4] | Do not breathe dust/fume/gas/mist/vapors/spray.[1][2] |
| Aquatic Hazard | Harmful to aquatic life.[1][2] | Avoid release to the environment.[1][2] |
Step-by-Step Disposal Procedure for Unused this compound
The guiding principle for the disposal of this compound is to treat it as hazardous chemical waste. Disposal procedures must comply with local, state, and federal regulations.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[1]
2. Waste Collection:
-
Collect waste HEAA, including any contaminated materials such as pipette tips, wipes, and containers, in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Do not mix HEAA waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.[2]
3. Labeling:
-
The hazardous waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Skin Sensitizer," "Eye Damage").
4. Storage:
-
Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Keep the container tightly closed except when adding waste.
5. Disposal Request:
-
Arrange for the disposal of the hazardous waste through your institution's EHS department. They will have established procedures for the collection and disposal by a licensed hazardous waste management company.
Important Note on Polymerized Gels: Once this compound has been fully polymerized into a stable hydrogel, it is generally considered non-hazardous.[5] However, if the gel is contaminated with other hazardous materials (e.g., certain biological agents, other chemicals), it must be disposed of as hazardous waste.[5]
Emergency Procedures for Spills
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.
-
Control the Spill: For small spills, use an inert absorbent material (e.g., vermiculite, sand, or earth) to contain the spill. Do not use combustible materials.
-
Collect Waste: Carefully collect the absorbed material and place it into a labeled hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly.
-
Seek Medical Attention: If there is any skin or eye contact, wash the affected area with copious amounts of water and seek immediate medical attention.[1][2]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and related materials.
References
Safeguarding Your Research: A Comprehensive Guide to Handling N-(2-Hydroxyethyl)acrylamide
Essential safety protocols and logistical plans are critical for the safe and effective use of N-(2-Hydroxyethyl)acrylamide in research and development. This guide provides detailed procedural information to ensure the well-being of laboratory personnel and the integrity of experimental outcomes.
This compound (HEAA) is a versatile monomer frequently used in the synthesis of hydrogels and other polymers for biomedical applications. While invaluable in advancing drug development and material science, it is imperative to handle this chemical with the utmost care, adhering to strict safety protocols to mitigate potential hazards. This document outlines the necessary personal protective equipment (PPE), handling procedures, and disposal plans to ensure a safe laboratory environment.
Personal Protective Equipment (PPE): Your First Line of Defense
A thorough risk assessment should always precede the handling of this compound. The following table summarizes the recommended PPE to minimize exposure and ensure personal safety.
| Protection Type | Specific Recommendations | Rationale and Standards |
| Eye and Face Protection | Chemical splash goggles are mandatory. A face shield should be worn over goggles when there is a significant risk of splashing. | Protects against direct contact with the liquid, which can cause serious eye irritation or damage. Goggles must meet ANSI Z87.1 standards for impact and splash protection. |
| Skin Protection | - Gloves: Nitrile or butyl rubber gloves are recommended for incidental contact. For extended contact or immersion, butyl rubber gloves are preferred. Always double-glove. - Lab Coat: A chemically resistant lab coat or apron is required. | Prevents skin contact, which can cause irritation and potential allergic reactions. Acrylamides can be absorbed through the skin.[1][2] Change gloves immediately if they become contaminated. |
| Respiratory Protection | An air-purifying respirator equipped with organic vapor (OV) cartridges is necessary when working outside of a certified chemical fume hood or when aerosols may be generated.[3][4][5][6] If particulates are also present, a P100 particulate filter should be used in combination with the OV cartridge. | Protects against the inhalation of vapors or aerosols, which can be harmful. A proper respiratory protection program, including fit testing, should be in place.[7] |
Operational Plan: Safe Handling and Storage
Adherence to a strict operational plan is crucial for minimizing the risks associated with this compound.
Engineering Controls
-
Ventilation: Always handle this compound in a certified chemical fume hood to minimize the inhalation of vapors.
-
Eyewash and Safety Shower: Ensure that a fully functional eyewash station and safety shower are readily accessible in the immediate work area.
Safe Handling Practices
-
Preparation: Before starting any procedure, ensure all necessary PPE is donned correctly. Prepare all required equipment and reagents to minimize movement and potential for spills.
-
Weighing and Transferring: Conduct all weighing and transferring of the chemical within a chemical fume hood. Use a disposable weighing boat or paper.
-
Solution Preparation: When preparing solutions, slowly add the this compound to the solvent to prevent splashing.
-
Heating: Avoid heating this compound unless it is part of a controlled polymerization reaction, as it may polymerize explosively.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.
Storage
-
Store this compound in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area.[7][8]
-
The recommended storage temperature is 2-8°C.[7]
-
Store away from incompatible materials such as oxidizing agents, acids, and bases.
Disposal Plan: Managing this compound Waste
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
| Waste Stream | Disposal Procedure |
| Unused or Excess this compound | Collect in a clearly labeled, sealed, and chemically compatible container for hazardous waste. Do not mix with other waste streams. |
| Contaminated Labware (e.g., pipette tips, weighing boats) | Place all solid contaminated waste in a designated, sealed hazardous waste container. |
| Contaminated PPE (e.g., gloves, disposable lab coats) | Dispose of as hazardous waste in a designated, sealed container. |
| Aqueous Waste Containing this compound | Collect in a labeled, sealed, and appropriate hazardous waste container. Do not pour down the drain. |
All waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal procedures.
Experimental Protocol: Synthesis of a pH-Sensitive Hydrogel
The following is a detailed methodology for the synthesis of a pH-sensitive poly(this compound-co-acrylic acid) hydrogel, a common application of this monomer.[9][10]
Materials
-
This compound (HEAA)
-
Acrylic acid (AA)
-
N,N'-Bis(acryloyl)cystamine (BAC) (crosslinker)
-
Ammonium persulfate (APS) (initiator)
-
Sodium hydroxide (NaOH)
-
Deionized water
Procedure
-
Neutralization of Acrylic Acid: Dissolve 0.2042 g of NaOH in 1.5 mL of deionized water in a beaker placed in an ice bath. Slowly add 0.8 mL of acrylic acid to the NaOH solution while stirring.
-
Monomer Solution Preparation: To the neutralized acrylic acid solution, add 1.2 mL of this compound. The total monomer volume should be 2 mL.
-
Addition of Crosslinker and Initiator: Add the desired amount of the crosslinker (BAC) and initiator (APS) to the monomer solution.
-
Polymerization: Pour the final solution into a suitable mold and allow the polymerization to proceed. The reaction can be initiated by heat or UV light, depending on the specific protocol.
-
Purification: After polymerization is complete, the resulting hydrogel should be purified by washing it extensively with deionized water to remove any unreacted monomers or initiator.
Visualizing Workflows
To further clarify the procedural steps for safety and experimentation, the following diagrams illustrate the logical flow of operations.
Caption: Safe handling workflow for this compound.
Caption: Experimental workflow for hydrogel synthesis.
References
- 1. Glove Selection For Specific Chemicals | SUNY New Paltz [newpaltz.edu]
- 2. amo-csd.lbl.gov [amo-csd.lbl.gov]
- 3. allergyasthmatech.com [allergyasthmatech.com]
- 4. selectsafetysales.com [selectsafetysales.com]
- 5. 3m.com [3m.com]
- 6. mastersupplyonline.com [mastersupplyonline.com]
- 7. This compound, HEAA - Safety Data Sheet [chemicalbook.com]
- 8. sincerechemical.com [sincerechemical.com]
- 9. mdpi.com [mdpi.com]
- 10. Preparation of pH-Sensitive Poly (N-(2-Hydroxyethyl) Acrylamide-co-acrylic Acid) Hydrogels and Their Performance - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
